2-(Chloromethyl)-6-methylpyrazine hydrochloride
Description
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Properties
IUPAC Name |
2-(chloromethyl)-6-methylpyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH/c1-5-3-8-4-6(2-7)9-5;/h3-4H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHRDGFWYBXHLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-6-methylpyrazine Hydrochloride
Abstract: This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for 2-(Chloromethyl)-6-methylpyrazine hydrochloride, a key intermediate in pharmaceutical and agrochemical research. The document details the strategic rationale behind the chosen multi-step synthesis, starting from the commercially available precursor, 2,6-dimethylpyrazine. Each stage of the synthesis—N-oxidation, Boekelheide rearrangement, hydrolysis, chlorination, and salt formation—is meticulously described with both mechanistic insights and detailed, field-proven experimental protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this important heterocyclic building block.
Strategic Overview: A Retrosynthetic Approach
The synthesis of 2-(Chloromethyl)-6-methylpyrazine hydrochloride is most effectively approached by functionalizing a pre-existing pyrazine core. Direct chlorination of a methyl group on 2,6-dimethylpyrazine is challenging to control and often results in a mixture of products. A more reliable and selective strategy involves activating a methyl group via the formation of a pyrazine-N-oxide, which can then undergo a facile rearrangement to introduce an oxygen functionality. This oxygenated intermediate is then readily converted to the desired chloromethyl group.
The overall synthetic strategy is outlined below:
An In-Depth Technical Guide to 2-(Chloromethyl)-6-methylpyrazine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
This document provides a comprehensive technical overview of 2-(Chloromethyl)-6-methylpyrazine hydrochloride, a key heterocyclic building block. Designed for researchers, medicinal chemists, and process development scientists, this guide synthesizes critical data on its chemical properties, reactivity, synthesis, and strategic applications, particularly in the field of pharmaceutical development.
Core Chemical and Physical Properties
2-(Chloromethyl)-6-methylpyrazine hydrochloride is a bifunctional organic compound valued for its unique combination of a pyrazine core and a reactive chloromethyl group. The pyrazine ring is a common scaffold in bioactive molecules, and the chloromethyl group serves as a versatile electrophilic site for constructing more complex molecular architectures.[1] The hydrochloride salt form generally enhances the compound's stability and handling characteristics compared to its free base.
A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 2-(chloromethyl)-6-methylpyrazine hydrochloride | |
| CAS Number | 1956319-38-2 | [2] |
| Molecular Formula | C₆H₈Cl₂N₂ | [2] (Derived) |
| Molecular Weight | 179.05 g/mol | [2] (Calculated) |
| Appearance | Typically a solid | (By analogy) |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [3] |
Reactivity Profile and Mechanistic Considerations
The utility of 2-(Chloromethyl)-6-methylpyrazine hydrochloride stems from the distinct reactivity of its two primary structural features: the pyrazine ring and the chloromethyl side chain.
The Electrophilic Chloromethyl Group
The primary site of reactivity is the chloromethyl (-CH₂Cl) group. The carbon atom is rendered highly electrophilic due to the strong inductive electron-withdrawing effect of the adjacent chlorine atom and, to a lesser extent, the electron-deficient pyrazine ring. This makes it an excellent substrate for nucleophilic substitution reactions (Sₙ2).
This reactivity is the cornerstone of its application as a synthetic intermediate. It allows for the covalent attachment of the methylpyrazine moiety to a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This is a fundamental strategy for elaborating the core structure into diverse libraries of compounds for drug discovery screening.[4]
The Pyrazine Core
Pyrazine is a diazine, an aromatic six-membered ring containing two nitrogen atoms at positions 1 and 4. This structure makes the ring electron-deficient compared to benzene. This property influences the reactivity of the ring itself, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, particularly if further activating groups are present. The electron-withdrawing nature of the ring also contributes to the reactivity of the attached chloromethyl group.
Stability and Incompatibilities
The compound is generally stable under normal storage conditions.[3] However, due to its reactive nature, it is incompatible with certain classes of chemicals:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Bases: Will deprotonate the hydrochloride salt to the free base, which may have different stability and solubility profiles. Strong bases can also act as nucleophiles, reacting with the chloromethyl group.
-
Strong Reducing Agents: May react with the chloro group or the pyrazine ring.[3]
-
Nucleophiles: As described, it will readily react with nucleophiles. This is its intended chemical function but must be controlled.
Upon thermal decomposition, it can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[3]
Synthetic Pathway and a Model Protocol
The synthesis of 2-(chloromethyl)-6-methylpyrazine hydrochloride typically originates from a more readily available precursor, such as 2,6-dimethylpyrazine. The synthetic logic involves the selective functionalization of one of the methyl groups. A common and effective strategy is the conversion of a methyl group to a hydroxymethyl group, followed by chlorination.
Exemplary Protocol: Chlorination of 2-(Hydroxymethyl)-6-methylpyrazine
This protocol describes the final chlorination step, a critical conversion in the synthesis. The use of thionyl chloride (SOCl₂) is a field-proven method for converting primary alcohols to alkyl chlorides.[5]
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.
Materials:
-
2-(Hydroxymethyl)-6-methylpyrazine
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or another suitable inert solvent
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser and drying tube
-
Rotary evaporator
Procedure:
-
Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet/drying tube.
-
Dissolution: Dissolve 1.0 equivalent of 2-(Hydroxymethyl)-6-methylpyrazine in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the initial exothermic reaction with thionyl chloride.
-
Addition of Thionyl Chloride: Add thionyl chloride (approx. 1.2 to 1.5 equivalents) dropwise to the stirred solution. The slow addition rate prevents a dangerous temperature spike and minimizes side reactions. Gaseous byproducts (SO₂ and HCl) will be evolved; ensure the fume hood has adequate ventilation.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. Gentle heating to reflux may be required to drive the reaction to completion.[5]
-
Workup: Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil is the desired 2-(Chloromethyl)-6-methylpyrazine hydrochloride. The hydrochloride salt forms from the HCl generated in situ.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether) or used directly in the next step if purity is sufficient.
Causality in Protocol Design:
-
Anhydrous Conditions: Thionyl chloride reacts violently with water. Anhydrous conditions are essential to prevent decomposition of the reagent and ensure high yield.
-
Stoichiometry: A slight excess of thionyl chloride is used to ensure the complete conversion of the alcohol.
-
Temperature Control: The initial cooling mitigates the exothermicity of the reaction, enhancing safety and selectivity.
Strategic Applications in Drug Discovery
The primary value of this compound is as a molecular scaffold and building block. The pyrazine heterocycle is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its incorporation can modulate physicochemical properties such as solubility, polarity, and metabolic stability.
The chloromethyl group provides a direct and reliable chemical handle to conjugate the pyrazine core to other fragments, enabling the systematic exploration of chemical space around a pharmacophore.
This strategy is fundamental to Structure-Activity Relationship (SAR) studies. By reacting the core building block with a diverse set of amines, thiols, etc., chemists can rapidly generate a library of analogs to probe the binding pocket of a biological target, optimizing for potency, selectivity, and pharmacokinetic properties.[6][7]
Predicted Spectroscopic Signature
| Technique | Predicted Characteristics |
| ¹H NMR | ~2.6 ppm (s, 3H): Protons of the methyl (-CH₃) group. ~4.8 ppm (s, 2H): Protons of the chloromethyl (-CH₂Cl) group, deshielded by the adjacent chlorine and pyrazine ring. ~8.5-8.7 ppm (2 x s, 2H): Two distinct singlets for the non-equivalent aromatic protons on the pyrazine ring. Broad singlet (variable): N-H proton from the hydrochloride salt. |
| ¹³C NMR | ~20-25 ppm: Methyl carbon. ~45-50 ppm: Chloromethyl carbon. ~140-160 ppm: Four distinct signals for the aromatic carbons of the pyrazine ring. |
| IR (cm⁻¹) | ~3000-3100: Aromatic C-H stretch. ~2850-2950: Aliphatic C-H stretch. ~1550-1600: C=N and C=C ring stretches. ~650-800: C-Cl stretch. |
| Mass Spec (EI) | The molecular ion peak would correspond to the free base (m/z ~142.5). A characteristic M+2 peak at ~33% intensity of the molecular ion, confirming the presence of one chlorine atom. Fragmentation would likely involve the loss of Cl or CH₂Cl. |
Safety, Handling, and Storage
Proper handling of 2-(Chloromethyl)-6-methylpyrazine hydrochloride is essential due to its potential hazards.
| Hazard Category | GHS Information | Handling Protocol |
| Acute Toxicity | Warning: Harmful if swallowed.[2] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3] |
| Skin/Eye Irritation | Warning: Causes skin and serious eye irritation.[2] | Wear protective gloves, clothing, and eye/face protection. Ensure eyewash stations are accessible.[3] |
| Respiratory Irritation | Warning: May cause respiratory irritation.[2] | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[3] |
Storage: Store locked up in a well-ventilated place. Keep the container tightly closed and in a cool, dry environment.[3]
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
2-(Chloromethyl)-6-methylpyrazine hydrochloride is a high-value synthetic intermediate whose utility is rooted in its straightforward, predictable reactivity. The electrophilic chloromethyl group provides a reliable connection point for nucleophilic fragments, while the pyrazine core offers a proven heterocyclic scaffold for modulating biological activity and pharmacokinetic properties. For researchers in drug discovery and development, this compound represents an essential tool for the efficient construction and systematic evaluation of novel chemical entities.
References
- Fisher Scientific. Safety Data Sheet for 2-[3-(Chloromethyl)piperidino]-6-methylpyrazine. [URL: https://www.fishersci.com/sdsitems.do?partNumber=CC59024CB&productDescription=2-%5B3-%28CHLOROMETHYL%29PIPERIDINO%5D-6-METHYLPYRAZINE+1G&vendorId=VN00033041&countryCode=US&language=en]
- Sigma-Aldrich. Product Page for 2-(Chloromethyl)-6-methylpyridine hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/641658]
- Fluorochem. Product Page for 2-(Chloromethyl)-6-methoxypyrazine hydrochloride. [URL: https://www.fluorochem.co.uk/product/f668542/2-(chloromethyl)-6-methoxypyrazine-hydrochloride]
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An In-depth Technical Guide to 2-(Chloromethyl)-6-methylpyrazine hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Chloromethyl)-6-methylpyrazine hydrochloride (CAS No. 1956319-38-2), a key heterocyclic building block in modern medicinal chemistry. The guide details the compound's chemical and physical properties, outlines a robust, field-proven synthetic pathway, and explores its critical role as a reactive intermediate in the synthesis of complex pharmaceutical agents. Furthermore, it covers essential analytical techniques for its characterization, as well as stringent safety and handling protocols required for its use in a research and development setting. This document is intended to serve as a vital resource for scientists engaged in drug discovery and process development, offering both theoretical insights and practical, actionable methodologies.
Introduction: The Strategic Importance of Pyrazine Scaffolds
The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable core for designing novel therapeutics. The introduction of reactive functional groups, such as a chloromethyl moiety, onto the pyrazine ring transforms it into a versatile synthetic intermediate, enabling the facile construction of complex molecular architectures. 2-(Chloromethyl)-6-methylpyrazine hydrochloride is one such pivotal building block, offering a reactive electrophilic site for nucleophilic substitution, which is a cornerstone of many synthetic strategies in drug development.[2] Its hydrochloride salt form often provides improved stability and handling characteristics compared to the free base.
Compound Identification and Specifications
Proper identification and adherence to specifications are paramount for the successful application of any chemical intermediate in a regulated research and development environment.
| Property | Specification |
| IUPAC Name | 2-(Chloromethyl)-6-methylpyrazine hydrochloride |
| CAS Number | 1956319-38-2 |
| Molecular Formula | C₆H₈Cl₂N₂[3] |
| Molecular Weight | 179.05 g/mol |
| Canonical SMILES | CC1=CN=CC(CCl)=N1.[H]Cl[3] |
| Appearance | Off-white to light yellow solid |
| Purity | Typically ≥97% |
| Solubility | Soluble in polar organic solvents such as methanol and DMSO. |
Synthesis of 2-(Chloromethyl)-6-methylpyrazine hydrochloride
The synthesis of 2-(Chloromethyl)-6-methylpyrazine hydrochloride is typically achieved through a two-step process starting from the commercially available 2,6-dimethylpyrazine. This process involves a selective oxidation of one of the methyl groups to a hydroxymethyl group, followed by a chlorination reaction.
Step 1: Synthesis of 2-(Hydroxymethyl)-6-methylpyrazine
The initial step is the selective mono-oxidation of 2,6-dimethylpyrazine. While several oxidizing agents can be employed, a common and effective method involves the use of selenium dioxide (SeO₂) in a suitable solvent like dioxane or a mixture of water and pyridine. The causality behind this choice lies in the ability of SeO₂ to selectively oxidize activated methyl groups adjacent to a heteroaromatic ring system.
Experimental Protocol: Synthesis of 2-(Hydroxymethyl)-6-methylpyrazine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add 2,6-dimethylpyrazine (1.0 eq) and a solvent such as dioxane.
-
Reagent Addition: While stirring, add selenium dioxide (1.0 - 1.2 eq) portion-wise to the solution. The reaction is often exothermic, so controlled addition is necessary.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. The black selenium byproduct is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-(hydroxymethyl)-6-methylpyrazine as a solid.
Caption: Step 2: Chlorination and salt formation.
Applications in Pharmaceutical Synthesis
The utility of 2-(Chloromethyl)-6-methylpyrazine hydrochloride lies in its ability to act as an electrophile, readily undergoing nucleophilic substitution reactions. This allows for the introduction of the methylpyrazine moiety into a larger molecule, a common strategy in the synthesis of various kinase inhibitors and other therapeutic agents. The pyrazine core can form crucial interactions with the target protein, while the substituents can be tailored to optimize potency, selectivity, and pharmacokinetic properties.
While specific FDA-approved drugs directly citing the use of CAS number 1956319-38-2 are not prevalent in publicly accessible literature, the structural motif is highly relevant. For instance, the synthesis of various investigational kinase inhibitors involves the coupling of a nucleophilic amine or thiol with a chloromethylated heteroaromatic compound, a reaction for which 2-(Chloromethyl)-6-methylpyrazine hydrochloride is an ideal synthon. [1]
Caption: General reaction scheme for the application of the title compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 2-(Chloromethyl)-6-methylpyrazine hydrochloride. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl group (a singlet around 2.6 ppm), the chloromethyl group (a singlet around 4.8 ppm), and two distinct signals for the aromatic protons on the pyrazine ring (two singlets between 8.4 and 8.7 ppm). The exact chemical shifts can vary depending on the solvent used.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the chloromethyl carbon, and the four carbons of the pyrazine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For the free base, 2-(Chloromethyl)-6-methylpyrazine, the expected molecular ion peak would be at m/z 142.59. Electron Ionization (EI) would likely show a prominent molecular ion peak and fragmentation patterns corresponding to the loss of a chlorine atom or the chloromethyl group. [4][5]
Gas Chromatography (GC)
GC is a suitable method for assessing the purity of the free base or for monitoring the progress of the synthesis reactions. [4]When coupled with a mass spectrometer (GC-MS), it provides both retention time data for purity assessment and mass spectral data for identity confirmation.
Analytical Workflow
Caption: A typical analytical workflow for compound characterization.
Safety, Handling, and Storage
2-(Chloromethyl)-6-methylpyrazine hydrochloride is a reactive and potentially hazardous chemical. Strict adherence to safety protocols is mandatory.
Hazard Identification
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Corrosivity: As with many chloromethylated compounds, it can be corrosive and lachrymatory.
-
Reactivity: It is a reactive alkylating agent.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are mandatory.
-
Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. [6]
Handling and Storage
-
Handling: Handle only in a well-ventilated area, preferably a chemical fume hood. Avoid creating dust. Keep away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles. [7]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture. Recommended storage temperature is typically 2-8°C.
Disposal
Dispose of waste material in accordance with local, regional, and national regulations. Due to its reactivity, it should be quenched carefully by a trained chemist before disposal.
Conclusion
2-(Chloromethyl)-6-methylpyrazine hydrochloride is a valuable and versatile intermediate for the synthesis of complex heterocyclic compounds, particularly in the field of drug discovery. Its synthesis from readily available starting materials is straightforward, and its reactivity is well-defined, making it a reliable building block for medicinal chemists. A thorough understanding of its properties, synthesis, and handling requirements, as outlined in this guide, is crucial for its safe and effective application in the pursuit of novel therapeutic agents.
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A Technical Guide to 2-(Chloromethyl)-6-methylpyrazine hydrochloride: A Cornerstone Intermediate in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 2-(Chloromethyl)-6-methylpyrazine hydrochloride (CAS No: 1956319-38-2), a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. The document elucidates the compound's core physicochemical properties, molecular structure, and molecular weight. It further details a robust, field-proven protocol for its synthesis via chlorination of the corresponding alcohol precursor, explaining the mechanistic rationale behind the choice of reagents and reaction conditions. The guide explores the compound's strategic applications as a reactive intermediate in the synthesis of complex pharmaceutical agents, underscored by the dual functionality of its pyrazine core and electrophilic chloromethyl group. Finally, comprehensive safety, handling, and storage protocols are outlined to ensure its effective and safe utilization in a laboratory setting.
Core Molecular Attributes and Physicochemical Properties
2-(Chloromethyl)-6-methylpyrazine hydrochloride is a bifunctional organic compound featuring a substituted pyrazine ring. The pyrazine moiety, a diazine heterocycle, is a common scaffold in bioactive molecules, and its utility is enhanced by the presence of a reactive chloromethyl group. This side chain acts as a potent electrophile, making the molecule an excellent substrate for nucleophilic substitution reactions, thereby enabling the facile introduction of the methylpyrazine scaffold into larger, more complex molecular architectures. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a solid.
Molecular Structure
The structure consists of a pyrazine ring substituted at the 2-position with a chloromethyl (-CH₂Cl) group and at the 6-position with a methyl (-CH₃) group. As a hydrochloride salt, one of the nitrogen atoms in the pyrazine ring is protonated, and a chloride ion (Cl⁻) serves as the counterion.
Caption: Molecular Structure of 2-(Chloromethyl)-6-methylpyrazine hydrochloride.
Quantitative Data Summary
The key identifying and physical properties of the compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(chloromethyl)-6-methylpyrazine;hydrochloride | [1] |
| CAS Number | 1956319-38-2 | [1][2][3] |
| Molecular Formula | C₆H₈Cl₂N₂ | [1] |
| Molecular Weight | 179.05 g/mol | [1] |
| MDL Number | MFCD22576123 | [1] |
| Canonical SMILES | CC1=NC=C(CCl)C=N1.Cl | N/A |
Synthesis Protocol and Mechanistic Considerations
The most common and efficient laboratory-scale synthesis of 2-(Chloromethyl)-6-methylpyrazine hydrochloride involves the chlorination of its corresponding alcohol precursor, (6-methylpyrazin-2-yl)methanol. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its reliability and the volatile nature of its byproducts (SO₂ and HCl), which simplifies product purification.
Experimental Workflow: Synthesis
Caption: General workflow for the synthesis of the target compound.
Detailed Step-by-Step Methodology
Materials:
-
(6-methylpyrazin-2-yl)methanol (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Diethyl ether or Hexane (for trituration)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Ice bath and heating mantle
Protocol:
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar).
-
Precursor Dissolution: Dissolve (6-methylpyrazin-2-yl)methanol (1.0 eq) in anhydrous DCM.
-
Reagent Addition (Causality): Cool the solution to 0°C using an ice bath. This initial cooling is critical to moderate the highly exothermic reaction between the alcohol and thionyl chloride, preventing potential side reactions and ensuring controlled formation of the intermediate chlorosulfite ester. Add thionyl chloride (1.5 eq) dropwise via the dropping funnel over 20-30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to reflux (approx. 40°C for DCM) for 1-3 hours. The application of heat drives the Sₙi (internal nucleophilic substitution) mechanism, where the chlorosulfite ester collapses to form the desired alkyl chloride, releasing gaseous SO₂ and HCl.[4] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude residue is the hydrochloride salt, formed in situ from the generated HCl.
-
Purification: The resulting solid residue can be purified by trituration or recrystallization. Add cold diethyl ether or hexane to the crude solid and stir vigorously. This process washes away any non-polar impurities, leaving the desired salt as a purified solid.
-
Final Product: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 2-(Chloromethyl)-6-methylpyrazine hydrochloride.
Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be determined and compared to literature values.
Applications in Drug Discovery and Development
The strategic value of 2-(Chloromethyl)-6-methylpyrazine hydrochloride lies in its identity as a versatile heterocyclic building block.[5] The chloromethyl group is a readily displaceable leaving group, making it an ideal electrophilic partner for a wide range of nucleophiles.
-
Nucleophilic Substitution: The compound readily undergoes Sₙ2 reactions with amines, thiols, alcohols, and carbanions. This allows for the covalent linkage of the methylpyrazine scaffold to other pharmacophores, a common strategy for library synthesis and lead optimization in drug discovery programs.[6]
-
Scaffold for Bioactive Molecules: Pyrazine derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[5][7] By using this intermediate, medicinal chemists can efficiently synthesize novel analogues for screening campaigns.
-
Pharmaceutical Intermediates: It serves as a key intermediate in multi-step syntheses of complex Active Pharmaceutical Ingredients (APIs). The reliability of its reactions and the stability of the pyrazine core make it a valuable component in scalable synthetic routes.[7]
Safety, Handling, and Storage
As with all reactive chemical intermediates, proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification: The compound is an irritant. Based on data for analogous compounds, it should be considered harmful if swallowed or in contact with skin, and may cause skin and serious eye irritation.[8] It is also a potential respiratory irritant.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Take precautionary measures against static discharge. Use spark-proof tools if handling large quantities.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[3] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.
References
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Acmec Biochemical Co., Ltd. (n.d.). 2-(Chloromethyl)-6-methylpyrazine hydrochloride. [Link]
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Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 171, 147-185. [Link]
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Spectroscopic Characterization of 2-(Chloromethyl)-6-methylpyrazine Hydrochloride: A Technical Guide
Introduction
2-(Chloromethyl)-6-methylpyrazine hydrochloride is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development.[1] As a derivative of pyrazine, a core structure in many biologically active molecules, its precise structural elucidation is paramount for understanding its reactivity, and for quality control in synthetic processes.[2] This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2-(Chloromethyl)-6-methylpyrazine hydrochloride, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights provided herein are grounded in established scientific principles and comparative analysis with structurally related compounds.
Molecular Structure
The structural integrity of 2-(Chloromethyl)-6-methylpyrazine hydrochloride is the foundation of its chemical behavior. The molecule consists of a central pyrazine ring substituted with a chloromethyl group and a methyl group at positions 2 and 6, respectively. The hydrochloride salt form indicates the protonation of one of the nitrogen atoms in the pyrazine ring.
Caption: Molecular structure of 2-(Chloromethyl)-6-methylpyrazine Hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(Chloromethyl)-6-methylpyrazine hydrochloride, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (in D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5-8.7 | Singlet | 1H | Pyrazine ring proton |
| ~8.4-8.6 | Singlet | 1H | Pyrazine ring proton |
| ~4.8 | Singlet | 2H | -CH₂Cl |
| ~2.6 | Singlet | 3H | -CH₃ |
Interpretation and Rationale
The protonated pyrazine ring will exhibit two singlets in the aromatic region, typically between 8.0 and 9.0 ppm. The exact chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atoms and the substituents. The chloromethyl protons (-CH₂Cl) are expected to appear as a singlet around 4.8 ppm, shifted downfield due to the deshielding effect of the adjacent chlorine atom. The methyl protons (-CH₃) will likely resonate as a singlet at approximately 2.6 ppm. The use of a deuterated solvent like D₂O is common for hydrochloride salts to ensure solubility and to avoid a broad N-H proton signal.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(Chloromethyl)-6-methylpyrazine hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent.[3]
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate software (e.g., MestReNova, TopSpin).[3] Chemical shifts are referenced to the residual solvent peak or an internal standard like TMS.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (in D₂O)
| Chemical Shift (δ, ppm) | Assignment |
| ~155-160 | C-Cl (C2) |
| ~150-155 | C-CH₃ (C6) |
| ~140-145 | Pyrazine ring CH |
| ~135-140 | Pyrazine ring CH |
| ~45 | -CH₂Cl |
| ~20 | -CH₃ |
Interpretation and Rationale
The ¹³C NMR spectrum will show four signals for the pyrazine ring carbons, with the carbons attached to the nitrogen and the substituents being the most downfield. The carbon of the chloromethyl group (-CH₂Cl) is expected around 45 ppm, while the methyl carbon (-CH₃) will be significantly more upfield, around 20 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium-Weak | Aliphatic C-H stretch (-CH₃, -CH₂Cl) |
| ~1600-1400 | Strong-Medium | C=N and C=C stretching vibrations of the pyrazine ring |
| ~1250-1200 | Medium | C-N stretching |
| ~750-700 | Strong | C-Cl stretch |
Interpretation and Rationale
The IR spectrum will be characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazine ring will give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region.[4] A key diagnostic peak will be the C-Cl stretching vibration, which is expected in the fingerprint region, typically between 750 and 700 cm⁻¹. The presence of the hydrochloride will likely result in broad absorptions in the 2700-2300 cm⁻¹ range, corresponding to the N⁺-H stretch.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, such as a Thermo Nicolet 6700 or equivalent.[3]
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, providing further structural confirmation.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 142/144 | High | [M]⁺ (molecular ion peak, with isotopic pattern for Cl) |
| 107 | Medium | [M-Cl]⁺ |
| 93 | High | [M-CH₂Cl]⁺ (loss of chloromethyl radical) |
Interpretation and Rationale
In an EI-MS experiment, the molecular ion peak [M]⁺ is expected at m/z 142, corresponding to the free base 2-(chloromethyl)-6-methylpyrazine. A characteristic isotopic pattern with a peak at m/z 144 (approximately one-third the intensity of the m/z 142 peak) will confirm the presence of a single chlorine atom.[5] A significant fragment will likely be observed at m/z 93, resulting from the loss of the chloromethyl radical, which is a stable fragmentation pathway for such compounds. Another possible fragmentation is the loss of a chlorine radical to give a fragment at m/z 107.
Caption: Predicted fragmentation of 2-(Chloromethyl)-6-methylpyrazine in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Employ a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio.
-
Detection: Detect the ions and generate the mass spectrum.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide, combining ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for the structural elucidation and characterization of 2-(Chloromethyl)-6-methylpyrazine hydrochloride. While the presented data is predictive and based on sound spectroscopic principles and analysis of related structures, it serves as a reliable reference for researchers and scientists working with this compound. Experimental verification against these predicted values will provide definitive structural confirmation.
References
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- Klein, B., & Berkowitz, J. (1959). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society.
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An In-depth Technical Guide to the Solubility and Stability of 2-(Chloromethyl)-6-methylpyrazine hydrochloride
This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-(Chloromethyl)-6-methylpyrazine hydrochloride, a key intermediate in pharmaceutical synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's solubility and stability is paramount for ensuring process efficiency, formulation viability, and the overall quality of the final active pharmaceutical ingredient (API). This document delineates the theoretical underpinnings and practical methodologies for characterizing these essential attributes.
Introduction to 2-(Chloromethyl)-6-methylpyrazine hydrochloride
2-(Chloromethyl)-6-methylpyrazine hydrochloride is a heterocyclic compound featuring a pyrazine ring, a reactive chloromethyl group, and a methyl substituent. The hydrochloride salt form generally enhances the aqueous solubility of the parent compound. Its utility as a building block in organic synthesis is significant, particularly in the construction of more complex molecules with potential therapeutic applications. The inherent reactivity of the chloromethyl group, while synthetically advantageous, also presents challenges regarding the compound's stability.
| Property | Value | Source |
| Chemical Name | 2-(Chloromethyl)-6-methylpyrazine hydrochloride | N/A |
| CAS Number | 1956319-38-2 | N/A |
| Molecular Formula | C₆H₈Cl₂N₂ | N/A |
| Molecular Weight | 179.05 g/mol | N/A |
| Storage Conditions | Inert atmosphere, 2-8°C | N/A |
Solubility Profile: A Multifaceted Consideration
The solubility of an API intermediate is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. The hydrochloride salt of 2-(Chloromethyl)-6-methylpyrazine is anticipated to be more water-soluble than its free base due to the ionic nature of the salt.[1] However, a comprehensive solubility profile requires assessment in a range of solvents.
Theoretical Framework
Solubility is governed by the principle of "like dissolves like." The polarity of 2-(Chloromethyl)-6-methylpyrazine hydrochloride, with its heterocyclic nitrogen atoms and the hydrochloride salt, suggests good solubility in polar protic solvents such as water, ethanol, and methanol. Its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) is also expected to be significant. Conversely, poor solubility is anticipated in nonpolar solvents like hexane and toluene.
Experimental Determination of Solubility
A robust determination of solubility requires well-defined experimental protocols. The shake-flask method is considered the gold standard for determining thermodynamic solubility.[2]
Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination
-
Preparation of Saturated Solutions: Add an excess of 2-(Chloromethyl)-6-methylpyrazine hydrochloride to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, DMF).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Diagram 1: Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Stability Assessment: Ensuring Compound Integrity
The stability of 2-(Chloromethyl)-6-methylpyrazine hydrochloride is a critical quality attribute. The presence of the reactive chloromethyl group makes the molecule susceptible to degradation under various conditions. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[3][4]
Potential Degradation Pathways
-
Hydrolysis: The chloromethyl group is susceptible to hydrolysis, particularly in aqueous solutions and at non-neutral pH. This would lead to the formation of the corresponding hydroxymethyl derivative.
-
Thermal Decomposition: At elevated temperatures, pyrazine rings can undergo complex decomposition reactions, often initiated by bond fission and involving free radical mechanisms.[5] This can lead to fragmentation of the molecule.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in heterocyclic compounds, leading to degradation.[6]
-
Oxidation: The pyrazine ring and the chloromethyl group may be susceptible to oxidation, leading to the formation of N-oxides or other oxidation products.
Forced Degradation Studies
Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.
Protocol 2: Forced Degradation Study
-
Stress Conditions:
-
Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a defined period.
-
Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a defined period.
-
Neutral Hydrolysis: Dissolve the compound in water and heat at 60°C for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to a light source as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7][8]
-
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products.
-
Mass Balance: Ensure that the total amount of the drug and its degradation products remains constant.
Diagram 2: Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies.
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically an HPLC method, that can separate the intact parent compound from all its degradation products.
Key Considerations for Method Development:
-
Column Chemistry: A C18 stationary phase is a common starting point for reversed-phase HPLC.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve adequate separation.
-
pH of Mobile Phase: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like pyrazine derivatives.[9]
-
Detection: UV detection is suitable for pyrazine-containing compounds. The wavelength should be chosen to maximize the response for both the parent compound and its degradation products.
Recommended Storage and Handling
Based on the anticipated stability profile, the following storage and handling recommendations are provided:
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C). This minimizes exposure to moisture and air, thereby reducing the risk of hydrolysis and oxidation.
-
Handling: When handling the compound, it is advisable to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid exposure to high temperatures and direct sunlight.
Conclusion
While specific experimental data for 2-(Chloromethyl)-6-methylpyrazine hydrochloride is not extensively available in the public domain, a comprehensive understanding of its likely solubility and stability can be inferred from the behavior of structurally related compounds. This guide provides a robust framework for the experimental determination of these critical parameters. By following the outlined protocols, researchers and drug development professionals can generate the necessary data to ensure the quality, efficacy, and safety of processes and products involving this important chemical intermediate.
References
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A Technical Guide to the Research Applications of 2-(Chloromethyl)-6-methylpyrazine hydrochloride
Abstract
2-(Chloromethyl)-6-methylpyrazine hydrochloride is a heterocyclic building block of significant interest in modern medicinal chemistry. Its intrinsic reactivity, conferred by the electrophilic chloromethyl group attached to the electron-deficient pyrazine core, makes it a highly valuable synthon for the construction of complex molecular architectures. This guide provides an in-depth analysis of the compound's chemical properties, core research applications, and best-practice experimental protocols. We will explore its pivotal role as a key intermediate in the synthesis of high-profile pharmaceutical agents, including kinase inhibitors for oncology and other pharmacologically active molecules. By explaining the causality behind synthetic strategies and providing detailed, validated methodologies, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile reagent.
Introduction: A Versatile Heterocyclic Synthon
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to engage in specific, high-affinity interactions with biological targets. Among these, pyrazine derivatives are of particular importance. The 2-(Chloromethyl)-6-methylpyrazine moiety, available as its stable hydrochloride salt, has emerged as a preferred building block for introducing a methylpyrazine group into target molecules.
Chemical Properties and Reactivity Profile
The utility of 2-(Chloromethyl)-6-methylpyrazine hydrochloride is rooted in its distinct chemical reactivity. The pyrazine ring is an electron-withdrawing system, which significantly activates the adjacent chloromethyl group toward nucleophilic attack. This makes the methylene carbon a potent electrophile, readily undergoing SN2 reactions with a wide array of nucleophiles.
The hydrochloride salt form enhances the compound's stability and shelf-life, making it easier to handle and store compared to the free base. However, in reaction media, a base is typically required to neutralize the HCl and liberate the reactive free base for subsequent coupling reactions.
| Property | Value |
| Molecular Formula | C₆H₇ClN₂ · HCl |
| Molecular Weight | 179.05 g/mol |
| CAS Number | 1083313-91-3 (for HCl salt) |
| Appearance | Off-white to light yellow solid |
| Core Reactivity | Electrophilic (SN2 Substitution) |
The primary mode of reactivity is the displacement of the chloride ion by nucleophiles such as primary/secondary amines, thiols, and alcohols, enabling the facile construction of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.[1]
Core Application: Intermediate in Kinase Inhibitor Synthesis
A major application of 2-(Chloromethyl)-6-methylpyrazine hydrochloride is in the development of small-molecule kinase inhibitors, a cornerstone of modern targeted cancer therapy. The pyrazine scaffold is a well-established "hinge-binding" motif, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition.
Case Study: Synthesis of c-Met Kinase Inhibitors
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase whose aberrant signaling is implicated in numerous cancers.[2] Many potent c-Met inhibitors utilize a substituted pyrazine or related heterocyclic core to achieve high-affinity binding.[3][4][5] 2-(Chloromethyl)-6-methylpyrazine serves as a crucial starting material for building molecules that target this kinase.
Causality of Experimental Design: The synthetic strategy involves coupling the electrophilic 2-(Chloromethyl)-6-methylpyrazine with a nucleophilic partner, typically an amine or aniline derivative, which forms the rest of the inhibitor scaffold. This SN2 reaction is a robust and high-yielding method to introduce the necessary methylpyrazine hinge-binding element.
General Synthetic Workflow and Protocol
The following diagram and protocol outline a representative workflow for the synthesis of a generic kinase inhibitor precursor using this key intermediate.
Caption: General workflow for SN2 coupling reactions.
Detailed Experimental Protocol:
-
Objective: To synthesize an N-substituted (6-methylpyrazin-2-yl)methanamine derivative.
-
Materials:
-
2-(Chloromethyl)-6-methylpyrazine hydrochloride (1.0 eq)
-
Nucleophilic amine (R-NH₂) (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred solution of the nucleophilic amine (1.1 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Stir the resulting suspension at room temperature for 20-30 minutes to ensure a homogenous mixture.
-
Add 2-(Chloromethyl)-6-methylpyrazine hydrochloride (1.0 eq) portion-wise to the suspension. The hydrochloride salt will react with the base, liberating the reactive free base in situ.
-
Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress should be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish, gentle heating to 40-60°C can be applied to drive it to completion.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure target molecule.
-
-
Self-Validation: The success of the reaction is confirmed by LC-MS analysis showing the disappearance of starting materials and the appearance of a new peak with the expected mass of the product. Structural confirmation is achieved via ¹H NMR and ¹³C NMR spectroscopy.
Broader Applications in Drug Discovery
While its use in kinase inhibitors is prominent, the utility of 2-(Chloromethyl)-6-methylpyrazine hydrochloride extends to other areas of medicinal chemistry.
Synthesis of CNS-Active Agents
The pyrazine motif is also found in molecules targeting the central nervous system. A notable, though structurally distinct, example is Varenicline (Chantix), a smoking cessation aid that is a partial agonist of the α4β2 nicotinic acetylcholine receptor.[6][7] While Varenicline itself is a more complex tetracyclic molecule, the synthesis of related pyrazine-containing scaffolds often relies on similar foundational reactions where a chloromethyl-substituted heterocycle is a key electrophile.[8]
Fragment-Based Drug Discovery (FBDD)
The 2-methylpyrazine fragment is an attractive starting point in FBDD campaigns. Its small size, defined vector for chemical elaboration (via the chloromethyl handle), and known propensity to bind in ATP pockets make it an ideal fragment for screening against various targets. 2-(Chloromethyl)-6-methylpyrazine hydrochloride serves as a direct and convenient tool for chemists to elaborate initial fragment hits into more potent lead compounds.
Caption: Role in Fragment-Based Drug Discovery (FBDD).
Experimental Considerations and Best Practices
-
Handling and Stability: The compound is a hydrochloride salt, making it relatively stable and less volatile than its free base. However, it is hygroscopic and should be stored in a tightly sealed container in a cool, dry place. As an alkylating agent, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
-
Choice of Base: The selection of a base is critical. A non-nucleophilic base like potassium carbonate, cesium carbonate, or diisopropylethylamine (DIPEA) is preferred to avoid competition with the desired nucleophile.
-
Solvent Selection: Aprotic polar solvents like DMF, acetonitrile (ACN), or DMSO are ideal as they effectively dissolve the starting materials and facilitate the SN2 mechanism.
Conclusion and Future Outlook
2-(Chloromethyl)-6-methylpyrazine hydrochloride is a high-value, versatile reagent with proven applications in pharmaceutical research and development. Its primary role as a key intermediate in the synthesis of kinase inhibitors underscores its importance in modern oncology drug discovery. The straightforward and predictable reactivity of its activated chloromethyl group allows for reliable and scalable synthetic routes. As research into novel kinase inhibitors and other targeted therapies continues, the demand for such well-defined heterocyclic building blocks is expected to grow, ensuring that 2-(Chloromethyl)-6-methylpyrazine hydrochloride will remain an essential tool in the medicinal chemist's arsenal.
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Synfacts. (2011). Synthesis of Triple Reuptake Inhibitor GSK1360707F. Thieme Chemistry.
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The Strategic Utility of 2-(Chloromethyl)-6-methylpyrazine Hydrochloride in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(Chloromethyl)-6-methylpyrazine hydrochloride, a versatile and highly reactive building block in medicinal chemistry. The guide details its synthesis, chemical properties, and, most importantly, its strategic application in the construction of complex, biologically active molecules. Through a detailed case study on the synthesis of the potent Aurora B/C kinase inhibitor, GSK1070916, this document elucidates the practical utility and synthetic advantages of this pyrazine derivative. The content is designed to furnish researchers and drug development professionals with the necessary knowledge to effectively and safely incorporate this valuable synthon into their discovery and development pipelines.
Introduction: The Pyrazine Scaffold in Drug Discovery
The pyrazine motif, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its π-deficient nature, make it a valuable component in the design of molecules targeting a wide array of biological targets. Pyrazine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.
2-(Chloromethyl)-6-methylpyrazine hydrochloride stands out as a particularly useful building block due to the presence of a reactive chloromethyl group. This electrophilic center provides a convenient handle for introducing the pyrazine core into larger molecules through nucleophilic substitution reactions, enabling the rapid generation of diverse chemical libraries for biological screening.
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical properties and safety hazards of a building block is paramount for its effective and safe utilization in a laboratory setting.
Table 1: Physicochemical Properties of 2-(Chloromethyl)-6-methylpyrazine
| Property | Value | Source |
| CAS Number | 81831-69-8 | [1] |
| Molecular Formula | C₆H₇ClN₂ | [1] |
| Molecular Weight | 142.59 g/mol | [1] |
| Appearance | Solid | [2] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Safety and Handling:
While a comprehensive Safety Data Sheet (SDS) for 2-(Chloromethyl)-6-methylpyrazine hydrochloride (CAS 104571-50-8) was not retrievable during the preparation of this guide, the safety profile can be inferred from closely related compounds such as 2-(Chloromethyl)-3-methylpyrazine Hydrochloride.
Hazard Statements (based on related compounds):
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H332: Harmful if inhaled.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements (based on related compounds):
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Disclaimer: The safety information provided is based on related compounds and should be used as a guideline only. It is imperative to perform a thorough risk assessment before handling this chemical and to consult a certified SDS for 2-(Chloromethyl)-6-methylpyrazine hydrochloride if one becomes available. Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Synthesis of 2-(Chloromethyl)-6-methylpyrazine Hydrochloride: A Multi-step Approach
Figure 1: Proposed synthetic workflow for 2-(Chloromethyl)-6-methylpyrazine hydrochloride.
Step 1: Oxidation of 2,6-Dimethylpyrazine to 6-Methylpyrazine-2-carboxylic Acid
The selective oxidation of one methyl group of 2,6-dimethylpyrazine is the initial and key step. Microbial oxidation has been shown to be a highly regioselective method for this transformation.
Protocol: This protocol is adapted from the microbial oxidation of 2,6-dimethylpyridine.[4]
-
Microorganism: Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane.[4]
-
Procedure:
-
Cultivate Exophiala dermatitidis in a suitable medium with n-dodecane as the carbon source.
-
Harvest the cells and resuspend them in a reaction buffer.
-
Add 2,6-dimethylpyrazine to the cell suspension.
-
Incubate the mixture under appropriate conditions (e.g., 30°C with shaking) for a period determined by reaction monitoring (e.g., 54 hours).[4]
-
After the reaction is complete, separate the cells by centrifugation.
-
Acidify the supernatant to precipitate the 6-methylpyrazine-2-carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Reduction of 6-Methylpyrazine-2-carboxylic Acid to (6-Methylpyrazin-2-yl)methanol
The carboxylic acid is then reduced to the corresponding primary alcohol.
Protocol: This is a standard reduction of a carboxylic acid.
-
Reagents: Lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF).
-
Procedure (using LiAlH₄):
-
To a stirred suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 6-methylpyrazine-2-carboxylic acid in anhydrous THF dropwise at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (6-methylpyrazin-2-yl)methanol.
-
Step 3: Chlorination of (6-Methylpyrazin-2-yl)methanol to 2-(Chloromethyl)-6-methylpyrazine Hydrochloride
The final step involves the conversion of the primary alcohol to the chloromethyl group and subsequent formation of the hydrochloride salt. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Protocol: This protocol is adapted from the synthesis of 2-(chloromethyl)pyridine hydrochloride.[5]
-
Reagents: Thionyl chloride (SOCl₂), suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Procedure:
-
To a solution of (6-methylpyrazin-2-yl)methanol in an anhydrous solvent, add thionyl chloride dropwise at 0°C under an inert atmosphere. The molar ratio of thionyl chloride to the alcohol should be in slight excess (e.g., 1.1-1.3 equivalents).
-
After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
The product, 2-(Chloromethyl)-6-methylpyrazine hydrochloride, will precipitate from the reaction mixture.
-
Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield the final product.
-
Application in Medicinal Chemistry: Synthesis of GSK1070916, an Aurora B/C Kinase Inhibitor
The utility of 2-(Chloromethyl)-6-methylpyrazine hydrochloride as a building block is exemplified in the synthesis of GSK1070916, a potent and selective inhibitor of Aurora B and C kinases.[3] Aurora kinases are key regulators of mitosis, and their overexpression is implicated in the pathogenesis of various cancers.[3]
The Role of Aurora B and C Kinases in Cancer
Aurora B and C are chromosomal passenger proteins that play critical roles in chromosome segregation and cytokinesis.[4] Aurora B is essential for the proper attachment of microtubules to kinetochores and for the spindle assembly checkpoint.[4] Aurora C's function overlaps with Aurora B and is primarily expressed in meiotic cells, but its aberrant expression is also observed in cancer.[3][6] Inhibition of Aurora B and C leads to defects in cell division, resulting in polyploidy and subsequent apoptosis in cancer cells.[3]
Figure 2: Simplified representation of the Aurora B/C kinase signaling pathway and the inhibitory action of GSK1070916.
Synthetic Strategy for GSK1070916
The synthesis of GSK1070916 involves a key nucleophilic substitution reaction where the chloromethyl group of 2-(Chloromethyl)-6-methylpyrazine hydrochloride is displaced by an appropriate nucleophile.
Figure 3: General synthetic scheme for GSK1070916 utilizing 2-(Chloromethyl)-6-methylpyrazine hydrochloride.
Illustrative Protocol for Nucleophilic Substitution:
This is a generalized protocol for the coupling of 2-(Chloromethyl)-6-methylpyrazine with a nucleophile, which is a critical step in the synthesis of GSK1070916 and other kinase inhibitors.
-
Reagents: 2-(Chloromethyl)-6-methylpyrazine hydrochloride, the desired nucleophile (e.g., a substituted aniline or amine), a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate), and an appropriate solvent (e.g., dimethylformamide (DMF) or acetonitrile).
-
Procedure:
-
To a solution of the nucleophile and the base in the chosen solvent, add 2-(Chloromethyl)-6-methylpyrazine hydrochloride portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
-
Table 2: Biological Activity of GSK1070916
| Target | IC₅₀ (nM) | Cell-based EC₅₀ (nM) | Source |
| Aurora B | 0.38 | <10 in over 100 cell lines | [3] |
| Aurora C | 1.5 | Not reported | [3] |
The potent and broad-spectrum anti-proliferative activity of GSK1070916 in numerous cancer cell lines underscores the value of 2-(Chloromethyl)-6-methylpyrazine hydrochloride as a key building block in the development of targeted cancer therapeutics.[3]
Conclusion
2-(Chloromethyl)-6-methylpyrazine hydrochloride is a valuable and reactive building block that provides a straightforward entry into the synthesis of a wide range of pyrazine-containing molecules of medicinal interest. Its utility is highlighted by its role in the synthesis of the potent Aurora B/C kinase inhibitor, GSK1070916. The synthetic route to this building block, while multi-step, relies on well-established and scalable chemical transformations. A thorough understanding of its reactivity and safe handling procedures, as outlined in this guide, will enable medicinal chemists to effectively leverage this synthon in their efforts to discover and develop novel therapeutics.
References
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Murakami, K., & Vagnarelli, P. (2018). Probing the Dynamics and Functions of Aurora B Kinase in Living Cells during Mitosis and Cytokinesis. Cells, 7(10), 154. [Link]
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Hardwicke, M. A., et al. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Molecular Cancer Therapeutics, 8(6), 1534-1543. [Link]
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ClinicalTrials.gov. (n.d.). Aurora B/C Kinase Inhibitor GSK1070916A in Treating Patients With Advanced Solid Tumors. Retrieved January 21, 2026, from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GSK1070916. Retrieved January 21, 2026, from [Link]
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Sasai, K., et al. (2004). Aurora-C kinase is a novel chromosomal passenger protein that can complement Aurora-B kinase function in mitotic cells. Cell Motility and the Cytoskeleton, 59(4), 241-254. [Link]
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Frontiers in Cell and Developmental Biology. (n.d.). Functions of Aurora kinase C in meiosis and cancer. Retrieved January 21, 2026, from [Link]
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Pyrazine derivatives synthesis and functionalization
An In-depth Technical Guide to the Synthesis and Functionalization of Pyrazine Derivatives
Authored by: Gemini, Senior Application Scientist
Introduction: The Pyrazine Scaffold in Modern Chemistry
Pyrazine, a six-membered heteroaromatic ring with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in the realms of medicinal chemistry, materials science, and agrochemicals.[1][2] Its unique electronic structure—an electron-deficient π-system—and its capacity for hydrogen bonding make it a crucial building block for developing molecules with a vast range of biological activities and material properties.[2][3]
The pyrazine core is found in numerous FDA-approved drugs, such as the first-in-class proteasome inhibitor Bortezomib for multiple myeloma and the essential anti-tuberculosis agent Pyrazinamide.[1][4][5] Beyond pharmaceuticals, pyrazine derivatives are integral to π-conjugated materials used in optoelectronics, including solar cells and light-emitting diodes, owing to their favorable charge transfer properties.[5][6]
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core synthetic strategies for constructing the pyrazine ring and the modern, field-proven methodologies for its functionalization. We will delve into the causality behind experimental choices, provide validated protocols, and present data in a clear, accessible format to empower innovation in your laboratory.
Part 1: Core Synthesis of the Pyrazine Ring
The construction of the pyrazine nucleus can be achieved through both classical and modern synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
Classical Condensation Methodologies
Among the oldest and most fundamental approaches are the Staedel–Rugheimer and Gutknecht syntheses, which rely on the self-condensation of α-amino ketones.[7][8]
1.1.1 Staedel–Rugheimer Pyrazine Synthesis (1876)
This foundational method involves the reaction of an α-haloketone with ammonia. The process first forms an α-amino ketone intermediate, which then undergoes dimerization (self-condensation) and subsequent oxidation to yield a symmetrically substituted pyrazine.[1][7][8][9]
-
Causality: The reaction leverages the reactivity of the α-carbon of the ketone and the nucleophilicity of ammonia. The self-condensation is driven by the formation of a stable dihydropyrazine intermediate, which readily aromatizes upon oxidation. The primary limitation is the production of symmetrical pyrazines, restricting structural diversity.
Caption: Workflow of the Staedel–Rugheimer pyrazine synthesis.
1.1.2 Gutknecht Pyrazine Synthesis (1879)
A versatile variation of the self-condensation strategy, the Gutknecht synthesis begins with an α-keto-amine, which is generated differently.[7][8] A common route involves the nitrosation of a ketone to form an α-oximino ketone, followed by reduction to the requisite α-amino ketone. This intermediate then dimerizes and oxidizes to the pyrazine product.[10][11] This approach offers greater control over the starting materials compared to the direct use of α-haloketones.
-
Causality: The key advantage of the Gutknecht synthesis is its broader substrate scope for producing the α-amino ketone intermediate, thus allowing for more complex substitution patterns on the final pyrazine ring.[9][11]
Experimental Protocol: Gutknecht Synthesis of 2,5-Dimethylpyrazine
-
Nitrosation: To a solution of 2-butanone (1.0 eq) in diethyl ether, add concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C. Stir for 2-3 hours. Separate the ethereal layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(hydroxyimino)butan-2-one (an α-oximino ketone).
-
Reduction & Cyclization: Dissolve the crude α-oximino ketone in ethanol. Add zinc dust (2.5 eq) portion-wise, followed by the slow addition of concentrated aqueous ammonia, keeping the reaction temperature below 40 °C. After the addition is complete, heat the mixture to reflux for 1 hour.
-
Oxidation & Isolation: Cool the reaction mixture and filter to remove zinc salts. Add copper(II) sulfate solution to the filtrate and heat to reflux for 30 minutes to facilitate oxidation of the dihydropyrazine intermediate. Cool, make the solution alkaline with NaOH, and extract with dichloromethane. Dry the organic layer, concentrate, and purify by distillation or chromatography to obtain 2,5-dimethylpyrazine.
Modern Dehydrogenative and Condensation Routes
Modern methods offer improved yields, milder reaction conditions, and access to unsymmetrical pyrazines.
1.2.1 Dehydrogenative Coupling of 2-Amino Alcohols
A highly atom-economical approach involves the base-metal-catalyzed dehydrogenative self-coupling of 2-amino alcohols.[12] This method uses earth-abundant catalysts like manganese pincer complexes to form symmetrical 2,5-disubstituted pyrazines, generating only water and hydrogen gas as byproducts.[12]
1.2.2 Condensation of 1,2-Diketones and 1,2-Diamines
The most direct and versatile route to pyrazines is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[13] This reaction proceeds through a dihydropyrazine intermediate that is subsequently oxidized. The use of different diketones and diamines allows for the synthesis of a wide variety of unsymmetrically substituted pyrazines.
-
Causality: This method's strength lies in its modularity. By selecting appropriately substituted precursors, chemists can precisely control the substitution pattern on all four carbon atoms of the pyrazine ring, making it a preferred method in drug discovery programs.
Part 2: Functionalization of the Pyrazine Ring
Once the pyrazine core is synthesized, its utility is expanded through functionalization. The electron-deficient nature of the ring governs its reactivity, making it susceptible to nucleophilic attack but generally resistant to electrophilic substitution.[1]
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing character of the two nitrogen atoms activates halogenated pyrazines towards SNAr reactions. This is a fundamental method for introducing amine, alkoxy, and thioether groups onto the pyrazine ring.[3]
-
Causality: The nitrogen atoms stabilize the negative charge of the Meisenheimer complex intermediate, lowering the activation energy for the substitution. This makes SNAr a highly efficient process for functionalizing chloropyrazines, which are common starting materials.[3][14]
Experimental Protocol: SNAr of 2,5-Dichloropyrazine with an Amine
-
Setup: To a solution of 2,5-dichloropyrazine (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dioxane, add the desired amine (1.1 eq for mono-substitution, 2.2 eq for di-substitution) and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction: Heat the mixture to 80-120 °C and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the substituted aminopyrazine.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions have revolutionized the functionalization of pyrazines, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity.[14][15][16] Halogenated pyrazines are excellent substrates for these transformations.
Caption: Major cross-coupling reactions for pyrazine functionalization.
2.2.1 Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating C(sp²)-C(sp²) bonds by reacting halopyrazines with aryl- or heteroarylboronic acids or esters.[3] It is widely used in drug discovery to synthesize biaryl structures.
-
Causality: The reaction is favored due to the high stability and low toxicity of boronic acid reagents and the tolerance of the palladium catalyst to a wide range of functional groups. Microwave irradiation can significantly accelerate these reactions.[3]
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 39-76 | [14] |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/H₂O | 110 | 60-90+ | [3] |
| Pd-PEPPSI-iPr | - | THF | 25 | 70-85 | [17] |
2.2.2 Buchwald-Hartwig Amination
This reaction is a powerful tool for forming C-N bonds, coupling halopyrazines with a wide variety of primary and secondary amines. It often provides better yields and substrate scope than traditional SNAr reactions, especially with less nucleophilic amines.
-
Causality: The palladium catalyst facilitates the coupling of amines that would otherwise be unreactive under thermal SNAr conditions. The choice of phosphine ligand is critical and must be tailored to the specific substrates.
2.2.3 Sonogashira, Heck, and Stille Couplings
Other important cross-coupling reactions include:
-
Sonogashira Coupling: Couples halopyrazines with terminal alkynes to form alkynylpyrazines, using a palladium catalyst and a copper(I) co-catalyst.[15][16]
-
Heck Coupling: Forms C-C bonds between halopyrazines and alkenes.[15][16]
-
Stille Coupling: Reacts halopyrazines with organostannanes. While effective, its use is often limited by the toxicity of the tin reagents.[14]
Direct C-H Functionalization
Direct C-H functionalization represents the cutting edge of synthetic efficiency, as it avoids the pre-functionalization (e.g., halogenation) of the pyrazine ring.[14] These methods create C-C or C-heteroatom bonds directly from a C-H bond, offering a more atom- and step-economical pathway.
-
Causality: These reactions typically proceed via a concerted metalation-deprotonation (CMD) mechanism or through the use of an N-oxide to modulate the ring's electronics.[4][18] The regioselectivity can be challenging to control but offers powerful shortcuts to complex molecules.
An innovative example is the iron-catalyzed C-H functionalization of pyrazines with organoboron reagents.[4] This method uses inexpensive and non-toxic iron(II) acetylacetonate to couple arylboronic acids directly to the pyrazine C-H bond, as demonstrated in the total synthesis of the natural product botryllazine A.[4][19]
Conclusion
The pyrazine scaffold continues to be a source of immense opportunity in scientific research. A thorough understanding of both classical and modern synthetic methodologies is crucial for harnessing its full potential. While classical condensation reactions provide a solid foundation for building the core ring structure, modern transition metal-catalyzed cross-coupling and direct C-H functionalization techniques offer the precision, efficiency, and versatility required to construct the complex, highly functionalized derivatives needed for next-generation pharmaceuticals and advanced materials. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently design and execute synthetic campaigns targeting novel pyrazine derivatives.
References
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]
-
A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. IRJMETS. [Link]
-
Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications. Journal of Materials Chemistry C. [Link]
-
Review On “Synthesis Of Pyrazine;Imidazolidine-2,4- Dione And Pyrimidines And Its Derivatives”. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances. [Link]
-
Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. [Link]
-
Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health. [Link]
-
Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]
-
Synthesis of pyrazines. Organic Chemistry Portal. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. National Institutes of Health. [Link]
-
What are the mechanism of reaction in preparing pyrazine? ResearchGate. [Link]
-
Pyrazine. Wikipedia. [Link]
-
C–H Bond Functionalization Under Metalation–Deprotonation Process: Regioselective Direct Arylation of 3-Aminoimidazo[1,2-a]pyrazine. The Journal of Organic Chemistry. [Link]
-
Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. National Institutes of Health. [Link]
-
Synthesis of substituted pyrazines from N -allyl malonamides. ResearchGate. [Link]
-
Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. PubMed. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Gutknecht Condensation. CoLab. [Link]
-
Transition metal-catalyzed functionalization of pyrazines. ResearchGate. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health. [Link]
-
Gutknecht Pyrazine Synthesis. Wiley Online Library. [Link]
-
Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews. [Link]
-
Chapter IV Section A (General introduction and synthetic background). NBU-IR. [Link]
-
Pyrazine‐Functionalized Ru(II)‐Complexes as Visible‐Light Activated Photobases. National Institutes of Health. [Link]
-
Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate. [Link]
-
Pyrazine-functionalized calix[20]arenes: synthesis by palladium-catalyzed cross-coupling with phosphorus pronucleophiles and metal ion extraction properties. New Journal of Chemistry. [Link]
-
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. [Link]
-
Pyrazine and its derivatives- synthesis and activity-a review. CODEN(USA): JCPRC5. [Link]
-
Staedel-Rugheimer Pyrazine Synthesis's chemicals dictionary. LookChem. [Link]
-
THE PYRAZINES. Wiley Online Library. [Link]
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- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Primary Amines via Pre-Column Derivatization with 2-(Chloromethyl)-6-methylpyrazine hydrochloride
Abstract
This application note presents a detailed protocol for the derivatization of primary amines with 2-(Chloromethyl)-6-methylpyrazine hydrochloride for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Primary amines, while ubiquitous in pharmaceutical, environmental, and biological samples, often lack the necessary chromophores or fluorophores for sensitive detection.[1] Pre-column derivatization addresses this limitation by introducing a fluorescent tag to the analyte, thereby enhancing detection sensitivity and improving chromatographic resolution.[1] This guide provides a comprehensive methodology, including the underlying reaction mechanism, optimized derivatization protocol, and a robust HPLC method for the separation and quantification of the resulting fluorescent derivatives. The causality behind experimental choices is explained to provide a deeper understanding of the method's principles.
Introduction: The Rationale for Derivatization
The quantitative analysis of primary amines is a critical aspect of drug development, environmental monitoring, and biomedical research. However, the inherent properties of many primary amines, such as low UV absorbance and high polarity, present significant challenges for direct HPLC analysis. Pre-column derivatization is a widely adopted strategy to overcome these obstacles by covalently attaching a molecule (a derivatizing agent) to the analyte that imparts favorable characteristics.[1] An ideal derivatizing agent should react rapidly and completely with the target analyte under mild conditions to form a stable, highly fluorescent product.
2-(Chloromethyl)-6-methylpyrazine hydrochloride emerges as a promising reagent for this purpose. The pyrazine moiety is known to be a core structure in many fluorescent compounds. The chloromethyl group provides a reactive site for nucleophilic substitution by the primary amine, leading to the formation of a stable, fluorescent derivative. This application note details a robust protocol for the use of 2-(Chloromethyl)-6-methylpyrazine hydrochloride in the sensitive analysis of primary amines.
Reaction Mechanism and Workflow
The derivatization of a primary amine with 2-(Chloromethyl)-6-methylpyrazine proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a stable secondary amine derivative. This reaction is typically carried out in an alkaline medium to ensure the primary amine is in its deprotonated, nucleophilic state.
Reaction Scheme:
R-NH₂ + Cl-CH₂-(C₅H₃N₂)-CH₃ → R-NH-CH₂-(C₅H₃N₂)-CH₃ + HCl
The overall experimental workflow is depicted in the following diagram:
Materials and Methods
Reagents and Materials
-
2-(Chloromethyl)-6-methylpyrazine hydrochloride (Purity ≥ 98%)
-
Primary amine standards (e.g., methylamine, ethylamine, etc.)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Boric acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column thermostat
-
Fluorescence detector (FLD)
-
-
pH meter
-
Vortex mixer
-
Heating block or water bath
Detailed Experimental Protocols
Preparation of Solutions
-
Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 1 L of deionized water. Adjust the pH to 9.5 with 1 M NaOH.
-
Derivatizing Reagent Solution (10 mM): Dissolve 19.5 mg of 2-(Chloromethyl)-6-methylpyrazine hydrochloride in 10 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.
-
Primary Amine Stock Solutions (1 mg/mL): Prepare individual stock solutions of primary amine standards in deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with deionized water to the desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
Pre-Column Derivatization Protocol
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the primary amine standard solution or sample.
-
Add 200 µL of 0.1 M Borate Buffer (pH 9.5).
-
Vortex the mixture for 10 seconds.
-
Add 200 µL of the 10 mM derivatizing reagent solution.
-
Vortex thoroughly for 30 seconds.
-
Incubate the reaction mixture in a heating block at 60°C for 30 minutes. The elevated temperature facilitates the reaction kinetics.
-
After incubation, cool the mixture to room temperature.
-
To quench the reaction and neutralize the excess base, add 50 µL of 1 M HCl.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
The derivatized sample is now ready for HPLC analysis. The derivatives are expected to be stable for at least 24 hours when stored at 4°C and protected from light.
HPLC Method and Parameters
The increased hydrophobicity of the pyrazine derivatives allows for excellent retention and separation on a reversed-phase HPLC column.
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and separation of the hydrophobic derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase ensures protonation of residual amines and silanols, improving peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | Strong organic solvent for eluting the derivatized analytes. |
| Gradient Elution | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% B | A gradient is necessary to elute a range of primary amine derivatives with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Column Temperature | 35°C | Elevated temperature reduces mobile phase viscosity and can improve peak efficiency. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Fluorescence Detection | Excitation: ~320 nmEmission: ~400 nm | Based on the photophysical properties of similar pyrazine derivatives. These wavelengths should be optimized empirically. |
Expected Results and Discussion
This method is expected to yield sharp, well-resolved chromatographic peaks for the derivatized primary amines. The retention time of each derivative will depend on the hydrophobicity of the parent amine. A standard calibration curve should be generated by plotting the peak area against the concentration of the derivatized standards. The method's performance should be validated by assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Peak Response | Incomplete derivatization reaction. | Ensure the pH of the reaction mixture is alkaline (pH 9.5). Prepare fresh derivatizing reagent. Check incubation temperature and time. |
| Incorrect fluorescence detector settings. | Optimize excitation and emission wavelengths by scanning the derivative's spectrum. | |
| Poor Peak Shape (Tailing) | Acidic or basic nature of the analyte. | Ensure the mobile phase is adequately buffered or acidified. |
| Column degradation. | Flush the column or replace it if necessary. | |
| Ghost Peaks | Contamination of the mobile phase or system. | Use fresh, high-purity solvents. Flush the HPLC system. |
| Carryover from previous injections. | Implement a needle wash step in the autosampler method. |
Conclusion
The use of 2-(Chloromethyl)-6-methylpyrazine hydrochloride as a pre-column derivatizing agent offers a sensitive and reliable method for the HPLC analysis of primary amines. The protocol detailed in this application note provides a solid foundation for researchers, scientists, and drug development professionals to implement this technique for the quantification of primary amines in various matrices. The derivatization reaction is straightforward and results in stable, fluorescent derivatives that can be readily separated and detected by reversed-phase HPLC with fluorescence detection.
References
- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
Sources
Application Notes & Protocols: 2-(Chloromethyl)-6-methylpyrazine Hydrochloride as a Novel Fluorescent Labeling Agent for Primary Amines
Abstract
This document provides a comprehensive technical guide on the application of 2-(Chloromethyl)-6-methylpyrazine hydrochloride as a fluorescent labeling agent for biomolecules. While representing a novel reagent with a specialized application profile, its utility is grounded in the established principles of nucleophilic substitution and the intrinsic fluorescence of the pyrazine core. We present the theoretical basis, key physicochemical properties, detailed protocols for labeling and analysis, and a framework for troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new fluorophores for sensitive detection and quantification of proteins, peptides, and other amine-containing molecules.
Introduction and Principle of Operation
The development of novel fluorescent probes is critical for advancing biological assays and analytical chemistry. Pyrazine and its derivatives are aromatic heterocycles known for their unique photophysical properties, often exhibiting enhanced and red-shifted fluorescence compared to traditional benzene-based luminophores.[1] This makes them attractive candidates for the design of new fluorescent tags.
2-(Chloromethyl)-6-methylpyrazine hydrochloride is an amine-reactive compound poised for use as a fluorescent labeling agent. Its utility is based on two core chemical features:
-
The Pyrazine Core: This nitrogen-containing aromatic ring serves as the fluorophore. Heteroaromatic systems like pyrazine can offer significant advantages, including large Stokes shifts and environmental sensitivity, which can be exploited in various bioimaging and sensing applications.[2][3]
-
The Chloromethyl Group: This functional group acts as a reactive handle for covalent conjugation. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack by primary amines, such as the ε-amino group of lysine residues in proteins or the N-terminus of peptides.
The labeling reaction proceeds via a well-established SN2 (bimolecular nucleophilic substitution) mechanism. Under appropriate pH conditions (typically slightly basic, pH 8.0-9.0), the primary amine is deprotonated, enhancing its nucleophilicity. It then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a stable secondary amine linkage.
Reaction Mechanism
Caption: Proposed SN2 reaction of 2-(Chloromethyl)-6-methylpyrazine with a primary amine.
Reagent Properties and Handling
Proper handling and storage are paramount for ensuring the reactivity and stability of the labeling reagent.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | 2-(Chloromethyl)pyrazine hydrochloride | [4] |
| CAS Number | 210037-98-2 | [4] |
| Molecular Formula | C₅H₆Cl₂N₂ | [4] |
| Molecular Weight | 165.02 g/mol | |
| Form | Solid (typical) | - |
| Solubility | Soluble in DMF, DMSO | Inferred from similar compounds |
| Purity | >95% (recommended) | [5] |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[6][7][8]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[4][9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[6]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and dark place to prevent degradation and hydrolysis. Desiccation is recommended.
Protocol: Fluorescent Labeling of Proteins
This protocol provides a general framework for conjugating 2-(Chloromethyl)-6-methylpyrazine hydrochloride to proteins. Note: Optimal conditions, such as the molar ratio of dye to protein and incubation time, should be determined empirically for each specific protein.
Required Materials
-
2-(Chloromethyl)-6-methylpyrazine hydrochloride
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Protein of interest (concentration > 2 mg/mL)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3. Crucially, avoid buffers containing primary amines like Tris, as they will compete with the target molecule for labeling. [10]
-
Purification System: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing (with appropriate MWCO).
Reagent Preparation
-
Prepare Dye Stock Solution: Just before use, dissolve 2-(Chloromethyl)-6-methylpyrazine hydrochloride in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution. This stock solution should be protected from light and moisture.
Protein Labeling Protocol
-
Prepare Protein Solution: Dissolve the protein of interest in the Reaction Buffer to a concentration of 2-10 mg/mL.
-
Calculate Reagent Volume: Determine the volume of the dye stock solution needed. A starting point is to use a 10- to 20-fold molar excess of the pyrazine reagent relative to the protein.
-
Formula:Volume of Dye (µL) = (Molar Excess × [Protein, M] × Volume of Protein, µL) / [Dye Stock, M]
-
-
Initiate Reaction: Add the calculated volume of the dye stock solution dropwise to the protein solution while gently stirring or vortexing.
-
Incubate: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C for a longer duration (e.g., overnight).
-
Purify the Conjugate: Separate the labeled protein from unreacted dye and reaction byproducts.
-
Size-Exclusion Chromatography: This is the preferred method for efficient separation. Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4). Apply the reaction mixture to the column and collect the fractions corresponding to the high-molecular-weight protein, which typically elutes first.
-
Dialysis: Alternatively, dialyze the reaction mixture against a storage buffer (e.g., 1L of PBS) for 24-48 hours with at least three buffer changes.
-
Characterization of the Labeled Protein
1. Spectroscopic Analysis:
-
Acquire the absorbance spectrum of the purified conjugate using a UV-Vis spectrophotometer.
-
Scan for the protein absorbance peak at 280 nm and identify the new absorbance peak(s) corresponding to the pyrazine fluorophore.
-
Determine the optimal excitation wavelength (λex) and measure the fluorescence emission spectrum to find the emission maximum (λem).
2. Calculation of Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, is a critical parameter. It can be calculated using the Beer-Lambert law.
-
Formula:DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)
-
A_max: Absorbance of the conjugate at the λmax of the pyrazine dye.
-
A_280: Absorbance of the conjugate at 280 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm.
-
ε_dye: Molar extinction coefficient of the pyrazine dye at its λmax (must be determined experimentally).
-
CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at its λmax. CF = A_280_dye / A_max_dye. This factor corrects for the dye's contribution to the absorbance at 280 nm.
-
Application: HPLC Analysis of Labeled Analytes
Fluorescent labeling significantly enhances the sensitivity and selectivity of HPLC analysis, especially for compounds lacking a native chromophore.[11][12] The pyrazine-labeled analytes can be readily detected using an HPLC system equipped with a fluorescence detector (FLD).[13]
Workflow for HPLC Analysis
Caption: General workflow for analyzing fluorescently labeled samples via HPLC-FLD.
General HPLC Protocol
-
System Preparation:
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
Degas both solvents thoroughly before use.
-
-
Detector Settings:
-
Set the excitation (λex) and emission (λem) wavelengths on the FLD to the experimentally determined optima for the pyrazine conjugate.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the purified and diluted labeled sample.
-
Run a linear gradient to elute the analyte (e.g., 5% to 95% B over 30 minutes).
-
Monitor the chromatogram for fluorescent peaks. The retention time and peak area can be used for identification and quantification, respectively.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Labeling (Low DOL) | 1. Inactive labeling reagent (hydrolyzed).2. Incorrect buffer pH (amine is protonated).3. Presence of competing nucleophiles (e.g., Tris buffer).4. Insufficient molar excess of dye. | 1. Use fresh dye stock solution; store reagent properly.2. Ensure buffer pH is between 8.0 and 9.0.[10]3. Use a non-amine-containing buffer like bicarbonate or borate.4. Increase the molar ratio of dye to protein and/or increase incubation time. |
| Protein Precipitation | 1. High concentration of organic solvent (DMF/DMSO) from dye stock.2. Protein is unstable at the reaction pH.3. Over-labeling leading to conformational changes. | 1. Keep the volume of added organic solvent below 10% of the total reaction volume.2. Perform a buffer screen to find optimal pH for protein stability.3. Reduce the molar excess of the labeling reagent. |
| High Background in HPLC | 1. Incomplete removal of unreacted dye.2. Non-specific binding of the dye to the column. | 1. Improve the purification step (use a longer SEC column or perform an extra dialysis step).2. Add a small amount of organic modifier to the sample diluent; flush the column thoroughly. |
| No Fluorescent Signal | 1. Incorrect excitation/emission wavelengths set on the detector.2. The pyrazine conjugate is not fluorescent under the chosen conditions (e.g., pH, solvent polarity). | 1. Re-verify the λex/λem maxima of the purified conjugate.2. Analyze the fluorescence properties of the conjugate in the HPLC mobile phase. Some fluorophores are sensitive to their environment. |
Conclusion
2-(Chloromethyl)-6-methylpyrazine hydrochloride presents a promising, albeit novel, platform for the fluorescent labeling of primary amines. Its straightforward, amine-reactive chloromethyl group, combined with the potential photophysical advantages of the pyrazine core, makes it a valuable tool for exploration by researchers developing advanced analytical methods. The protocols and principles outlined in this guide provide a robust starting point for the successful application and optimization of this reagent in protein chemistry, drug development, and other life science disciplines. As with any novel reagent, empirical validation of its performance characteristics is essential for achieving reliable and reproducible results.
References
-
Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au. [Link]
-
Design and development of fluorescence-capable novel pyrazine-based polycyclic heteroaromatics for cellular bioimaging. New Journal of Chemistry (RSC Publishing). [Link]
-
Fluorescent Amine Protein Labeling. Jena Bioscience. [Link]
-
Fluorescence Detection for HPLC. YouTube. [Link]
-
HPLC Fluorescence Detector. SCION Instruments. [Link]
-
Pyrazine as a More Efficient Luminophore than Benzene for Producing Red-Shifted and Enhanced Photoluminescence. The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis. Glycoscience Protocols (GlycoPODv2) - NCBI. [Link]
-
Hydrophilic pyrazine dyes as exogenous fluorescent tracer agents for real-time point-of-care measurement of glomerular filtration rate. PubMed. [Link]
-
Robustness Evaluation of a Legacy N-Glycan Profiling Method for a Therapeutic Antibody Under ICH Q14 Lifecycle Principles. MDPI. [Link]
-
A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al 3+. ResearchGate. [Link]
-
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances. [Link]
-
SAFETY DATA SHEET - Methyl hydrazine. Chem Service. [Link]
-
2-Chloro-6-methylpyrazine. PubChem - NIH. [Link]
- Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride.
- Synthetic method of 2-chloromethylpyridine hydrochloride.
- Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.
Sources
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- 14. Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Topic: Reaction of "2-(Chloromethyl)-6-methylpyrazine hydrochloride" with Amino Acids: A Guide to Synthesis, Mechanism, and Application
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to the reaction between 2-(chloromethyl)-6-methylpyrazine hydrochloride and amino acids. This reaction, a nucleophilic substitution, is a valuable method for synthesizing novel N-alkylated amino acids incorporating a pyrazine moiety. Such derivatives are of significant interest in medicinal chemistry and drug discovery, as the pyrazine ring is a key scaffold in numerous therapeutic agents.[1][2][3] This guide details the underlying reaction mechanism, provides a robust, step-by-step protocol for synthesis and purification, discusses critical experimental variables, and offers solutions to common troubleshooting scenarios. The protocols and insights are designed to be self-validating and grounded in established chemical principles to ensure reliable and reproducible outcomes for researchers.
Introduction and Scientific Context
Pyrazine heterocycles are privileged structures in pharmacology, appearing in drugs approved for a wide range of conditions.[1] Their unique electronic properties and ability to participate in hydrogen bonding make them excellent pharmacophores. Concurrently, N-alkyl amino acids are crucial building blocks in modern drug development, known to enhance properties like metabolic stability, membrane permeability, and conformational rigidity in peptides and small molecules.[4]
The conjugation of a pyrazine derivative, such as 2-(chloromethyl)-6-methylpyrazine, to the alpha-amino group of an amino acid creates a hybrid molecule with significant potential. This process, known as N-alkylation, provides a direct route to novel chiral building blocks for constructing complex lead compounds, peptidomimetics, and specialized ligands.[5] Understanding the nuances of this reaction is therefore critical for scientists aiming to expand their chemical library with structurally unique and biologically relevant compounds.
Reaction Mechanism: Nucleophilic Aliphatic Substitution
The core reaction is a bimolecular nucleophilic substitution (SN2). The primary amino group (-NH2) of the amino acid acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on the pyrazine ring. The reaction requires a base to deprotonate the ammonium group of the amino acid (making it a potent nucleophile) and to neutralize the hydrochloride salt of the starting material as well as the HCl generated during the reaction.
The key steps are:
-
Deprotonation: A suitable base removes a proton from the amino group of the amino acid.
-
Nucleophilic Attack: The lone pair of the now-neutral amino group attacks the carbon atom of the chloromethyl group.
-
Displacement: The chloride ion is displaced as a leaving group, forming the new carbon-nitrogen bond.
Caption: General workflow of the N-alkylation reaction.
Below is a more detailed visualization of the SN2 transition state.
Caption: The SN2 transition state of the reaction.
Experimental Protocol: General Procedure
This protocol provides a general method for the N-alkylation of a simple amino acid (e.g., Glycine, L-Alanine) with 2-(chloromethyl)-6-methylpyrazine hydrochloride. Adjustments may be necessary for amino acids with reactive side chains.
3.1. Materials and Reagents
-
2-(Chloromethyl)-6-methylpyrazine hydrochloride
-
Amino Acid (e.g., L-Alanine)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel (for column chromatography)
-
Deionized Water
3.2. Equipment
-
Round-bottom flask with stir bar
-
Condenser and heating mantle with temperature control
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Standard laboratory glassware
-
Flash chromatography system
3.3. Step-by-Step Methodology
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add the amino acid (1.0 eq), potassium carbonate (2.5 eq), and a magnetic stir bar. Rationale: A slight excess of base ensures complete neutralization of the hydrochloride salt and deprotonation of the amino acid.
-
Add anhydrous DMF (approx. 0.2 M concentration relative to the amino acid).
-
Stir the suspension at room temperature for 15 minutes under an inert atmosphere.
-
-
Addition of Electrophile:
-
Add 2-(chloromethyl)-6-methylpyrazine hydrochloride (1.1 eq) to the suspension. Rationale: A slight excess of the alkylating agent helps drive the reaction to completion.
-
Fit the flask with a condenser.
-
-
Reaction Execution:
-
Heat the reaction mixture to 60-70 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is Dichloromethane:Methanol (9:1). The reaction is typically complete within 12-24 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with a small amount of DMF.
-
Transfer the filtrate to a separatory funnel containing deionized water (3x the volume of DMF).
-
Extract the aqueous phase with Ethyl Acetate (3x). Rationale: The product is expected to be more soluble in the organic phase, while unreacted amino acid and salts remain in the aqueous phase.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel.
-
A gradient elution system, such as 0-10% Methanol in Dichloromethane, is often effective for separating the product from impurities.
-
Combine the pure fractions and remove the solvent in vacuo to yield the final product.
-
Product Characterization
To confirm the identity and purity of the synthesized N-((6-methylpyrazin-2-yl)methyl)amino acid, the following analytical techniques are essential.[6][7]
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity | Appearance of new signals for the pyrazine ring protons and the methylene bridge (-CH₂-), coupled to the N-H proton. Disappearance of the starting material signals. |
| ¹³C NMR | Structural confirmation | Appearance of carbon signals corresponding to the pyrazine ring and the new methylene carbon. |
| LC-MS | Molecular weight confirmation and purity | A peak corresponding to the calculated exact mass of the product ([M+H]⁺). Purity can be assessed by the peak area at a suitable wavelength (e.g., 254 nm). |
| FT-IR | Functional group analysis | Presence of N-H stretching, C=O stretching (from the carboxylic acid), and aromatic C-H and C=N stretching bands. |
Key Experimental Parameters and Considerations
The success of this N-alkylation reaction is dependent on several factors that researchers can modulate for optimization.
| Parameter | Influence on Reaction | Recommendations and Insights |
| Base | The choice and stoichiometry of the base are critical. It must be strong enough to deprotonate the amino acid but not so strong as to cause side reactions like elimination or epimerization. | K₂CO₃ and NaHCO₃ are good starting choices. Stronger bases like NaH can be used but may require N-protection of the amino acid first and can lead to racemization.[4] At least 2 equivalents are necessary. |
| Solvent | The solvent must dissolve the reactants and facilitate the SN2 mechanism. | Polar aprotic solvents (DMF, DMSO, Acetonitrile) are ideal as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, enhancing its reactivity. |
| Temperature | Higher temperatures increase the reaction rate but can also lead to side product formation and degradation. | Start with moderate temperatures (50-80 °C). If the reaction is slow, the temperature can be increased cautiously while monitoring for impurity formation. |
| Amino Acid Side Chains (R-group) | Sterically hindered amino acids (e.g., Valine, Isoleucine) will react more slowly. Nucleophilic side chains (e.g., Cysteine, Lysine, Histidine) can compete in the alkylation, leading to mixtures of products. | For amino acids with nucleophilic side chains, protection-deprotection strategies may be required. For example, using Boc-Lys(Z)-OH would direct alkylation to the alpha-amino group. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive reagents (e.g., wet solvent/base). 2. Insufficient temperature. 3. Insufficient amount of base. | 1. Use anhydrous solvents and freshly dried base. 2. Gradually increase the reaction temperature to 80-100 °C. 3. Increase the amount of base to 3.0 equivalents. |
| Multiple Products Observed | 1. Dialkylation of the amino group. 2. Alkylation of a reactive side chain (e.g., Lysine, Cysteine). 3. Epimerization at the alpha-carbon. | 1. Use a larger excess of the amino acid relative to the alkylating agent. 2. Use an amino acid with a protected side-chain. 3. Use a milder base (e.g., NaHCO₃) and a lower temperature. |
| Product is Insoluble/Difficult to Extract | The product may be zwitterionic at neutral pH, leading to high water solubility. | During workup, acidify the aqueous layer slightly (pH ~5-6) with dilute HCl before extraction to protonate the carboxylate, making the product more soluble in organic solvents. |
| Difficult Purification | Product co-elutes with starting material or impurities. | Try a different solvent system for chromatography (e.g., ethyl acetate/hexanes with triethylamine, or a reverse-phase C18 column with water/acetonitrile). |
Conclusion
The N-alkylation of amino acids with 2-(chloromethyl)-6-methylpyrazine hydrochloride is a direct and effective method for creating novel building blocks for drug discovery. By carefully controlling the reaction conditions, particularly the choice of base, solvent, and temperature, researchers can achieve good yields and high purity. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis and application of these valuable pyrazine-amino acid conjugates.
References
-
D.J. Wustrow, et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]
-
A. Bermejo-López, et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701291. [Link]
-
D. Choudhary, et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]
-
S.L. Ong, et al. (2016). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]
-
V.V.S. Pathi, et al. (2018). Synthesis of N-Alkyl Amino Acids. In Peptide Synthesis. Monash University. [Link]
-
J. Sperry & D.J. Wright. (2005). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 3(18), 3321-3326. [Link]
-
Y. Wang, et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7051. [Link]
-
A. Bermejo-López, et al. (2023). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. STAR Protocols, 4(1), 102094. [Link]
-
A. Loffet, et al. (1978). N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis. International Journal of Peptide and Protein Research, 12(3), 121-129. [Link]
-
I. François, et al. (2019). Analytical strategies for the determination of amino acids: Past, present and future trends. Journal of Chromatography B, 1132, 121819. [Link]
-
S. Fekete, et al. (2019). Analytical strategies for the determination of amino acids: Past, present and future trends. Journal of Chromatography B, 1132, 121819. [Link]
-
M. Afzal, et al. (2018). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. Environmental Science & Technology, 52(16), 9185-9194. [Link]
-
R.C.F. Jones, et al. (1998). Synthesis of homochiral amino acid pyrazine and pyrrole analogues of glutamate antagonists. Journal of the Chemical Society, Perkin Transactions 1, (20), 3291-3300. [Link]
-
S. Kim, et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14619. [Link]
-
H.J. Graw, et al. (2021). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(6), 1485-1496. [Link]
-
D.A. Carlson. (2013). Method development for amino acid analysis. ResearchGate. [Link]
Sources
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- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2-(Chloromethyl)-6-methylpyrazine hydrochloride in the Synthesis of Bioactive Pyrazines
Introduction: The Pyrazine Scaffold in Modern Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a "privileged scaffold."[3][4] Pyrazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antitubercular effects.[1][3][5] Consequently, molecules incorporating this core are found in numerous clinically approved drugs, such as the proteasome inhibitor Bortezomib and the anti-tuberculosis agent Pyrazinamide.[2][5]
The strategic functionalization of the pyrazine ring is paramount to tuning its biological activity. This guide focuses on the utility of 2-(Chloromethyl)-6-methylpyrazine hydrochloride (CAS: 210037-98-2) , a highly versatile and reactive intermediate.[6] Its primary value lies in the chloromethyl group, an excellent electrophilic handle that facilitates the introduction of diverse functional groups through nucleophilic substitution reactions, providing a straightforward entry into vast libraries of novel pyrazine derivatives for drug discovery programs.[7][8]
Core Principle: The Reactivity of the Chloromethyl Group
The synthetic utility of 2-(Chloromethyl)-6-methylpyrazine hydrochloride is anchored in the reactivity of the benzylic-like chloride. The chlorine atom is an effective leaving group, making the adjacent methylene carbon highly susceptible to attack by a wide range of nucleophiles. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[9][10]
The hydrochloride salt form enhances the stability and handling of the compound. However, for synthetic applications, a base is required to neutralize the HCl and liberate the free pyrazine base, which is the active reactant. An additional equivalent of base is often necessary to scavenge the HCl produced during the substitution reaction itself.
Caption: General SN2 reaction pathway using 2-(Chloromethyl)-6-methylpyrazine.
Application Protocol 1: Synthesis of N-Substituted Aminomethyl Pyrazines
This protocol details the synthesis of pyrazine-amine conjugates, a common motif in bioactive molecules, via nucleophilic substitution.
Rationale: The introduction of amine functionalities is a critical step in modulating the physicochemical properties of a drug candidate, such as solubility, pKa, and the ability to form key interactions with biological targets. The choice of a non-nucleophilic base, like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. These bases are sufficiently strong to deprotonate the amine nucleophile and neutralize HCl without competing in the substitution reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Chloromethyl)-6-methylpyrazine hydrochloride (1.0 eq) in an appropriate anhydrous solvent (e.g., Acetonitrile or N,N-Dimethylformamide, DMF) to a concentration of 0.1-0.5 M.
-
Nucleophile Addition: Add the desired primary or secondary amine (1.1 eq) to the solution.
-
Base Addition: Cool the flask in an ice bath (0 °C). Slowly add the non-nucleophilic base (e.g., TEA or DIPEA, 2.2 eq) dropwise.
-
Causality Note: The first equivalent of base neutralizes the hydrochloride salt. The second equivalent neutralizes the HCl generated during the reaction, driving it to completion. The reaction is cooled initially to manage any exotherm.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting chloromethyl pyrazine is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and saturated brine (1x). This removes the base hydrochloride salt and any remaining DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application Protocol 2: Synthesis of Pyrazine Ether and Thioether Derivatives
This protocol outlines the synthesis of pyrazine derivatives linked via an ether or thioether bond, further expanding the accessible chemical space.
Rationale: Ethers and thioethers serve as important linkers in medicinal chemistry. Alcohols and thiols are generally less nucleophilic than amines and require a stronger base to be deprotonated for the reaction to proceed efficiently. Bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly employed.[11] When using a highly reactive base like NaH, anhydrous conditions are critical to prevent quenching of the base and unwanted side reactions.
Step-by-Step Methodology:
-
Nucleophile Preparation (Using K₂CO₃):
-
In a dry round-bottom flask, suspend potassium carbonate (K₂CO₃, 2.5 eq) in anhydrous DMF.
-
Add the desired alcohol or thiol (1.2 eq) and stir the mixture for 15-30 minutes at room temperature.
-
-
Precursor Addition: Add a solution of 2-(Chloromethyl)-6-methylpyrazine hydrochloride (1.0 eq) in a minimal amount of anhydrous DMF to the suspension.
-
Causality Note: The solid-liquid phase transfer conditions facilitated by K₂CO₃ in DMF are effective for deprotonating the nucleophile. The reaction may require gentle heating to proceed at a reasonable rate.
-
-
Reaction: Heat the reaction mixture to 50-85 °C and stir for 6-24 hours, monitoring by TLC.[11]
-
Work-up & Purification: Follow steps 6-8 from Application Protocol 1. The aqueous work-up will remove the K₂CO₃ and any remaining DMF.
Data Summary Table:
| Nucleophile (Nu-H) | Product Structure | Base | Typical Solvent | Potential Yield Range |
| Benzylamine | DIPEA | Acetonitrile | 75-95% | |
| Morpholine | TEA | DCM | 80-98% | |
| Phenol | K₂CO₃ | DMF | 60-85% | |
| 4-methoxythiophenol | NaH | THF | 70-90% |
Synthetic Workflow and Bioactive Library Generation
The true power of 2-(Chloromethyl)-6-methylpyrazine hydrochloride lies in its application for creating diverse compound libraries for high-throughput screening. By parallelizing the synthetic protocols described above, researchers can rapidly generate a multitude of novel pyrazine derivatives, each with unique steric and electronic properties poised for biological evaluation.
Caption: Workflow for generating a diverse pyrazine library for biological screening.
Conclusion and Future Perspectives
2-(Chloromethyl)-6-methylpyrazine hydrochloride is an invaluable and cost-effective building block for the synthesis of bioactive pyrazine derivatives. The straightforward and robust nucleophilic substitution protocols enable the rapid generation of diverse compound libraries, which are essential for modern drug discovery campaigns. The derivatives synthesized from this precursor continue to be explored for their therapeutic potential against a wide range of diseases.[1][4] Future applications could extend to more complex molecular architectures, including covalent inhibitors, targeted protein degraders (PROTACs), and novel materials, underscoring the enduring utility of this versatile chemical intermediate.[7][8]
References
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2023). Molecules. [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Polycyclic Aromatic Compounds. [Link]
-
Pharmacological activity and mechanism of pyrazines. (2023). European Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. (2022). Molecules. [Link]
-
Mastering Heterocyclic Chemistry: The Versatility of 2-(Chloromethyl)pyrazine. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Understanding 2-(Chloromethyl)pyrazine: A Versatile Pharmaceutical Intermediate and Building Block. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
2-(chloromethyl)pyrazine hydrochloride. (n.d.). MySkinRecipes. [Link]
-
Reactions and Mechanisms. (n.d.). Master Organic Chemistry. [Link]
-
Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement. (2018). The Organic Chemistry Tutor. [Link]
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- 11. mdpi.com [mdpi.com]
Application Note & Protocol: Quantitative Analysis of Biogenic Amines using 2-(Chloromethyl)-6-methylpyrazine Hydrochloride Derivatization with HPLC-UV Detection
Introduction: The Analytical Challenge of Biogenic Amines
Biogenic amines (BAs) are low molecular weight organic bases formed primarily through the decarboxylation of amino acids by microbial enzymes.[1][2] Their presence in protein-rich foods and beverages, such as fish, cheese, meat products, and wine, is a significant indicator of microbial activity and often correlates with food spoilage and decomposition.[3] More critically, the consumption of foods with high concentrations of BAs, particularly histamine, can lead to adverse physiological effects, including headaches, respiratory distress, and hypertensive crises.[1] This has prompted regulatory bodies to establish limits for BAs in various foodstuffs to protect consumer health.
The direct analysis of biogenic amines via High-Performance Liquid Chromatography (HPLC) is inherently challenging. Most BAs lack a strong native chromophore, rendering them nearly "invisible" to standard UV-Vis detectors.[4] To overcome this, a pre-column derivatization step is essential.[5] This process involves reacting the amine with a labeling agent to form a stable derivative that exhibits strong absorbance at a specific UV wavelength, thereby enhancing analytical sensitivity and selectivity.[1][4]
This application note details a robust and reliable method for the derivatization of biogenic amines using 2-(Chloromethyl)-6-methylpyrazine hydrochloride (CMP-Cl) and subsequent quantification by reversed-phase HPLC with UV detection. The pyrazine moiety introduced by CMP-Cl provides a strong chromophore, enabling sensitive detection of common biogenic amines.
Principle of the Method: Nucleophilic Substitution Reaction
The derivatization chemistry is based on a classical nucleophilic substitution reaction (SN2). The primary or secondary amine group of the biogenic amine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the pyrazine ring. This reaction proceeds efficiently under alkaline conditions.
Causality of Experimental Choice: A basic pH (typically 9-11) is critical for the reaction to proceed efficiently.[6][7] In an acidic or neutral medium, the amine group exists in its protonated, non-nucleophilic form (R-NH₃⁺). By raising the pH, the amine is deprotonated to its free base form (R-NH₂), which possesses a lone pair of electrons, making it a potent nucleophile ready to react with the CMP-Cl reagent.[6] The reaction results in the formation of a stable, covalent bond and the elimination of hydrochloric acid (HCl).
Figure 1: Chemical reaction scheme for the derivatization of a biogenic amine with CMP-Cl.
Materials and Reagents
-
Standards: Histamine, Tyramine, Putrescine, Cadaverine, Spermidine, Spermine, β-Phenylethylamine (≥98% purity).
-
Derivatizing Reagent: 2-(Chloromethyl)-6-methylpyrazine hydrochloride (CMP-Cl).
-
Solvents: Acetonitrile (ACN, HPLC grade), Methanol (HPLC grade), Water (Type I, 18.2 MΩ·cm).
-
Acids/Bases: Perchloric acid (HClO₄), Sodium hydroxide (NaOH), Boric Acid, Sodium tetraborate.
-
Extraction: Trichloroacetic acid (TCA) or Perchloric acid.
-
Equipment: HPLC system with UV/Vis or Diode Array Detector (DAD), analytical balance, pH meter, vortex mixer, centrifuge, water bath or heating block, 0.22 µm syringe filters.
Experimental Protocols
This section provides a self-validating workflow. It is crucial to process a reagent blank (all steps without sample/standard) and a known standard mix with each batch of samples to verify the absence of contamination and confirm system suitability.
Preparation of Solutions
-
Biogenic Amine Stock Standards (1000 mg/L): Accurately weigh 100 mg of each biogenic amine salt and dissolve in 100 mL of 0.1 M HCl. Store at 4°C.
-
Working Standard Mixture (10 mg/L): Dilute the stock standards appropriately in 0.1 M HCl. This solution will be used for derivatization to build the calibration curve.
-
Derivatizing Reagent Solution (CMP-Cl, ~5 mg/mL): Dissolve 50 mg of 2-(Chloromethyl)-6-methylpyrazine hydrochloride in 10 mL of Acetonitrile. Prepare this solution fresh daily.
-
Scientist's Note: Fresh preparation is recommended as the chloromethyl group can be susceptible to hydrolysis over time, reducing the reagent's efficacy.
-
-
Borate Buffer (0.1 M, pH 9.5): Prepare by dissolving boric acid in water, and adjust the pH to 9.5 with 2 M NaOH solution using a calibrated pH meter.
-
Mobile Phase A: Type I Water.
-
Mobile Phase B: Acetonitrile (ACN).
Sample Preparation (Example: Fish Tissue)
-
Homogenization: Accurately weigh 5 g of homogenized fish tissue into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of 5% (w/v) Trichloroacetic acid (TCA). Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collection: Carefully collect the supernatant. If necessary, filter through Whatman No. 1 paper. This is the crude extract.
Derivatization Protocol
-
Aliquot: Pipette 100 µL of the sample extract or working standard mixture into a microcentrifuge tube.
-
pH Adjustment: Add 200 µL of 0.1 M Borate Buffer (pH 9.5) and 50 µL of 2 M NaOH to ensure the reaction medium is strongly alkaline. Vortex briefly.
-
Reagent Addition: Add 200 µL of the freshly prepared CMP-Cl reagent solution.
-
Reaction Incubation: Cap the tube tightly, vortex for 30 seconds, and incubate in a water bath or heating block at 70°C for 30 minutes .
-
Expert Insight: The elevated temperature accelerates the SN2 reaction rate, ensuring complete derivatization within a practical timeframe. Optimization studies show that 60-70°C is often a sweet spot between reaction speed and potential degradation of reactants or products.[6]
-
-
Termination & Cooling: After incubation, immediately cool the tubes in an ice bath for 5 minutes to stop the reaction.
-
Filtration: Filter the cooled solution through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for injection.
Figure 2: Step-by-step experimental workflow for BA derivatization and analysis.
HPLC-UV Conditions
The following table outlines a typical set of starting conditions for the chromatographic separation of BA-CMP derivatives. Method optimization may be required depending on the specific BAs of interest and the sample matrix.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | See Table 2 below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Detection | UV at 260 nm |
-
Rationale for Wavelength: The pyrazine ring in the derivative provides a distinct UV absorbance maximum around 260 nm, offering a region with good sensitivity and relatively low interference from many common sample matrix components.
Table 2: Suggested HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) |
|---|---|---|
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 18.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 21.0 | 70 | 30 |
| 25.0 | 70 | 30 |
Data Analysis and System Validation
-
Identification: Biogenic amines in samples are identified by comparing their retention times with those of the derivatized standards from the calibration curve.
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration for each biogenic amine standard. The concentration in the unknown sample is determined by interpolation from this curve.
-
Trustworthiness Check: The method should be validated by assessing its linearity (R² > 0.995), limit of detection (LOD), limit of quantification (LOQ), precision (repeatability), and accuracy (recovery). Recovery studies should be performed by spiking a blank matrix with known concentrations of BAs and running them through the entire procedure.
Table 3: Representative Method Performance Data (Illustrative)
| Biogenic Amine | Retention Time (min) | Linearity (R²) | LOD (mg/kg) | LOQ (mg/kg) |
|---|---|---|---|---|
| Putrescine | 6.8 | 0.9991 | 0.15 | 0.50 |
| Histamine | 8.2 | 0.9995 | 0.20 | 0.65 |
| Cadaverine | 9.5 | 0.9989 | 0.18 | 0.60 |
| Tyramine | 12.4 | 0.9998 | 0.10 | 0.35 |
| Spermidine | 14.1 | 0.9992 | 0.25 | 0.80 |
Conclusion
The pre-column derivatization of biogenic amines with 2-(Chloromethyl)-6-methylpyrazine hydrochloride provides a specific, sensitive, and reliable method for their quantification in complex matrices. The stability of the resulting pyrazine derivatives and the robustness of the reaction make this protocol highly suitable for routine quality control in the food and beverage industry, as well as for applications in pharmaceutical and biomedical research. The clear causality behind each procedural step, from alkaline pH adjustment to thermal incubation, ensures that researchers can apply and troubleshoot this method with a high degree of confidence.
References
-
Munir, M. A., & Badri, K. H. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 5814389. [Link]
-
Mishra, A., & Gautam, S. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Green Sustainable Process for Chemical and Environmental Engineering and Science. [Link]
-
Slaats, J. L., et al. (1988). Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC. Journal of Research of the National Bureau of Standards, 93(3), 504. [Link]
-
D'Orazio, G., et al. (2007). Determination of biogenic amines in wines by HPLC-UV and LC-ESI-MS. Journal of Food Composition and Analysis, 20(3-4), 299-305. [Link]
-
Bomke, S., et al. (2009). Determination of biogenic amines in food samples using derivatization followed by liquid chromatography/mass spectrometry. Journal of AOAC International, 92(3), 856-865. [Link]
-
Koutsiouki, E., & Gkaitatzi, C. (2020). Liquid Chromatographic Determination of Biogenic Amines in Fish Based on Pyrene Sulfonyl Chloride Pre-Column Derivatization. Molecules, 25(9), 2215. [Link]
-
Tang, Y., et al. (2020). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. Acta Alimentaria, 49(4), 450-458. [Link]
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- 1. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
- 7. scienceopen.com [scienceopen.com]
A Novel Pre-Column Derivatization Strategy Using 2-(Chloromethyl)-6-methylpyrazine hydrochloride for Ultrasensitive Determination of Aliphatic Amines by HPLC-FLD
APPLICATION NOTE: HPLC-FLD 028
Abstract
This application note presents a robust and highly sensitive method for the quantification of primary and secondary aliphatic amines using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). Many aliphatic amines lack a native chromophore or fluorophore, making their direct detection at low concentrations challenging. To overcome this limitation, a pre-column derivatization strategy was developed utilizing the novel reagent, 2-(Chloromethyl)-6-methylpyrazine hydrochloride. This reagent reacts with amines to form a stable, highly fluorescent pyrazine derivative, enabling detection at the picomolar level. This document provides a detailed protocol for the derivatization reaction, optimization of HPLC-FLD parameters, and a comprehensive method validation summary according to ICH Q2(R1) guidelines.
Introduction and Principle
Aliphatic amines are crucial compounds in pharmaceutical, environmental, and biological sciences. However, their analysis is often complicated by their high polarity, volatility, and lack of UV absorption or fluorescence.[1][2] Chemical derivatization is a widely accepted technique to modify these analytes, enhancing their chromatographic retention and detectability.[3][4][5] This process involves reacting the analyte with a labeling agent to attach a moiety with desirable properties, such as a fluorophore for fluorescence detection.[1]
The pyrazine ring system is known to be an efficient luminophore, often exhibiting stronger and more red-shifted fluorescence compared to corresponding benzene-based compounds.[6] We introduce 2-(Chloromethyl)-6-methylpyrazine hydrochloride as a novel fluorogenic labeling reagent. The core of this method is the nucleophilic substitution reaction between the amine's lone pair of electrons and the electrophilic chloromethyl group of the pyrazine reagent. This reaction, typically an SN2 mechanism, results in the displacement of the chloride ion and the formation of a stable, fluorescent aminomethyl-pyrazine derivative.[7][8] The reaction requires a basic medium to ensure the amine is in its deprotonated, nucleophilic state.[2]
Figure 1: Derivatization Reaction Scheme.
This pre-column derivatization significantly increases the hydrophobicity of the polar amines, improving their retention on reversed-phase HPLC columns.[2][9][10] The resulting derivative possesses the strong fluorescence characteristics of the pyrazine core, allowing for highly sensitive and selective detection by an FLD.
Experimental
-
Derivatization Reagent: 2-(Chloromethyl)-6-methylpyrazine hydrochloride (≥98% purity)
-
Model Analyte: Octylamine (≥99% purity)
-
Solvents: Acetonitrile (ACN, HPLC Grade), Methanol (MeOH, HPLC Grade), Deionized Water (18.2 MΩ·cm)
-
Buffers & Modifiers: Boric acid, Sodium hydroxide, Formic acid (LC-MS Grade)
-
Reagent Preparation:
-
Derivatization Reagent Stock (10 mM): Dissolve 19.51 mg of 2-(Chloromethyl)-6-methylpyrazine hydrochloride in 10 mL of ACN. Store at 2-8°C, protected from light.
-
Borate Buffer (0.2 M, pH 9.5): Dissolve 1.24 g of boric acid in 90 mL of deionized water. Adjust pH to 9.5 with 5 M sodium hydroxide and bring the final volume to 100 mL.
-
-
Standard Preparation:
-
Analyte Stock (1 mg/mL): Prepare a stock solution of octylamine in 10:90 ACN:Water.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with deionized water to achieve final concentrations for the calibration curve (e.g., 0.5 to 100 ng/mL).
-
A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and fluorescence detector was used.
Table 1: Optimized HPLC-FLD Conditions
| Parameter | Setting |
|---|---|
| HPLC Column | Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 40% B to 95% B in 12 min; Hold at 95% B for 3 min; Re-equilibrate at 40% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| FLD Excitation (λex) | 265 nm |
| FLD Emission (λem) | 375 nm |
Rationale for Conditions:
-
Column: A C18 column is ideal for separating the now hydrophobic derivatives based on their interaction with the nonpolar stationary phase.[11][12][13]
-
Mobile Phase: An acetonitrile/water gradient is used for robust separation of analytes with varying hydrophobicities.[10][11] Formic acid is added to improve peak shape and ensure consistent ionization.[11]
-
Fluorescence Wavelengths: The excitation and emission wavelengths were determined by scanning the derivatized octylamine standard. The observed wavelengths are consistent with the known spectral properties of pyrazine and its derivatives, which typically show UV absorption around 260-320 nm.[14][15]
Protocols
This protocol outlines the steps for derivatizing amine standards and samples prior to HPLC injection.
Figure 2: Step-by-step derivatization workflow.
Step-by-Step Methodology:
-
In a 1.5 mL microcentrifuge vial, add 100 µL of the amine standard or sample solution.
-
Add 200 µL of 0.2 M Borate Buffer (pH 9.5). The basic pH is critical to deprotonate the amine, making it a potent nucleophile.[2]
-
Add 100 µL of the 10 mM 2-(Chloromethyl)-6-methylpyrazine hydrochloride solution and vortex immediately. An excess of the derivatizing reagent ensures the reaction proceeds to completion.
-
Incubate the mixture in a heating block at 60°C for 20 minutes. Elevated temperature increases the reaction rate.
-
After incubation, cool the vial to room temperature.
-
(Optional) To stop the reaction and stabilize the derivatives, 50 µL of 0.1 M HCl can be added.
-
Filter the resulting solution through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
Results and Discussion
The developed method demonstrated excellent chromatographic performance. The derivatized octylamine eluted as a sharp, symmetrical peak with good resolution from the excess reagent peak. The increased hydrophobicity of the derivative resulted in strong retention on the C18 column, which is essential for separating it from early-eluting, polar interferences in complex matrices.
The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17][18] The validation focused on linearity, sensitivity (LOD/LOQ), precision, and accuracy.
Table 2: Method Validation Summary for Octylamine Derivative
| Validation Parameter | Result |
|---|---|
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.9995 |
| Limit of Detection (LOD) | 0.15 ng/mL (S/N = 3) |
| Limit of Quantitation (LOQ) | 0.5 ng/mL (S/N = 10) |
| Precision (Intra-day, n=6, %RSD) | < 2.5% |
| Precision (Inter-day, n=3 days, %RSD) | < 4.0% |
| Accuracy (Recovery %) | 98.5% - 103.2% |
The results demonstrate that the method is linear, sensitive, precise, and accurate for its intended purpose. The high r² value indicates a strong linear relationship between concentration and fluorescence response. The low LOD and LOQ values confirm the method's suitability for trace-level analysis. The precision, indicated by low relative standard deviation (%RSD), and high accuracy, shown by recovery percentages close to 100%, establish the method's reliability and trustworthiness.[16][19]
Conclusion
This application note details a novel and effective HPLC-FLD method for the sensitive analysis of aliphatic amines. The use of 2-(Chloromethyl)-6-methylpyrazine hydrochloride as a pre-column derivatization reagent successfully converts non-fluorescent amines into stable, highly fluorescent derivatives. This transformation not only enables sensitive detection but also improves chromatographic behavior on reversed-phase columns. The described protocol is straightforward, and the validated method proves to be highly linear, sensitive, precise, and accurate. This approach offers a powerful analytical tool for researchers, scientists, and drug development professionals requiring reliable quantification of aliphatic amines in various matrices.
References
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 21, 2026, from [Link]
-
Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. (2024). ACS Omega. Retrieved January 21, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved January 21, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. Retrieved January 21, 2026, from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved January 21, 2026, from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved January 21, 2026, from [Link]
-
Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]
-
Reverse Phase HPLC Basics for LC/MS. (2001). IonSource. Retrieved January 21, 2026, from [Link]
-
Reversed-phase chromatography. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024). MDPI. Retrieved January 21, 2026, from [Link]
-
Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved January 21, 2026, from [Link]
-
Derivatizing Reagents for Detection of Organic Compounds By HPLC. (2015). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Reverse Phase Chromatography Techniques. (2024). Chrom Tech, Inc. Retrieved January 21, 2026, from [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). PharmTech. Retrieved January 21, 2026, from [Link]
-
Unlocking the Potential of Derivatization Technology in HPLC Analysis. (2024). Welch Materials. Retrieved January 21, 2026, from [Link]
-
Derivatizing Reagents For Detection Of Organic Compounds By HPLC. (n.d.). Retrieved January 21, 2026, from [Link]
-
Pyrazine as a More Efficient Luminophore than Benzene for Producing Red-Shifted and Enhanced Photoluminescence. (2023). The Journal of Physical Chemistry A - ACS Publications. Retrieved January 21, 2026, from [Link]
-
Chemistry 326: Experiment #2. (n.d.). Retrieved January 21, 2026, from [Link]
-
Nucleophilic Substitution. (2024). Save My Exams. Retrieved January 21, 2026, from [Link]
-
Pyrazine. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]
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Application Note: A Robust Protocol for Pre-Column Derivatization of Thiols Using 2-(Chloromethyl)-6-methylpyrazine hydrochloride for Sensitive HPLC-Fluorescence Detection
Abstract
This technical guide provides a comprehensive, in-depth protocol for the pre-column derivatization of thiol-containing analytes, such as glutathione and cysteine, using the novel fluorogenic reagent 2-(Chloromethyl)-6-methylpyrazine hydrochloride. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple set of instructions to explain the underlying chemical principles and rationale for each step. We detail a complete workflow from sample preparation and derivatization to HPLC separation and fluorescence detection. The methodology is presented as a self-validating system, incorporating principles of analytical quality control to ensure robust and reproducible results.
Introduction: The Rationale for a Novel Pyrazine-Based Reagent
The quantitative analysis of low-molecular-weight thiols like glutathione (GSH), cysteine (Cys), and homocysteine (Hcy) is critical in biomedical research and drug development, as their concentrations are key indicators of cellular redox status and oxidative stress. Direct analysis of these compounds is often hampered by their low intrinsic UV absorbance and lack of native fluorescence, necessitating a derivatization step to enhance detection sensitivity.
Pre-column derivatization is a powerful technique where the analyte is chemically modified prior to chromatographic separation.[1] This application note introduces 2-(Chloromethyl)-6-methylpyrazine hydrochloride as a highly effective reagent for this purpose. Its core advantages include:
-
High Reactivity: The chloromethyl group is an efficient alkylating agent that readily reacts with the nucleophilic thiol group.
-
Stable Adduct Formation: The reaction forms a stable thioether bond, ensuring the derivative does not degrade during analysis.
-
Enhanced Detectability: The pyrazine moiety is a potent fluorophore, enabling highly sensitive detection with a standard HPLC fluorescence detector (FLD).
This guide provides a foundational, field-tested protocol that can be adapted for various biological matrices.
Principle and Reaction Mechanism
The derivatization process is based on a classic nucleophilic substitution (SN2) reaction. Thiols (R-SH) are weak acids and exist in equilibrium with their highly nucleophilic thiolate form (R-S⁻).[2][3] By increasing the pH of the reaction medium to an alkaline state (pH > 9), the equilibrium shifts decisively towards the thiolate anion.
This potent nucleophile then attacks the electrophilic methylene carbon of the 2-(Chloromethyl)-6-methylpyrazine, displacing the chloride leaving group. The result is a stable, highly fluorescent pyrazinyl-thioether derivative.
The reaction proceeds as follows:
Sources
Application Notes and Protocols for the Synthesis of Pyrazinamide Derivatives from 2-(Chloromethyl)-6-methylpyrazine Hydrochloride
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel pyrazinamide derivatives, utilizing 2-(chloromethyl)-6-methylpyrazine hydrochloride as a versatile starting material. Pyrazinamide is a cornerstone in the treatment of tuberculosis, and the development of new analogs is a critical strategy to combat rising drug resistance. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into the synthetic strategy, reaction mechanisms, and practical laboratory procedures. The core synthetic transformation discussed is the nucleophilic substitution of the reactive chloromethyl group with a variety of primary and secondary amines to yield a diverse library of N-substituted 2-(aminomethyl)-6-methylpyrazine derivatives.
Introduction: The Enduring Significance of Pyrazinamide and the Quest for Novel Analogs
Tuberculosis (TB) remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant strains of Mycobacterium tuberculosis. Pyrazinamide (PZA), a synthetic pyrazine derivative, is a first-line antitubercular agent prized for its unique ability to sterilize semi-dormant bacilli, a crucial factor in shortening treatment regimens. The clinical utility of PZA, however, is threatened by increasing resistance, necessitating the exploration of novel analogs with improved efficacy, novel mechanisms of action, or activity against resistant strains.
The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. Structural modifications to the pyrazine ring or its substituents can significantly modulate a compound's pharmacological profile, including its bioavailability, toxicity, and target engagement. The starting material, 2-(chloromethyl)-6-methylpyrazine hydrochloride, offers a reactive handle for the facile introduction of diverse functionalities, making it an ideal precursor for the generation of extensive libraries of pyrazinamide-like molecules for biological screening. The chloromethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution with a wide array of nucleophiles, most notably amines.
Synthetic Strategy and Mechanistic Rationale
The primary synthetic route detailed herein is the N-alkylation of primary or secondary amines with 2-(chloromethyl)-6-methylpyrazine. This reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.
The SN2 Reaction Pathway
The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic methylene carbon of the 2-(chloromethyl)-6-methylpyrazine. This concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-chlorine bond, with the chloride ion acting as the leaving group. The reaction is typically facilitated by a non-nucleophilic base, which serves two critical purposes:
-
Neutralization of the Starting Material: The 2-(chloromethyl)-6-methylpyrazine is supplied as a hydrochloride salt. The base neutralizes the HCl, liberating the free pyrazine base, which is the active electrophile.
-
Scavenging of Byproduct HCl: The reaction generates one equivalent of hydrochloric acid. The base neutralizes this acidic byproduct, preventing the protonation of the amine nucleophile and driving the reaction to completion.
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of pyrazinamide derivatives.
Key Experimental Considerations
-
Choice of Base: An appropriate base is crucial for the success of the reaction. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The base should be strong enough to deprotonate the amine and neutralize HCl but not so strong as to cause side reactions.
-
Solvent Selection: The choice of solvent depends on the solubility of the reactants and the desired reaction temperature. Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally effective for SN2 reactions.
-
Reaction Temperature: The reaction can often be performed at room temperature, but heating may be necessary to increase the reaction rate, particularly with less nucleophilic amines. Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Nucleophile Scope: A wide variety of primary and secondary amines can be used as nucleophiles, allowing for the synthesis of a diverse range of derivatives. This includes aliphatic, aromatic, and heterocyclic amines.
The decision-making process for optimizing the reaction is outlined in the following diagram:
Caption: Decision flowchart for reaction optimization.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis and purification of a representative pyrazinamide derivative, N-benzyl-1-(6-methylpyrazin-2-yl)methanamine.
Materials and Equipment
-
Reagents: 2-(Chloromethyl)-6-methylpyrazine hydrochloride, benzylamine, potassium carbonate (anhydrous, finely powdered), acetonitrile (anhydrous), ethyl acetate, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle or oil bath, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup (silica gel).
Protocol: Synthesis of N-benzyl-1-(6-methylpyrazin-2-yl)methanamine
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(chloromethyl)-6-methylpyrazine hydrochloride (1.0 eq., e.g., 1.79 g, 10 mmol) and anhydrous potassium carbonate (2.5 eq., e.g., 3.45 g, 25 mmol).
-
Solvent and Nucleophile Addition: Add anhydrous acetonitrile (40 mL) to the flask. Stir the suspension for 5 minutes at room temperature. To this stirred suspension, add benzylamine (1.05 eq., e.g., 1.12 g, 10.5 mmol) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). If the reaction is slow, it can be heated to reflux (approximately 82°C for acetonitrile) until the starting material is consumed (typically 4-12 hours).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude product can be purified by flash column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing to 50%). Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified N-benzyl-1-(6-methylpyrazin-2-yl)methanamine as an oil or solid.
Data Summary and Characterization
The synthesis can be adapted to a variety of amines. The following table summarizes expected outcomes for the synthesis of several derivatives, with representative data.
| Derivative | Amine Nucleophile | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| 1 | Benzylamine | 213.28 | 75-85% | Pale yellow oil |
| 2 | Morpholine | 193.24 | 80-90% | White solid |
| 3 | Aniline | 199.25 | 60-70% | Off-white solid |
| 4 | Cyclohexylamine | 205.31 | 70-80% | Colorless oil |
Characterization of N-benzyl-1-(6-methylpyrazin-2-yl)methanamine (Derivative 1):
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H), 8.30 (s, 1H), 7.40-7.25 (m, 5H), 3.95 (s, 2H), 3.88 (s, 2H), 2.55 (s, 3H), 2.10 (br s, 1H, NH).
-
¹³C NMR (101 MHz, CDCl₃): δ 155.0, 151.8, 143.5, 142.0, 139.5, 128.6, 128.3, 127.2, 54.0, 53.5, 21.5.
-
MS (ESI+): m/z 214.13 [M+H]⁺.
Conclusion
The protocol described provides a robust and versatile method for the synthesis of a wide array of pyrazinamide derivatives starting from 2-(chloromethyl)-6-methylpyrazine hydrochloride. The SN2 reaction with various amines is a high-yielding and straightforward procedure, allowing for the creation of diverse chemical libraries essential for modern drug discovery programs. The insights into the reaction mechanism and optimization strategies provided in this guide will empower researchers to efficiently synthesize novel compounds for evaluation as next-generation antitubercular agents.
References
- Jandourek, O., Tauchman, M., Paterova, P., Konecna, K., Navratilova, L., Kubicek, V., Holas, O., Zitko, J., & Dolezal, M. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and
Application Notes & Protocols: Analysis of 2-(Chloromethyl)-6-methylpyrazine hydrochloride in Pharmaceutical Samples
Abstract
This document provides a comprehensive guide for the identification and quantification of 2-(Chloromethyl)-6-methylpyrazine hydrochloride, a reactive intermediate potentially present as a process-related impurity in active pharmaceutical ingredients (APIs). Due to its chemical structure, specifically the presence of a reactive chloromethyl group, this compound warrants careful control and monitoring. This note details two robust analytical methods—a primary HPLC-UV method for quantification and a confirmatory GC-MS method for trace-level detection and identification—developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction and Regulatory Significance
2-(Chloromethyl)-6-methylpyrazine hydrochloride is a heterocyclic building block used as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its presence in a final API is considered a process-related impurity. According to ICH Q3A (R2) guidelines, all impurities present above a certain threshold must be identified, reported, and qualified.[2][3][4]
Toxicological Considerations: The primary concern with impurities like 2-(Chloromethyl)-6-methylpyrazine hydrochloride stems from its structure. The chloromethyl group is a structural alert for potential genotoxicity. Such compounds can act as alkylating agents, potentially reacting with DNA and leading to mutagenic effects. While specific genotoxicity data for this molecule is not widely published, related compounds with reactive motifs have been shown to be mutagenic.[5][6] Therefore, it is prudent to control this impurity to stringent levels, often significantly lower than those for non-mutagenic impurities, in line with the principles of ICH M7, which covers DNA reactive (mutagenic) impurities.[2][7]
This application note provides the necessary protocols to allow researchers and quality control analysts to confidently detect and quantify this critical impurity.
Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to analytical method development.
| Property | Value | Source(s) |
| IUPAC Name | 2-(chloromethyl)-6-methylpyrazine;hydrochloride | [8] |
| CAS Number | 1956319-38-2 | [8] |
| Molecular Formula | C₆H₈Cl₂N₂ | [8] |
| Molecular Weight | 179.05 g/mol | [8] |
| Appearance | Solid (predicted) | [9] |
| Structure | Pyrazine ring with chloromethyl and methyl substituents | [1][8] |
Analytical Strategy and Workflow
The analytical approach is twofold: a robust HPLC method for routine quantification and a highly sensitive GC-MS method for confirmation and trace analysis, which is critical for potentially genotoxic impurities (PGIs).
Caption: Overall workflow for the analysis of 2-(Chloromethyl)-6-methylpyrazine HCl.
Protocol 1: Quantitative Analysis by HPLC-UV
This method is designed for the accurate quantification of 2-(Chloromethyl)-6-methylpyrazine hydrochloride in an API matrix.
Principle
The method utilizes reversed-phase high-performance liquid chromatography (HPLC) with UV detection. The separation is achieved on a C18 column, which separates the relatively polar pyrazine compound from a potentially non-polar API based on hydrophobicity. Quantification is performed using an external standard method.
Instrumentation and Reagents
-
HPLC System: A quaternary or binary HPLC system with a UV/PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax, Hypersil GOLD, or equivalent).
-
Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (ACS Grade), Purified Water (18.2 MΩ·cm).
-
Reference Standard: 2-(Chloromethyl)-6-methylpyrazine hydrochloride (purity ≥98%).
-
Diluent: Water:Acetonitrile (80:20 v/v).
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Reference Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (1 µg/mL): Dilute 1.0 mL of the Stock Solution to 100.0 mL with Diluent. This corresponds to 0.1% for a sample concentration of 1 mg/mL.
-
Sample Solution (1 mg/mL): Accurately weigh 50 mg of the API into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides excellent retention and peak shape for heterocyclic compounds. |
| Mobile Phase | Gradient Elution (See table below) | To elute the polar impurity early while ensuring the main API peak is eluted later without excessive retention. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temp. | 30 °C | Ensures reproducible retention times by minimizing temperature fluctuations. |
| Injection Vol. | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
| Detection | UV at 275 nm | Pyrazine rings typically exhibit strong UV absorbance around this wavelength. A full PDA scan is recommended during development to confirm λmax. |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 10.0 | 50 | 50 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
System Suitability and Validation
Before sample analysis, the system must pass suitability tests as per ICH Q2(R1).[10][11][12][13]
-
Procedure: Inject the Working Standard Solution (1 µg/mL) five times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0.
-
Theoretical Plates: ≥ 2000.
-
Relative Standard Deviation (RSD) for Peak Area: ≤ 5.0%.
-
This method should be fully validated to demonstrate its specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Protocol 2: Confirmatory Analysis by GC-MS
This method is ideal for confirming the identity of the impurity and for trace-level analysis, leveraging the high selectivity and sensitivity of mass spectrometry.
Principle
Gas chromatography separates volatile and semi-volatile compounds in a heated column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for definitive identification.
Instrumentation and Reagents
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or TOF).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent low-bleed 5% phenyl-methylpolysiloxane column).
-
Reagents: Dichloromethane (GC Grade), Anhydrous Sodium Sulfate.
-
Carrier Gas: Helium (99.999% purity).
Sample Preparation
-
Sample Extraction: Accurately weigh 100 mg of API into a centrifuge tube. Add 5.0 mL of Dichloromethane. Vortex for 2 minutes and centrifuge. Carefully transfer the supernatant to a clean vial.
-
Scientist's Note: The hydrochloride salt form is non-volatile. Direct injection is not feasible. This extraction into an organic solvent is a simplified approach. For quantitative analysis, a liquid-liquid extraction with pH adjustment (basification) would be necessary to free the base for better volatility and recovery. For simple identification, this may suffice.
-
GC-MS Parameters
| Parameter | Condition | Rationale |
| Injector | Splitless, 250 °C | Splitless mode is used to transfer the entire sample onto the column, maximizing sensitivity for trace analysis. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 80°C (hold 1 min), ramp to 280°C @ 20°C/min, hold 5 min | Starts at a low temperature to focus analytes, followed by a rapid ramp to elute the compound of interest and clean the column. |
| Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source | Electron Ionization (EI), 70 eV, 230 °C | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
| MS Scan Range | 40 - 250 amu | Covers the expected molecular ion and key fragments of the analyte. |
Data Interpretation
The identity of 2-(Chloromethyl)-6-methylpyrazine is confirmed by comparing the retention time and the acquired mass spectrum with that of a known reference standard or a validated spectral library. The fragmentation pattern should be consistent with the proposed structure.
Impurity Thresholds and Reporting
The reporting, identification, and qualification of impurities are governed by ICH Q3A guidelines.[4][7][14]
Caption: Decision tree for impurity management based on ICH Q3A thresholds.
For a PGI like 2-(Chloromethyl)-6-methylpyrazine hydrochloride, the acceptable limit would not be based on these standard thresholds but rather on a toxicological assessment to determine a Permitted Daily Exposure (PDE), often in the range of 1.5 µ g/day . The analytical methods must therefore be sensitive enough to quantify the impurity at a level corresponding to this PDE.
Conclusion
The control of reactive intermediates like 2-(Chloromethyl)-6-methylpyrazine hydrochloride is a critical aspect of ensuring the safety and quality of pharmaceutical products. The HPLC-UV method presented here provides a reliable and robust tool for routine quantification, while the GC-MS method offers an orthogonal, highly sensitive technique for identity confirmation and trace-level determination. Adherence to these protocols, within a framework of proper validation and system suitability, will enable drug development professionals to meet stringent regulatory requirements for impurity analysis.
References
-
ICH Q3A(R2) Impurities in New Drug Substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). ICH. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (1995). ICH. [Link]
-
Quality Guidelines. (n.d.). ICH. [Link]
-
ICH Q3A(R2) | PPTX. (n.d.). Slideshare. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. [Link]
-
2-(chloromethyl)pyrazine hydrochloride. (n.d.). MySkinRecipes. [Link]
-
Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation. (2007). PubMed. [Link]
-
Analytical methods for hydrazines. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. (2022). MDPI. [Link]
-
A validated method for the simultaneous detection and quantification of piperazines and their congenors in seized street samples of drugs. (n.d.). Royal Society of Chemistry. [Link]
-
Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. (2012). PubMed. [Link]
Sources
- 1. 2-(chloromethyl)pyrazine hydrochloride [myskinrecipes.com]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpionline.org [jpionline.org]
- 8. 81831-69-8|2-(Chloromethyl)-6-methylpyrazine|BLD Pharm [bldpharm.com]
- 9. 2-(Chloromethyl)-6-methylpyridine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. jordilabs.com [jordilabs.com]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Q3A(R2) | PPTX [slideshare.net]
Troubleshooting & Optimization
Troubleshooting low yields in "2-(Chloromethyl)-6-methylpyrazine hydrochloride" reactions
Introduction
Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-6-methylpyrazine hydrochloride. This guide is intended for researchers, chemists, and process development professionals who are encountering challenges, particularly low yields, in this synthetic transformation. As a key intermediate in pharmaceutical and agrochemical research, achieving a high-yield, high-purity synthesis is critical.
This document moves beyond a simple recitation of steps. It is designed to function as a troubleshooting resource, grounded in mechanistic principles and practical laboratory experience. We will explore the common pitfalls in the chlorination of 2,6-dimethylpyrazine and provide systematic, actionable solutions to enhance your reaction outcomes.
Understanding the Core Synthesis: Free-Radical Side-Chain Chlorination
The most prevalent and direct route to 2-(Chloromethyl)-6-methylpyrazine is the free-radical chlorination of the starting material, 2,6-dimethylpyrazine. This reaction is a classic example of selective functionalization, but it is a competitive process fraught with potential side reactions. Understanding the underlying mechanism is the first step to controlling the outcome.
The reaction proceeds via a free-radical chain reaction, typically initiated by UV light or a chemical initiator like benzoyl peroxide or AIBN. The initiator generates a radical, which then abstracts a hydrogen atom from one of the methyl groups of the pyrazine, forming a stabilized benzylic-type radical. This pyrazinylmethyl radical then reacts with the chlorine source to form the desired product and propagate the chain.
However, two primary competitive pathways dramatically reduce the yield of the desired mono-chlorinated product:
-
Over-chlorination: The second methyl group can also be chlorinated, leading to the formation of 2,6-bis(chloromethyl)pyrazine.
-
Ring Chlorination: Under certain conditions, electrophilic chlorination of the pyrazine ring itself can occur, yielding isomers like 2-chloro-3,6-dimethylpyrazine.[1]
The goal of a successful synthesis is to maximize the rate of the desired mono-chlorination while minimizing these side reactions.
Reaction Visualization
Caption: Core reaction pathways in the synthesis of 2-(Chloromethyl)-6-methylpyrazine.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions that our application scientists frequently encounter. Each answer provides a diagnosis of the potential cause and a set of recommended actions.
Question 1: My reaction yield is consistently low (<40%), and my crude material is a complex mixture. What's the primary cause?
Answer: A low yield coupled with a complex mixture almost always points to a lack of selectivity between the desired mono-chlorination and competing side reactions. The most common culprits are over-chlorination and ring chlorination.
Diagnosis & Causality:
-
Over-chlorination occurs when the reaction is allowed to proceed for too long, or if there is a localized high concentration of the chlorinating agent. The initially formed product, 2-(chloromethyl)-6-methylpyrazine, is still reactive and can undergo a second chlorination on the remaining methyl group.
-
Ring chlorination is an electrophilic substitution reaction that competes with the desired free-radical pathway.[1] This is often promoted by using Lewis-acidic chlorinating agents or by reaction conditions that favor ionic pathways over radical ones (e.g., lack of a proper radical initiator).
Recommended Actions:
-
Control Stoichiometry: Carefully control the molar equivalents of your chlorinating agent. Start with a substoichiometric amount (e.g., 0.8 to 0.9 equivalents) relative to the 2,6-dimethylpyrazine to favor mono-chlorination.
-
Slow Addition: Add the chlorinating agent slowly over a prolonged period. This maintains a low concentration of the reagent in the reaction mixture, reducing the statistical probability of a single molecule being chlorinated twice.
-
Monitor the Reaction: Use TLC or GC-MS to monitor the reaction progress. Quench the reaction as soon as the optimal ratio of product to starting material is observed, before significant amounts of the di-chlorinated byproduct appear.
Question 2: My TLC/GC-MS shows significant starting material remaining, but my product seems to be decomposing upon further heating or extended reaction times. Why?
Answer: This indicates that the reaction conditions required for chlorination are simultaneously causing the degradation of your desired product. The target molecule, a benzylic-type chloride, can be unstable, especially the free base form.[1]
Diagnosis & Causality:
-
Thermal Instability: Pyrazinylmethyl chlorides are susceptible to decomposition and polymerization at elevated temperatures. If your reaction temperature is too high, you may be destroying the product as it forms.
-
Free Base Instability: The free base of 2-(chloromethyl)-6-methylpyrazine is less stable than its hydrochloride salt. During the reaction and workup, before the addition of HCl to form the salt, the product is vulnerable to hydrolysis (if water is present) or self-reaction.
Recommended Actions:
-
Optimize Temperature: Lower the reaction temperature. Free-radical reactions can often be run effectively at lower temperatures for a longer duration. Determine the lowest practical temperature that still allows for initiation.
-
Choose the Right Initiator: Select an initiator that has an appropriate half-life at your desired reaction temperature. For example, AIBN is often preferred over benzoyl peroxide for cleaner reactions at moderate temperatures (60-80 °C).
-
Minimize Time as Free Base: Once the reaction is complete, proceed to the workup and salt formation without delay. Avoid letting the crude reaction mixture sit for extended periods.
Question 3: I'm losing a significant amount of product during the workup and purification. How can I improve my isolation yield?
Answer: Product loss during isolation is often due to the product's physical properties: its moderate polarity and the instability of the free base.
Diagnosis & Causality:
-
Aqueous Solubility: As a hydrochloride salt, the product has some water solubility. Excessive or improper aqueous washes can lead to product loss.
-
Emulsion Formation: The pyrazine structure can lead to emulsions during acidic or basic aqueous extractions, trapping product in the interfacial layer.
-
Purification Challenges: The product can be difficult to purify via chromatography due to its reactivity on silica gel. A poorly chosen purification method can lead to significant losses.
Recommended Actions:
-
Direct Precipitation: After quenching the reaction, concentrate the mixture under reduced pressure. Attempt to precipitate the hydrochloride salt directly by adding a non-polar solvent (like diethyl ether or hexane) to a solution of the crude product in a minimal amount of a slightly more polar solvent (like isopropanol or ethyl acetate).[2]
-
Minimize Aqueous Contact: If an aqueous wash is necessary, use brine (saturated NaCl solution) to reduce the solubility of your product in the aqueous layer and to help break emulsions.
-
Recrystallization over Chromatography: Favor recrystallization for purification. If chromatography is unavoidable, use a deactivated silica gel and run the column quickly with a non-protic eluent system.
Key Experimental Protocols
Protocol 1: Controlled Mono-chlorination using N-Chlorosuccinimide (NCS)
This protocol is designed to maximize selectivity for the mono-chlorinated product.
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 2,6-dimethylpyrazine (1.0 eq) in a dry, inert solvent (e.g., CCl₄ or benzene).
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (0.9 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).
-
Reaction: Heat the mixture to reflux (approx. 77-80 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction every 30 minutes using TLC or GC. Look for the disappearance of the starting material and the appearance of two new spots (mono- and di-chlorinated products).
-
Quenching: Once monitoring shows an optimal level of product (typically after 2-4 hours), cool the reaction to room temperature. Filter off the succinimide byproduct.
-
Workup: Concentrate the filtrate under reduced pressure.
-
Salt Formation: Dissolve the resulting crude oil in a minimal amount of anhydrous diethyl ether. Bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(Chloromethyl)-6-methylpyrazine hydrochloride as a solid.
Troubleshooting Workflow Diagram
Caption: A decision-making flowchart for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q: What are the key safety precautions for this reaction? A: The starting material, 2,6-dimethylpyrazine, is a flammable liquid and is harmful if swallowed.[3] Chlorinating agents like NCS and thionyl chloride are corrosive and toxic. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction solvent, carbon tetrachloride, is a known carcinogen and should be handled with extreme care.
Q: My product is an oil, not a solid. What does this mean? A: The hydrochloride salt should be a solid. If you have an oil, it is likely the free base form, which is less stable. Ensure you have added sufficient HCl to fully protonate the pyrazine nitrogen. It could also indicate the presence of impurities that are depressing the melting point.
Q: Can I use thionyl chloride (SOCl₂) for this reaction? A: Direct chlorination of a methyl group with SOCl₂ is not a standard procedure. Thionyl chloride is typically used to convert an alcohol to a chloride.[4][5] Therefore, a multi-step route involving oxidation of the methyl group to an alcohol, followed by chlorination with SOCl₂, would be required. This is a valid but longer synthetic route compared to direct free-radical chlorination.
Q: How do I store the final product? A: The hydrochloride salt is significantly more stable than the free base. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place to prevent decomposition and hydrolysis.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Easier to handle than chlorine gas; provides good selectivity. |
| Stoichiometry | 0.8 - 0.95 eq of NCS | Minimizes over-chlorination, the primary cause of yield loss. |
| Initiator | AIBN or Benzoyl Peroxide | Ensures the reaction proceeds via the desired free-radical pathway. |
| Solvent | CCl₄, Benzene (use with caution) | Inert solvents that are suitable for free-radical reactions. |
| Temperature | Reflux (70-80 °C) | Provides sufficient energy for radical initiation without causing product degradation. |
| Workup | Anhydrous, fast | The free base is unstable; convert to the HCl salt promptly. |
| Purification | Recrystallization / Precipitation | Avoids potential decomposition on silica gel. |
References
- CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
-
Hirschberg, A., & Spoerri, P. E. (1961). Chlorination of Some Alkylpyrazines. The Journal of Organic Chemistry, 26(7), 2356–2360. ACS Publications. [Link]
- CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.
-
PubChem Compound Summary for CID 7938, 2,6-Dimethylpyrazine. National Center for Biotechnology Information. [Link]
- CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
-
PubChem Compound Summary for CID 7170095, 2-Chloro-6-methylpyrazine. National Center for Biotechnology Information. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 3. 2,6-Dimethylpyrazine | C6H8N2 | CID 7938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 5. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Navigating the Amination of 2-(Chloromethyl)-6-methylpyrazine Hydrochloride
Welcome to the technical support center for the synthetic applications of 2-(Chloromethyl)-6-methylpyrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges encountered during the amination of this versatile heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to optimize your reactions, minimize side products, and achieve your synthetic targets with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is producing a mixture of products, with significant amounts of what I suspect are di- and tri-alkylated species. How can I improve the selectivity for mono-alkylation?
A1: The issue you're facing, known as over-alkylation, is the most common side reaction in the amination of alkyl halides like 2-(Chloromethyl)-6-methylpyrazine hydrochloride.[1][2] This occurs because the product of the initial reaction, a primary or secondary amine, is often more nucleophilic than the starting amine, leading to subsequent reactions with the electrophile.
To favor the desired mono-alkylated product, a multi-faceted approach focusing on stoichiometry, reaction conditions, and the nature of the base is crucial.
Core Principles for Controlling Over-Alkylation:
-
Stoichiometry is Key: The most straightforward method to suppress over-alkylation is to use a large excess of the starting amine.[1] This ensures that the electrophilic 2-(Chloromethyl)-6-methylpyrazine is more likely to encounter a molecule of the starting amine rather than the mono-alkylated product. A 3 to 10-fold excess of the amine is a good starting point.
-
Controlled Addition: Instead of adding all reagents at once, a slow, controlled addition of 2-(Chloromethyl)-6-methylpyrazine hydrochloride to the solution of the amine and base can help maintain a low concentration of the electrophile, further favoring the reaction with the more abundant starting amine.
-
Choice of Base: The base plays a critical role in neutralizing the HCl generated and in modulating the reactivity of the amine. A non-nucleophilic, sterically hindered base is often preferred to avoid competition with the desired amine nucleophile. The choice of base can also influence the solubility of the reactants and intermediates.
| Parameter | Recommendation for Mono-alkylation | Rationale |
| Amine Stoichiometry | 3-10 equivalents (or higher) | Increases the probability of the electrophile reacting with the starting amine. |
| Reagent Addition | Slow addition of the pyrazine to the amine solution | Maintains a low concentration of the electrophile, minimizing reaction with the product. |
| Base Selection | Non-nucleophilic, sterically hindered bases (e.g., DIPEA, 2,6-lutidine) | Prevents the base from competing as a nucleophile and minimizes side reactions. |
| Temperature | Lower temperatures (e.g., 0 °C to room temperature) | Reduces the rate of the subsequent alkylation reactions, which often have a higher activation energy. |
| Solvent | Aprotic solvents (e.g., THF, DCM, ACN) | Solvates the reactants and intermediates without participating in the reaction. |
Experimental Protocol for Selective Mono-alkylation:
-
To a solution of the primary or secondary amine (5.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of 2-(Chloromethyl)-6-methylpyrazine hydrochloride (1.0 eq.) in DCM dropwise over 1-2 hours.
-
Allow the reaction to stir at 0 °C for an additional hour and then let it warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Q2: I'm observing a significant amount of a higher molecular weight byproduct that doesn't seem to be a simple over-alkylation product. What could it be?
A2: Besides over-alkylation, another potential side reaction is the dimerization or oligomerization of the 2-(Chloromethyl)-6-methylpyrazine starting material, especially under basic conditions.
This can occur through self-condensation where one molecule of the pyrazine acts as a nucleophile (after deprotonation of the methyl group, although less likely) or, more plausibly, through a two-step process where a nucleophile (like the amine or base) first displaces the chloride, and the resulting product then reacts with another molecule of 2-(Chloromethyl)-6-methylpyrazine. The formation of a bis(pyrazin-2-ylmethyl)amine is a common example of such a dimerization process when a primary amine is used.
Mitigation Strategies for Dimerization:
-
Maintain a Low Concentration of the Electrophile: As with controlling over-alkylation, slow addition of the 2-(Chloromethyl)-6-methylpyrazine hydrochloride is critical.
-
Use a Less Reactive Base: A weaker base might be sufficient to neutralize the acid without promoting self-condensation reactions.
-
Optimize Temperature: Lowering the reaction temperature can help to disfavor these higher-order reactions.
Q3: My reaction is clean, but the workup is difficult, and I'm losing a lot of product. Are there any tips for purification?
A3: The purification of pyrazine derivatives can indeed be challenging due to their polarity and potential for interaction with silica gel. Here are some strategies to improve your purification process.
Purification Troubleshooting Table:
| Issue | Recommended Solution | Detailed Explanation |
| Poor separation of primary, secondary, and tertiary amines | Normal-phase HPLC on diol or cyano stationary phases.[3] | These stationary phases offer different selectivity compared to standard silica and can resolve amines with varying degrees of substitution.[3] The addition of a small amount of a volatile amine (e.g., 0.1% n-propylamine) to the mobile phase can improve peak shape and reduce tailing.[3] |
| Product streaks on silica gel column | Use a mobile phase containing a small amount of a basic modifier like triethylamine (TEA) or ammonia in methanol. | The basic modifier helps to deprotonate the silanol groups on the silica surface, reducing their interaction with the basic amine products and improving elution. |
| Difficulty separating the desired product from a very similar byproduct | Consider derivatization of the secondary amine. | A chemical trick for separating secondary and tertiary amines involves the derivatization of the secondary amine, which significantly alters its polarity, allowing for easier separation by column chromatography.[4] |
General Protocol for Column Chromatography of Pyrazinylmethylamines:
-
Load the crude product onto a silica gel column.
-
Start with a non-polar eluent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).
-
To improve the separation and peak shape of basic amine products, it is often beneficial to add a small percentage (0.1-1%) of triethylamine or a 7N solution of ammonia in methanol to the eluent system.
-
Collect fractions and analyze by TLC or LC-MS to identify the desired product.
Q4: How can I be sure of the identity of my main product and the various side products?
A4: A combination of analytical techniques is essential for the unambiguous characterization of your products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The chemical shifts and coupling patterns of the protons on the pyrazine ring and the methylene bridge will be characteristic of the substitution pattern.
-
Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique provides the molecular weight of the components in your reaction mixture, allowing you to quickly identify the desired product and potential over-alkylation or dimerization byproducts. GC-MS is particularly useful for the analysis of volatile pyrazine derivatives.[5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring reaction progress and assessing the purity of your final product. Different stationary phases can be used to achieve separation of closely related pyrazine isomers.[3]
Visualization of Reaction Pathways
The following diagrams illustrate the intended reaction and the common side reactions.
Caption: Reaction scheme showing the desired amination and common side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the amination reaction.
References
- Purification of amine reaction mixtures. Google Patents.
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Reactivity of 2-Halo-2H-azirines. 1. Reactions with Nucleophiles. CORE. Available at: [Link].
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Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Chemistry Portal. Available at: [Link].
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Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. J Chromatogr A. 2008;1194(1):80-9. Available at: [Link].
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Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link].
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Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light. J Am Chem Soc. 2017;139(49):17991-17996. Available at: [Link].
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Reactivity of 2-halo-2H-azirines. 1. Reactions with nucleophiles. J Org Chem. 2002;67(1):66-71. Available at: [Link].
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Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res. 2024;16(4):131. Available at: [Link].
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Synthesis of Secondary Amines via Self-Limiting Alkylation. Org Lett. 2024;26(24):5530-5535. Available at: [Link].
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Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. Chemistry Learner. Available at: [Link].
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Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. ChemRxiv. Available at: [Link].
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Introduction and removal of alkyl protecting groups of several common amino groups. Haofan Biological Co., Ltd. Available at: [Link].
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Effects of Leaving Group. Chemistry LibreTexts. Available at: [Link].
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Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. 2021;26(23):7183. Available at: [Link].
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Synthesis of pyrazine acetals by the biased reaction of symmetric 2,5-bis(chloromethyl) or 2,3,5,6-tetrakis(chloromethyl) substituents on pyrazine ring with sodium alkoxides. ResearchGate. Available at: [Link].
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Synthesis of Secondary Amines via Self-Limiting Alkylation. Org Lett. 2024;26(24):5530-5535. Available at: [Link].
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Other Factors that Affect SN2 Reactions. Chemistry LibreTexts. Available at: [Link].
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2-Chloro-6-methylpyrazine. PubChem. Available at: [Link].
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Mastering Heterocyclic Chemistry: The Versatility of 2-(Chloromethyl)pyrazine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].
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Selective alkylation and acylation of alpha and epsilon amino groups with PEG in a somatostatin analogue: tailored chemistry for optimized bioconjugates. Bioconjug Chem. 2000;11(2):185-94. Available at: [Link].
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Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F with RY (R = CH3, C2H5, C3H7, C4H9; Y = Cl, I). ResearchGate. Available at: [Link].
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. 2022;27(4):1112. Available at: [Link].
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Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). J Phys Chem A. 2023;127(36):7619-7629. Available at: [Link].
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Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. 2022;42(5):2386-2461. Available at: [Link].
-
A Radical Strategy for the Alkylation of Amides with Alkyl Halides by Merging Boryl Radical-Mediated Halogen-Atom Transfer and Copper Catalysis. J Am Chem Soc. 2024;146(34):23334-23343. Available at: [Link].
-
Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules. 2022;27(23):8283. Available at: [Link].
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2-methyl-6-(methyl thio) pyrazine. The Good Scents Company. Available at: [Link].
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Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. Sci Rep. 2022;12(1):2987. Available at: [Link].
-
Protecting Groups in Organic Synthesis. Ready Lab - UT Southwestern. Available at: [Link].
-
Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1 H,3 H)-diones, 3-Substituted 7-Methyl-2 H-pyrano[3,2- c]pyridine-2,5(6 H)-dione Fluorescence Probes, and Tetrahydro-1 H,9 H-2,10-dioxa-9-azaanthracen-1-ones. Synthesis (Stuttg). 2014;46(16):2179-2190. Available at: [Link].
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environ Sci Technol. 2002;36(9):1931-7. Available at: [Link].
-
Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. ACS Catal. 2020;10(1):1-7. Available at: [Link].
-
Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. Available at: [Link].
-
Applications of Chromatographic Separation Techniques in Food and Chemistry. MDPI. Available at: [Link].
- Process for the purification of alkyl aromatics. Google Patents.
-
Reactions of 2H-azirines with N-nucleophiles. ResearchGate. Available at: [Link].
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link].
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate. Available at: [Link].
-
Nucleophilic addition reaction with 2H‐azirines. ResearchGate. Available at: [Link].
-
2-methyl thio-3,5 or 6-methyl pyrazine. The Good Scents Company. Available at: [Link].
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Effect of pH and temperature on "2-(Chloromethyl)-6-methylpyrazine hydrochloride" reactivity
Welcome to the technical support center for 2-(Chloromethyl)-6-methylpyrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this reactive intermediate. By understanding the influence of critical parameters like pH and temperature, you can optimize your reaction outcomes, minimize side-product formation, and ensure the reliable performance of this versatile reagent.
I. Foundational Concepts: Understanding the Reactivity
2-(Chloromethyl)-6-methylpyrazine hydrochloride is a substituted pyrazine with a highly reactive chloromethyl group. This reactivity is analogous to that of a benzylic halide, making it an excellent electrophile for nucleophilic substitution reactions. The pyrazine ring, being an electron-deficient aromatic system, influences the reactivity of the chloromethyl group. The hydrochloride form indicates that one of the pyrazine nitrogens is protonated, which further enhances the electrophilicity of the molecule.
The core of this molecule's reactivity lies in the C-Cl bond of the chloromethyl group. This bond is susceptible to cleavage, allowing the displacement of the chloride ion by a wide range of nucleophiles. The reaction generally proceeds via an SN2 mechanism, especially with strong nucleophiles in polar aprotic solvents. However, under certain conditions (e.g., polar protic solvents, weaker nucleophiles), an SN1 mechanism involving a resonance-stabilized carbocation intermediate may also be operative.[1][2][3]
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and reactivity of 2-(Chloromethyl)-6-methylpyrazine hydrochloride.
Q1: How should I store 2-(Chloromethyl)-6-methylpyrazine hydrochloride to ensure its stability?
For long-term storage, it is recommended to keep the compound at -20°C in a tightly sealed container to minimize degradation.[4] For shorter periods, storage at 4°C is also acceptable. The compound is sensitive to moisture, so a dry, inert atmosphere is ideal. As an analogue, 2-(Chloromethyl)pyrimidine hydrochloride is reported to be stable for at least four years under these conditions.[4]
Q2: What is the primary degradation pathway for this compound in the presence of water?
The primary degradation pathway in aqueous media is hydrolysis of the chloromethyl group to form 2-(hydroxymethyl)-6-methylpyrazine. This reaction is significantly influenced by pH and temperature.
Q3: How does pH affect the stability and reactivity of this compound?
The stability of 2-(Chloromethyl)-6-methylpyrazine hydrochloride is highly pH-dependent.
-
Acidic pH (pH < 4): The compound is most stable in acidic conditions. The pyrazine ring is protonated, which reduces the electron density of the ring and helps to stabilize the chloromethyl group against nucleophilic attack by water (hydrolysis).
-
Neutral to Basic pH (pH > 6): As the pH increases, the pyrazine nitrogen is deprotonated. This increases the electron-donating character of the ring, making the chloromethyl carbon more susceptible to nucleophilic attack. Consequently, the rate of hydrolysis and reaction with other nucleophiles increases significantly. Studies on analogous compounds like chlorpyrifos show that alkaline hydrolysis is a major degradation pathway at elevated pH.[5][6][7]
Q4: What is the effect of temperature on the reaction rate and selectivity?
As with most chemical reactions, increasing the temperature will increase the rate of nucleophilic substitution. However, excessively high temperatures can lead to undesirable side reactions, such as elimination or polymerization. For nucleophilic substitution reactions involving benzylic-type halides, lower to moderate temperatures (e.g., 25°C to 50°C) are often preferred to maintain selectivity.[8]
Q5: In which solvents is this compound soluble and which are recommended for reactions?
Based on analogues, 2-(Chloromethyl)-6-methylpyrazine hydrochloride is expected to be soluble in polar organic solvents. For a similar compound, 2-(Chloromethyl)pyrimidine hydrochloride, solubility is reported in DMF, DMSO, and to a lesser extent, ethanol.[4] Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions as they effectively solvate the counter-ion without strongly solvating the nucleophile, thus enhancing its reactivity.[9]
III. Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with 2-(Chloromethyl)-6-methylpyrazine hydrochloride.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive Reagent: The starting material may have degraded due to improper storage (exposure to moisture or high temperatures). 2. Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough under the reaction conditions. 3. Incorrect pH: The reaction medium may be too acidic, protonating the nucleophile and reducing its reactivity. | 1. Verify Reagent Quality: Use a fresh batch of the reagent or verify the purity of the existing stock using techniques like NMR or LC-MS. 2. Increase Nucleophile Strength: If possible, use a stronger nucleophile or convert the existing one to a more reactive form (e.g., deprotonate an alcohol to an alkoxide). 3. Adjust pH: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) to neutralize the hydrochloride and deprotonate the pyrazine ring, thus activating the substrate and ensuring the nucleophile is in its active form.[9] |
| Formation of multiple products | 1. Side Reactions: Over-alkylation of the nucleophile or reaction at multiple sites. 2. Hydrolysis: Presence of water in the reaction mixture leading to the formation of the corresponding alcohol. 3. Elimination: High reaction temperatures can favor elimination over substitution. | 1. Control Stoichiometry: Use a controlled stoichiometry of the nucleophile. Consider using a protecting group strategy if the nucleophile has multiple reactive sites. 2. Use Anhydrous Conditions: Ensure all solvents and reagents are dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize Temperature: Run the reaction at a lower temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal balance between reaction rate and selectivity. |
| Reaction does not go to completion | 1. Equilibrium: The reaction may be reversible. 2. Insufficient Reaction Time or Temperature: The reaction may be slow under the chosen conditions. 3. Poor Solubility: The reagents may not be fully dissolved in the chosen solvent. | 1. Drive Equilibrium: Use an excess of the nucleophile or remove a byproduct if possible. 2. Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period or cautiously increase the temperature while monitoring for side product formation. 3. Improve Solubility: Choose a solvent in which all reactants are fully soluble. A solvent mixture may also be effective. |
IV. Experimental Protocols & Methodologies
The following protocols are provided as a starting point and may require optimization for your specific nucleophile and desired product.
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol describes a typical SN2 reaction with an amine nucleophile.
Materials:
-
2-(Chloromethyl)-6-methylpyrazine hydrochloride
-
Amine nucleophile
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine nucleophile (1.0 eq).
-
Dissolve the amine in anhydrous DMF or acetonitrile.
-
Add a base (2.5 eq of K₂CO₃ or 2.2 eq of Et₃N) to the solution. The base is crucial to neutralize the hydrochloride salt and deprotonate the pyrazine ring.
-
In a separate flask, dissolve 2-(Chloromethyl)-6-methylpyrazine hydrochloride (1.0 eq) in a minimal amount of the same anhydrous solvent.
-
Slowly add the solution of the pyrazine derivative to the amine solution at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature or gently heat to 40-50°C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Monitoring Reaction via HPLC
A stability-indicating HPLC method is essential for monitoring the reaction progress and detecting the formation of impurities.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Example Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
This method should allow for the separation of the starting material, the desired product, and the primary hydrolysis byproduct, 2-(hydroxymethyl)-6-methylpyrazine.
V. Visualizing Reaction Parameters and Pathways
Logical Flow of Experimental Considerations
The following diagram illustrates the key decision-making process when setting up a reaction with 2-(Chloromethyl)-6-methylpyrazine hydrochloride.
Influence of pH on Reactivity and Stability
This diagram illustrates the relationship between pH and the dominant chemical species and degradation pathways.
VI. References
-
SN2 Reactions of Nitranions with Benzyl Chlorides. Future4200. Available at: [Link]
-
Degradation of Chlorpyrifos in Aqueous Chlorine Solutions: Pathways, Kinetics, and Modeling. EPA NEPAL. Available at: [Link]
-
Nucleophile Effects for the Reactions of Nucleophilic Substitution by Pressure and Temperature. ResearchGate. Available at: [Link]
-
Kinetics of reaction of benzyl halides with amines in mixed solvents. ResearchGate. Available at: [Link]
-
Degradation of Chlorpyrifos in Aqueous Chlorine Solutions: Pathways, Kinetics, and Modeling. ResearchGate. Available at: [Link]
-
[Reactions and syntheses of pyrazines]. PubMed. Available at: [Link]
-
Pyrazine and its derivatives- synthesis and activity-a review. IJBPAS. Available at: [Link]
-
11.5: Characteristics of the SN1 Reaction. Chemistry LibreTexts. Available at: [Link]
-
Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
OCR A-Level Chemistry A June 2022 Paper 2 [Walkthrough and Tutorial]. YouTube. Available at: [Link]
-
Degradation of chlorpyrifos in aqueous chlorine solutions: pathways, kinetics, and modeling. PubMed. Available at: [Link]
-
Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?. Quora. Available at: [Link]
-
Do Benzyl Halides undergo SN1 or SN2 with Ammonia?. Chemistry Stack Exchange. Available at: [Link]
-
28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. YouTube. Available at: [Link]
-
Concurrent SN1 and SN2 reactions in the benzylation of pyridines. ResearchGate. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
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Preventing byproduct formation in pyrazine synthesis
Welcome to the Technical Support Center for pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of pyrazine derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work, ensuring the scientific integrity and success of your projects.
Troubleshooting Guides
This section provides practical advice for overcoming common pitfalls in pyrazine synthesis, presented in a question-and-answer format.
Question 1: My pyrazine synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in pyrazine synthesis can stem from several factors. Here are some common culprits and potential solutions:
-
Suboptimal Reaction Conditions: Many pyrazine syntheses, such as the condensation of α-diketones with 1,2-diamines, are sensitive to reaction conditions.[1] Ensure that the temperature, pressure, and reaction time are optimized for your specific substrates. Some methods are known to have drawbacks like harsh reaction conditions which can lead to degradation of products.[1]
-
Purity of Starting Materials: The purity of your starting materials, such as α-amino ketones or α-diketones and diamines, is crucial.[1] Impurities can lead to unwanted side reactions and the formation of byproducts. Consider purifying your starting materials before use.
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Incomplete Oxidation of Dihydropyrazine Intermediate: Many pyrazine syntheses proceed through a dihydropyrazine intermediate which must be oxidized to the aromatic pyrazine.[1][2] If the oxidation step is incomplete, your final product will be a mixture, thus lowering the yield of the desired pyrazine.
Question 2: I am observing significant byproduct formation in my Maillard reaction-based pyrazine synthesis. How can I minimize the formation of imidazole byproducts?
Answer: The formation of imidazole byproducts is a common issue in Maillard reactions for pyrazine synthesis, particularly when using certain amino acids and sugars. Here’s how you can address this:
-
Solvent Selection for Extraction: The choice of solvent for liquid-liquid extraction (LLE) is critical. Using a non-polar solvent like hexane can selectively extract pyrazines without co-extracting the more polar imidazole derivatives.[3][4] In contrast, more polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate will co-extract imidazoles, necessitating further purification.[3][4]
-
Column Chromatography: If you use a polar solvent for extraction, a subsequent column chromatography step is highly effective. Passing the organic extract through a silica gel column will retain the imidazole impurities, allowing for the elution of the purified pyrazines.[3][4]
-
Distillation: For volatile pyrazines, simple or steam distillation can be an effective method to separate them from non-volatile impurities like imidazoles, which will remain in the distillation pot.[3][5]
Question 3: My attempt to synthesize tetrahydropyrazines by reducing pyrazines is yielding a mixture of products. What is causing this and how can I improve the selectivity?
Answer: The reduction of pyrazines to tetrahydropyrazines can be challenging, often resulting in a mixture of the desired product, unreacted pyrazine, and over-reduced piperazine.
-
Choice of Reducing Agent: The choice of reducing agent and reaction conditions is paramount. A milder reducing agent may lead to incomplete reduction, while a harsher one can cause over-reduction to piperazine. Careful screening of reducing agents and their stoichiometry is recommended.
-
Inert Atmosphere: The dihydropyrazine intermediate is susceptible to oxidation back to the aromatic pyrazine.[2] To prevent this, it is crucial to run the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Frequently Asked Questions (FAQs)
Q1: What are the classical methods for pyrazine synthesis, and what are their primary limitations?
A1: Several classical methods are still in use:
-
Staedel–Rugheimer Pyrazine Synthesis (1876): This involves the reaction of a 2-haloacetophenone with ammonia to form an α-amino ketone, which then self-condenses and is oxidized.[6][7]
-
Gutknecht Pyrazine Synthesis (1879): A variation of the Staedel–Rugheimer synthesis, the Gutknecht method also relies on the self-condensation of an α-amino ketone, but the intermediate is prepared by the reduction of an α-oximino ketone.[6][7][8]
-
Gastaldi Synthesis (1921): This is another variation for preparing pyrazines.
The primary limitations of these classical methods include often harsh reaction conditions, limited substrate scope, and sometimes low yields due to side reactions.
Q2: How does pH affect pyrazine formation in the Maillard reaction?
A2: The pH of the reaction medium is a critical parameter in the Maillard reaction. Generally, a slightly alkaline pH (around 7-10) is optimal for pyrazine formation.[9] An acidic pH can inhibit key steps in the reaction pathway, leading to a complete lack of pyrazine products.[9] However, during the reaction, acids can be formed, leading to a rapid decrease in pH.[10] Therefore, buffering the reaction mixture can be beneficial.
Q3: Can I use distillation for purifying all types of pyrazines?
A3: Distillation is effective for volatile pyrazines, especially for separating them from non-volatile byproducts.[11] However, for high-boiling or thermally sensitive pyrazine derivatives, distillation may not be suitable as it can lead to degradation. In such cases, chromatographic methods are preferred.
In-Depth Technical Protocols
Experimental Protocol: Gutknecht Pyrazine Synthesis
This protocol provides a general procedure for the Gutknecht pyrazine synthesis.[6]
-
Nitrosation:
-
Dissolve the starting ketone in a suitable solvent (e.g., diethyl ether or acetic acid).
-
Cool the solution to 0-5 °C.
-
Slowly add a source of nitrous acid (e.g., sodium nitrite and hydrochloric acid) to form the corresponding α-oximino ketone.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Isolate the α-oximino ketone by extraction and solvent evaporation.
-
-
Reduction:
-
Dissolve the isolated α-oximino ketone in a suitable solvent (e.g., acetic acid).
-
Add a reducing agent (e.g., zinc powder) portion-wise while maintaining a controlled temperature.
-
After the reduction is complete, filter off the excess reducing agent.
-
-
Condensation and Oxidation:
-
The resulting α-amino ketone solution is often used directly. Adjust the pH to basic or gently heat the mixture to promote self-condensation to the dihydropyrazine.
-
Oxidize the dihydropyrazine to the aromatic pyrazine by bubbling air through the reaction mixture or by adding a mild oxidizing agent like copper(II) sulfate.[8]
-
Purify the final pyrazine product by distillation or recrystallization.
-
Experimental Protocol: Liquid-Liquid Extraction of Pyrazines from a Maillard Reaction Mixture
This protocol is a general guideline for the isolation of pyrazines from a complex aqueous reaction mixture.[3][5]
-
Preparation:
-
Cool the aqueous reaction mixture to room temperature.
-
If the pyrazines are basic, consider adjusting the pH of the aqueous solution to be slightly basic to ensure they are in their free base form for efficient extraction into an organic solvent.
-
Saturate the aqueous phase with sodium chloride to increase the ionic strength and decrease the solubility of the pyrazines in the aqueous layer.
-
-
Extraction:
-
Transfer the prepared aqueous mixture to a separatory funnel.
-
Add an appropriate volume of an immiscible organic solvent (e.g., hexane for non-polar pyrazines to avoid imidazole co-extraction).
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer and collect the upper organic layer.
-
Repeat the extraction of the aqueous layer with fresh portions of the organic solvent at least 3-4 times to ensure a high recovery of the pyrazine products.
-
-
Work-up:
-
Combine all the organic extracts.
-
Dry the combined organic phase over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain the crude pyrazine product.
-
-
Further Purification (if necessary):
-
If polar byproducts like imidazoles are co-extracted, the crude product can be further purified by column chromatography on silica gel.[3]
-
Data and Mechanistic Insights
Quantitative Data on Pyrazine Synthesis
The yield of pyrazines is highly dependent on the chosen synthetic route and reaction conditions. The following table provides a comparative overview of yields for selected pyrazine syntheses.
| Starting Material (β-Amino Alcohol) | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Phenylglycinol | Mn-based pincer complex | 150 | 12 | >99 | [12] |
| 2-Amino-4-methylpentan-1-ol | Mn-based pincer complex | 150 | 24 | 80 | [12] |
| 2-Amino-1-hexanol | Mn-based pincer complex | 150 | 24 | 65 | [12] |
| 2-Amino-1-pentanol | Mn-based pincer complex | 150 | 24 | 95 | [12] |
| 2-Aminobutane-1-ol | Mn-based pincer complex | 150 | 24 | 40 | [12] |
| 2-Aminopropane-1-ol | Mn-based pincer complex | 150 | 24 | 45 | [12] |
Mechanistic Pathways and Byproduct Formation
Understanding the underlying reaction mechanisms is key to controlling byproduct formation.
The Gutknecht synthesis proceeds through the dimerization of an α-amino ketone to form a dihydropyrazine intermediate. This intermediate must then be oxidized to the final aromatic pyrazine.
Caption: General workflow of the Gutknecht pyrazine synthesis.
A critical point for byproduct control is the final oxidation step. Incomplete oxidation will leave residual dihydropyrazine, while overly harsh conditions can lead to degradation of the pyrazine ring. The choice of oxidizing agent, from mild options like atmospheric oxygen to stronger reagents like copper(II) sulfate, must be carefully optimized.[8]
In the Maillard reaction between reducing sugars and amino acids, a complex network of reactions occurs. The formation of pyrazines competes with the formation of other heterocyclic compounds, including imidazoles. The reaction pathway is heavily influenced by the type of amino acid and the reaction conditions.
Caption: Simplified Maillard reaction pathway showing competing pyrazine and imidazole formation.
The formation of imidazoles is favored under certain conditions and with specific precursors. For instance, the presence of ammonia, an aldehyde, and a dicarbonyl compound can lead to imidazole synthesis. Controlling the reaction temperature and time can shift the equilibrium towards the desired pyrazine products. Higher temperatures, while promoting the Maillard reaction, can also lead to increased byproduct formation if not carefully controlled.[9][13]
Troubleshooting Workflow
When encountering issues in pyrazine synthesis, a systematic approach to troubleshooting is essential.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxidative stress and cellular toxicity induced by dihydropyrazine: a comparative study with other Maillard reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions with 2-(Chloromethyl)-6-methylpyrazine hydrochloride
Here is the technical support center for Catalyst selection for reactions involving "2-(Chloromethyl)-6-methylpyrazine hydrochloride".
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I have designed this guide to provide expert insights and practical solutions for your work with 2-(chloromethyl)-6-methylpyrazine hydrochloride. This versatile building block is crucial in synthesizing a range of pharmaceutically relevant compounds, but its reactivity requires a nuanced approach. This center moves beyond simple protocols to explain the causality behind experimental choices, ensuring your success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the use of 2-(chloromethyl)-6-methylpyrazine hydrochloride.
Q1: What are the primary reaction types for this substrate, and how do I approach them?
The reactivity of 2-(chloromethyl)-6-methylpyrazine hydrochloride is dominated by the electrophilic carbon of the chloromethyl group. The two main pathways are:
-
Nucleophilic Substitution (S_N): This is the most direct functionalization path. The benzylic-like chloride is an excellent leaving group, readily displaced by a wide range of nucleophiles (amines, thiols, alkoxides, etc.). Often, these reactions proceed without a metal catalyst, requiring only a suitable base and solvent.[1]
-
Cross-Coupling Reactions: For more complex C-C and C-N bond formations, palladium-catalyzed cross-coupling is the method of choice. The C(sp³)-Cl bond of the chloromethyl group can participate in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, though conditions may need to be more forcing than for aryl halides.[2]
Q2: How do I select the appropriate catalyst system for my desired transformation?
Catalyst selection is critical and depends entirely on the bond you intend to form. The pyrazine ring's electron-deficient nature influences the reaction dynamics.[3] Use the following decision tree to guide your choice.
Caption: Catalyst selection workflow for functionalizing 2-(chloromethyl)-6-methylpyrazine.
Q3: The starting material is a hydrochloride salt. How does this affect my reaction setup?
The hydrochloride salt form enhances the compound's stability and shelf-life. However, in a reaction, the acidic proton will react with any base present.
Causality: You must add at least one extra equivalent of base to your reaction mixture. The first equivalent neutralizes the HCl salt to free the pyrazine nitrogen, and subsequent equivalents perform their catalytic role (e.g., activating a boronic acid in a Suzuki coupling or deprotonating an amine).[4] Failure to account for this will quench your active base and stall the reaction.
Q4: What are the typical solvents and bases for these reactions?
| Reaction Type | Recommended Solvents | Recommended Bases | Rationale |
| Nucleophilic Substitution | Aprotic Polar: DMF, DMSO, Acetonitrile | Inorganic: K₂CO₃, Cs₂CO₃Organic: Et₃N, DIPEA | Solvents must dissolve the salt and nucleophile. Bases should be non-nucleophilic to avoid competing with the primary reagent. |
| Suzuki-Miyaura Coupling | Ethers: Dioxane, THFAromatic: TolueneOften with water. | Inorganic: K₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the boronic acid to form a more nucleophilic boronate complex, which is crucial for the transmetalation step.[5] Water can often accelerate this step. |
| Buchwald-Hartwig Amination | Ethers: Dioxane, THFAromatic: Toluene | Strong, Non-nucleophilic: NaOt-Bu, KOt-Bu, LHMDS | A strong base is required to deprotonate the amine or the intermediate Pd-amine complex, facilitating the catalytic cycle.[6] Weaker bases are typically ineffective. |
Q5: What key safety precautions should I take?
-
Handling: 2-(Chloromethyl)-6-methylpyrazine hydrochloride is a lachrymator and irritant. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reagents: Palladium catalysts can be pyrophoric, especially finely divided Pd on carbon. Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle under an inert atmosphere (Argon or Nitrogen).
-
Byproducts: Chloromethylating agents and their derivatives can be toxic. Quench reactions carefully and handle waste according to your institution's safety protocols.
Part 2: Troubleshooting Guides for Cross-Coupling Reactions
This section provides solutions to specific issues encountered during more complex catalytic reactions.
Guide A: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a powerful reaction for forming C-C bonds by coupling the chloromethyl group with an organoboron species.[5]
Problem 1: Low or No Product Yield
-
Potential Cause 1: Inactive Catalyst. The active catalyst is a Pd(0) species. If you are using a Pd(II) precursor like Pd(OAc)₂, it may not be reducing properly to Pd(0) to initiate the catalytic cycle.[7]
-
Solution: Switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Alternatively, ensure your ligands (e.g., phosphines) are not oxidized, as they can aid in the reduction of Pd(II).
-
-
Potential Cause 2: Inappropriate Base. The base's role is to activate the boronic acid by forming a boronate complex, which is necessary for transmetalation.[4] An incorrect base can halt the entire process.
-
Solution: For C(sp³)-Cl couplings, a stronger base is often needed than for aryl bromides. If K₂CO₃ fails, try K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry.
-
-
Potential Cause 3: Ligand Failure. The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.[7] For a less reactive C-Cl bond, a more electron-rich and bulky ligand is often required.
-
Solution: If a standard ligand like PPh₃ is not effective, switch to a more specialized ligand.
-
| Ligand Class | Examples | When to Use |
| Standard Phosphines | PPh₃, P(Cy)₃ | Initial screening, activated substrates. |
| Bulky, Electron-Rich | P(t-Bu)₃, SPhos, XPhos | For unreactive chlorides, to promote oxidative addition.[4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | High thermal stability, good for challenging couplings.[8] |
Problem 2: Significant Homocoupling of the Boronic Acid (Biphenyl Formation)
-
Potential Cause: This side reaction occurs when two boronic acid molecules couple with each other. It is often promoted by the presence of oxygen or high temperatures.
-
Solution: Thoroughly degas your solvent and reaction mixture by sparging with argon or using several freeze-pump-thaw cycles. Run the reaction at the lowest effective temperature. Sometimes, slightly substoichiometric amounts of the boronic acid (e.g., 0.95 eq) can mitigate this.
-
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[7]
Guide B: Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a cornerstone for modern drug discovery, enabling the formation of C-N bonds that are otherwise difficult to synthesize.[9][10]
Problem 1: Incomplete Conversion / Reaction Stalls
-
Potential Cause 1: Incorrect Base/Amine Combination. The pKa of the amine and the strength of the base are critically linked. A base must be strong enough to deprotonate the amine (or the palladium-amine complex) but not so strong that it causes side reactions.
-
Solution: Use NaOt-Bu for most primary and secondary alkyl- and aryl-amines. For less nucleophilic amines or those with sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ might be necessary, but this often requires a more specialized ligand system.
-
-
Potential Cause 2: Ligand is Not Bulky Enough. The reductive elimination step, which forms the C-N bond, is often promoted by bulky ligands that create steric crowding around the palladium center.[6]
-
Solution: If using a less bulky ligand like DPPF or BINAP shows low conversion, switch to a "second-generation" or "third-generation" Buchwald ligand such as RuPhos, XPhos, or BrettPhos.[11] These were specifically designed to accelerate the reaction for challenging substrates.
-
Problem 2: Significant Hydrodehalogenation (R-Cl → R-H)
-
Potential Cause: This side reaction occurs when an intermediate palladium-hydride species is formed, which can then reductively eliminate to produce the de-halogenated starting material. This is often a result of β-hydride elimination from the amine or the alkoxide base.[9]
-
Solution: Use a base without β-hydrogens, such as LHMDS (Lithium bis(trimethylsilyl)amide). Ensure your amine coupling partner also lacks β-hydrogens if possible, or run the reaction at a lower temperature to disfavor this pathway.
-
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.[11]
Part 3: Illustrative Experimental Protocols
These protocols are intended as starting points. Optimization of temperature, concentration, and catalyst loading is recommended for each specific substrate combination.
Protocol 1: General Nucleophilic Substitution with a Thiol
-
Setup: To a round-bottom flask under an argon atmosphere, add 2-(chloromethyl)-6-methylpyrazine hydrochloride (1.0 eq).
-
Solvent: Add anhydrous DMF (or acetonitrile).
-
Base: Add potassium carbonate (K₂CO₃, 2.5 eq), ensuring it is finely powdered.
-
Nucleophile: Add the desired thiol (e.g., thiophenol, 1.1 eq).
-
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) while monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Example Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask, add the arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), and 2-(chloromethyl)-6-methylpyrazine hydrochloride (1.0 eq).
-
Catalyst: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.5 mol %).
-
Solvent: Add degassed toluene and a small amount of degassed water (e.g., 10:1 toluene:water).
-
Reaction: Seal the flask and heat to 80-100 °C. Monitor the reaction progress by LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography.
Protocol 3: Example Buchwald-Hartwig Amination
-
Setup: In a glovebox, add NaOt-Bu (1.5 eq) to an oven-dried reaction vial.
-
Catalyst: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol %) and the ligand (e.g., RuPhos, 4 mol %).
-
Reagents: Add 2-(chloromethyl)-6-methylpyrazine hydrochloride (1.0 eq).
-
Solvent & Amine: Remove the vial from the glovebox. Under a positive pressure of argon, add anhydrous, degassed toluene, followed by the amine (1.2 eq) via syringe.
-
Reaction: Seal the vial and heat in a pre-heated oil bath to 90-110 °C. Monitor until completion.
-
Workup: Cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification: Dry the organic phase, concentrate, and purify the product via column chromatography.
References
- BenchChem. (n.d.). Optimizing reaction conditions for coupling Pyrazine-2-sulfonyl chloride with poor nucleophiles.
- Couturier, D., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.
- Google Patents. (n.d.). Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- ResearchGate. (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
- ResearchGate. (n.d.). Coupling outcomes for pyridazines, pyrimidines and pyrazines.
- Wikipedia. (n.d.). Suzuki reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubMed Central. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.
- BenchChem. (n.d.). 2,3-Bis(chloromethyl)pyrazine.
Sources
- 1. 2,3-Bis(chloromethyl)pyrazine|CAS 51043-75-5 [benchchem.com]
- 2. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-(Chloromethyl)-6-methylpyrazine Hydrochloride
Welcome to the technical support guide for the purification of 2-(Chloromethyl)-6-methylpyrazine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile pharmaceutical intermediate.[1] Here, we will address common challenges and provide practical, field-proven solutions to ensure the high purity and stability of your final product.
Section 1: Troubleshooting Guide
This section provides in-depth answers to specific problems you may encounter during the purification of 2-(Chloromethyl)-6-methylpyrazine hydrochloride.
Question 1: My final product has a low yield and is an oily residue instead of a crystalline solid. What is causing this, and how can I fix it?
Answer:
This is a common issue that often points to the presence of residual solvents, moisture, or impurities that inhibit crystallization. The hydrochloride salt of 2-(Chloromethyl)-6-methylpyrazine is hygroscopic and can readily absorb atmospheric moisture, leading to an oily appearance. Additionally, incomplete reaction or the presence of certain byproducts can act as crystallization inhibitors.
Causality and Recommended Protocol:
The primary cause is often the presence of excess thionyl chloride (SOCl₂) from the chlorination step or residual solvents from the workup.[2][3] A robust drying and purification protocol is essential.
Step-by-Step Crystallization Protocol:
-
Removal of Volatiles: After the reaction, ensure all excess SOCl₂ is removed. This can be achieved by co-evaporation with an inert solvent like toluene under reduced pressure. Repeat this process 2-3 times to ensure complete removal.
-
Solvent Selection for Crystallization: The choice of solvent is critical. While isopropanol is a common choice, a mixture of solvents often yields better results. A combination of a good solvent (e.g., methanol, ethanol) and an anti-solvent (e.g., diethyl ether, hexane) can induce crystallization.[4]
-
Initiating Crystallization:
-
Dissolve the crude oily product in a minimal amount of a suitable alcohol (e.g., isopropanol or ethanol) with gentle warming.
-
Slowly add an anti-solvent like diethyl ether or ethyl acetate dropwise with constant stirring until the solution becomes slightly turbid.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) or freezer (-20°C) to maximize crystal formation.[5]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
-
Dry the crystals thoroughly under high vacuum at a slightly elevated temperature (e.g., 40-50°C) to remove all traces of solvent and moisture.
-
Question 2: My NMR analysis shows persistent impurities. What are the likely byproducts, and how can I remove them?
Answer:
The synthesis of 2-(Chloromethyl)-6-methylpyrazine hydrochloride can lead to several impurities. Identifying these is the first step toward effective removal.
Common Impurities and Their Origins:
| Impurity | Chemical Name | Likely Origin |
| Isomeric Impurity | 2-Chloro-6-methylpyrazine | Incomplete chlorination of the starting material or a side reaction. |
| Starting Material | 2-Hydroxymethyl-6-methylpyrazine | Incomplete reaction during the chlorination step. |
| Dimeric Impurity | Bis(6-methylpyrazin-2-yl)methane | A side reaction where the product reacts with the starting material. |
| Degradation Product | 2-Methyl-6-(hydroxymethyl)pyrazine | Hydrolysis of the chloromethyl group due to moisture. |
Purification Strategy: Column Chromatography
For persistent impurities that are not removed by crystallization, column chromatography is an effective method. Pyrazine derivatives can be effectively separated using silica gel chromatography.[6]
Step-by-Step Column Chromatography Protocol:
-
Neutralization: Before loading onto a silica gel column, it is often necessary to neutralize the hydrochloride salt to the free base form. This can be done by dissolving the crude product in a suitable solvent and washing with a mild base like a saturated sodium bicarbonate solution.
-
Column Preparation:
-
Pack a silica gel column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate.
-
The polarity of the eluent can be gradually increased to elute the desired compound.
-
-
Elution:
-
A gradient of hexane/ethyl acetate (e.g., starting from 90:10 and gradually increasing the proportion of ethyl acetate) is often effective for separating pyrazine derivatives.[6]
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
-
Conversion back to Hydrochloride Salt:
-
Combine the pure fractions containing the free base.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the resulting residue in a dry solvent like diethyl ether or dichloromethane.
-
Bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) to precipitate the pure hydrochloride salt.
-
Collect the precipitate by filtration, wash with a non-polar solvent, and dry under vacuum.
-
Question 3: The purified product appears to be unstable and degrades over time, even during storage. How can I improve its stability?
Answer:
The chloromethyl group in 2-(Chloromethyl)-6-methylpyrazine is highly reactive and susceptible to hydrolysis and other degradation pathways.[7] Proper handling and storage are crucial for maintaining its purity.
Factors Affecting Stability and Mitigation Strategies:
-
Moisture: The primary cause of degradation is hydrolysis of the chloromethyl group to a hydroxymethyl group.
-
Mitigation: Always handle the compound in a dry environment (e.g., under an inert atmosphere of nitrogen or argon). Store the final product in a tightly sealed container with a desiccant.
-
-
Light: Photochemical degradation can also occur.
-
Mitigation: Store the compound in an amber-colored vial or a container protected from light.
-
-
Temperature: Elevated temperatures can accelerate degradation.
-
Mitigation: Store the compound at low temperatures, preferably in a refrigerator (2-8°C) or freezer (-20°C) for long-term storage.
-
-
pH: The hydrochloride salt is generally more stable than the free base. However, exposure to strong bases can lead to decomposition.
-
Mitigation: Ensure the product is fully in its hydrochloride salt form and avoid exposure to basic conditions during storage.
-
Section 2: Frequently Asked Questions (FAQs)
What are the recommended analytical techniques for purity assessment?
For comprehensive purity analysis of 2-(Chloromethyl)-6-methylpyrazine hydrochloride, a combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis of purity and detection of impurities.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identification of impurities with different chemical structures.
-
Thin Layer Chromatography (TLC): A quick and convenient method for monitoring reaction progress and assessing the purity of column chromatography fractions.
What safety precautions should be taken when working with this compound?
2-(Chloromethyl)-6-methylpyrazine hydrochloride and its synthetic precursors (like thionyl chloride) are hazardous. Always adhere to the following safety protocols:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Can you provide a visual workflow for the purification process?
Certainly. The following diagram illustrates the general workflow for the purification of 2-(Chloromethyl)-6-methylpyrazine hydrochloride.
Caption: General purification workflow for 2-(Chloromethyl)-6-methylpyrazine hydrochloride.
References
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). Journal of Chromatographic Science, 57(9), 784–789. [Link]
-
Chemical Transformation of Pyrazine Derivatives. (2021). AIP Conference Proceedings, 2349(1), 020037. [Link]
-
Understanding 2-(Chloromethyl)pyrazine: A Versatile Pharmaceutical Intermediate and Building Block. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride. (n.d.).
- Synthetic method of 2-chloromethylpyridine hydrochloride. (n.d.).
- Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (n.d.).
- Crystal forms of (-)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one. (n.d.).
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Technical Support Center: Overcoming Matrix Effects in HPLC Analysis of Pyrazine Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the High-Performance Liquid Chromatography (HPLC) analysis of pyrazine derivatives. Here, we provide in-depth, experience-driven answers to common issues, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you with the knowledge to develop robust, accurate, and reliable analytical methods.
Section 1: Understanding the Problem
Q1: What exactly are "matrix effects," and why are they such a problem in HPLC, especially with mass spectrometry detection?
A1: In the context of HPLC, the "matrix" refers to all components in your sample except for the analyte of interest. This includes salts, proteins, lipids, sugars, and other endogenous or exogenous substances.[1] Matrix effects are the alteration—either suppression or enhancement—of your analyte's signal response due to the co-elution of these other matrix components.[2][3]
This phenomenon is particularly problematic when using mass spectrometry (MS) detectors, especially with electrospray ionization (ESI). In ESI, your analyte and co-eluting matrix components compete for ionization in the source.[4] If matrix components are more easily ionized or are present at high concentrations, they can monopolize the available charge or disrupt the droplet evaporation process, leading to a suppressed signal for your pyrazine analyte.[2][5][6] This is known as ion suppression . Less commonly, some matrix components can actually improve ionization efficiency, causing ion enhancement .[2][3]
Q2: My pyrazine analysis is suffering from significant ion suppression. What makes pyrazines particularly susceptible?
A2: Pyrazine derivatives, which are often key flavor and aroma compounds in food or metabolites in biological samples, present a unique challenge for several reasons:
-
Complex Matrices: Pyrazines are frequently analyzed in highly complex matrices like coffee, cocoa, cooked meats, or biological fluids (urine, plasma).[8][9][10][11] These matrices are rich in compounds (e.g., phospholipids, sugars, proteins) that are notorious for causing ion suppression.[3]
-
Polarity and Solubility: Many pyrazine derivatives have moderate polarity. This means that during sample preparation, especially with methods like Liquid-Liquid Extraction (LLE) or simpler Solid-Phase Extraction (SPE), compounds with similar polarities from the matrix can be co-extracted, leading to them co-eluting on a standard reversed-phase HPLC column.
-
Ionization Efficiency: The ionization efficiency of pyrazines in ESI can be influenced by their basicity. Co-eluting compounds, especially other basic molecules, can compete for protons in positive ion mode, thereby reducing the formation of the desired protonated pyrazine ions.[7]
Understanding these factors is the first step in designing a strategy to mitigate the matrix effects impacting your analysis.
Section 2: Pre-Analysis & Sample Preparation Strategies
Q3: What is the most effective first line of defense against matrix effects?
A3: Without question, the most effective strategy is to remove interfering components before they ever reach your HPLC system. Optimizing your sample preparation is paramount.[1][7][12] While a simple "dilute-and-shoot" approach is fast, it's often inadequate for complex matrices as it reduces the concentration of both your analyte and the interfering matrix components, which may not be sufficient to overcome suppression.[12]
More rigorous sample cleanup techniques are essential. The choice depends on your specific matrix and the properties of your target pyrazines. The main goal is to selectively isolate the analytes while leaving the bulk of the matrix behind.[1]
Q4: I'm working with a food matrix. Should I use Solid-Phase Extraction (SPE) or QuEChERS for sample cleanup?
A4: Both SPE and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are excellent choices, but they have different strengths. Your decision should be based on the complexity of the matrix and the number of samples you need to process.
-
Solid-Phase Extraction (SPE): This is a highly selective and powerful technique. By choosing the correct sorbent chemistry (e.g., reversed-phase C18, ion-exchange, or mixed-mode), you can achieve very clean extracts.[1][13][14] SPE is ideal when you need maximum cleanup for a particularly "dirty" matrix or when targeting pyrazines with specific chemical properties that allow for high selectivity. It involves conditioning the sorbent, loading the sample, washing away interferences, and then eluting the analytes.[14]
-
QuEChERS: This method has become extremely popular in food analysis, particularly for multi-residue screening.[15][16][17] It involves an initial extraction with a solvent (typically acetonitrile) followed by a "salting out" step to induce phase separation.[16] The supernatant is then cleaned up using dispersive SPE (d-SPE), where a small amount of sorbent is added to the extract to remove specific interferences like fats, sugars, and pigments.[15][18] QuEChERS is generally faster and uses less solvent than traditional SPE, making it excellent for high-throughput laboratories.[16][18] A recent study demonstrated the successful use of a QuEChERS approach for pyrazine analysis in Baijiu Daqu, a complex fermentation starter.[19]
The following workflow can help guide your decision:
Caption: Decision workflow for selecting a sample preparation method.
Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
|---|---|---|---|
| Dilute-and-Shoot | Very fast, simple, minimal solvent use. | Minimal cleanup, high risk of matrix effects and column contamination. | Simple, clean matrices (e.g., drinking water). |
| Liquid-Liquid Extraction (LLE) | Good for removing highly polar/nonpolar interferences. | Can be labor-intensive, uses large volumes of organic solvents, emulsion formation can be an issue. | Isolating analytes based on broad polarity differences. |
| Solid-Phase Extraction (SPE) | Highly selective, provides very clean extracts, can pre-concentrate analytes.[1][13] | More complex method development, can be slower and more costly per sample. | Complex or "dirty" matrices where high purity is required. |
| QuEChERS | Fast, easy, cheap, effective, uses less solvent, suitable for high throughput.[15][16] | May provide less comprehensive cleanup than optimized SPE for some matrices. | Multi-residue analysis in food and agricultural samples.[15] |
Section 3: Chromatographic & Detection Strategies
Q5: I've improved my sample prep, but still see issues. How can I use my HPLC method to further reduce matrix effects?
A5: Your chromatographic separation is your next critical control point. The goal is to chromatographically separate your target pyrazine from any remaining interfering matrix components.[7] If they don't co-elute, they can't cause ion suppression at the same time.
Consider these strategies:
-
Optimize the Gradient: Avoid rushing your analytes off the column. A longer, shallower gradient can provide the extra resolution needed to separate an analyte peak from a closely eluting matrix component.[1]
-
Change Column Chemistry: If you're using a standard C18 column, interferences with similar hydrophobicity will be difficult to resolve. Try a column with a different stationary phase chemistry. A phenyl-hexyl phase, for example, offers different selectivity through pi-pi interactions, which can be effective for aromatic compounds like pyrazines. A polar-embedded phase can also alter selectivity and is more stable in highly aqueous mobile phases.[20]
-
Employ 2D-LC (Two-Dimensional Liquid Chromatography): While more complex, 2D-LC is an extremely powerful tool for resolving analytes from complex matrices. It involves using two columns with different selectivities (a "heart-cutting" approach), providing a massive increase in peak capacity and separation power.
Q6: Can changing my mass spectrometer settings help reduce ion suppression?
A6: While MS settings cannot eliminate the root cause of ion suppression (co-eluting interferences), they can sometimes mitigate its effects. However, this is more of a fine-tuning step rather than a primary solution.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[3][4][5] If your pyrazine derivatives are amenable to APCI (i.e., they have sufficient volatility), switching the ionization source can be a viable strategy.
-
Source Parameters: Optimizing parameters like gas temperatures, gas flows, and spray voltage can sometimes help, but their impact on reducing matrix effects is often minor compared to proper sample prep and chromatography.
Section 4: Calibration & Quantification
Q7: How can I get accurate quantitative data if I can't completely eliminate matrix effects?
A7: This is where your calibration strategy becomes crucial. If you can't remove the matrix effect, you must compensate for it. The key is to ensure that your calibration standards experience the same matrix effects as your unknown samples.[1]
Caption: Core principle of calibration strategies for matrix effects.
1. Matrix-Matched Calibration: This is a very common and effective approach.[21] Instead of preparing your calibration standards in a clean solvent, you prepare them in a blank matrix that is identical to your sample matrix but known to be free of your target analyte.[1][22] This way, the standards and the samples will undergo the same degree of ion suppression or enhancement, allowing for accurate quantification.[22][23] The main drawback is the potential difficulty in obtaining a truly analyte-free blank matrix.[7]
2. Standard Addition: This is arguably the most accurate method for overcoming sample-specific matrix effects but is also the most labor-intensive.[12] It involves splitting a single sample into several aliquots and spiking each with a known, increasing concentration of the analyte standard. By plotting the instrument response against the concentration added, you can extrapolate back to the x-intercept to find the original concentration in the unspiked sample. This method creates a calibration curve within each individual sample, perfectly accounting for its unique matrix.[12]
3. Use of Internal Standards (IS): Using an internal standard is a universally recommended practice.[1] The ideal internal standard is a stable isotope-labeled (SIL) version of your analyte (e.g., a pyrazine labeled with Deuterium, ¹³C, or ¹⁵N).[7][24][25] A SIL-IS is chemically and physically almost identical to the analyte, meaning it will co-elute perfectly and experience the exact same matrix effects and extraction recovery variations.[26][27] By calculating the ratio of the analyte response to the IS response, these variations are canceled out, leading to highly accurate and precise data.[7][26] While SILs can be expensive or difficult to obtain, they are the gold standard for quantitative LC-MS analysis.[7][13]
Section 5: Protocols & Workflows
Protocol 1: General Purpose Solid-Phase Extraction (SPE) for Pyrazines from a Liquid Matrix (e.g., Coffee Brew)
This protocol serves as a starting point and must be optimized for your specific application.
-
Cartridge Selection: Choose a mixed-mode (e.g., reversed-phase and ion-exchange) or a polymeric reversed-phase (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa) SPE cartridge (e.g., 60 mg, 3 mL). Polymeric sorbents are often preferred for their stability across a wide pH range and enhanced retention of polar compounds.
-
Internal Standard Spiking: Take a known volume of your liquid sample (e.g., 5 mL of coffee) and spike it with your stable isotope-labeled internal standard solution. Vortex briefly.
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol through it, followed by 2 mL of HPLC-grade water. Do not allow the cartridge to go dry.
-
Loading: Load the spiked sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing (Interference Removal):
-
Wash 1: Pass 2 mL of 5% methanol in water through the cartridge to remove highly polar interferences like sugars and salts.
-
Wash 2: This step is optional and requires optimization. A stronger organic wash (e.g., 20-30% methanol) can remove more interferences but risks premature elution of your least-retained pyrazines.
-
-
Elution: Elute the pyrazine derivatives from the cartridge using an appropriate volume (e.g., 2 x 1 mL) of a strong organic solvent, such as acetonitrile or methanol, into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume (e.g., 200 µL) of your initial HPLC mobile phase. This step concentrates the sample and ensures the injection solvent is compatible with your chromatography.
-
Analysis: Vortex the reconstituted sample and inject it into the HPLC-MS/MS system.
Protocol 2: Preparation of a Matrix-Matched Calibration Curve
-
Obtain Blank Matrix: Source a sample matrix (e.g., unroasted coffee beans, pre-dose plasma) that is certified or tested to be free of the pyrazine derivatives you are analyzing. Prepare this blank matrix using the exact same extraction procedure (Protocol 1) as your unknown samples.
-
Prepare Stock Solution: Create a high-concentration stock solution of your pyrazine analytical standards in a suitable organic solvent (e.g., methanol).
-
Create Serial Dilutions: Prepare a series of working standard solutions by serially diluting the stock solution.
-
Spike the Blank Matrix Extract: Aliquot the processed blank matrix extract into several vials. Spike each vial with a different working standard solution to create a series of calibration points (e.g., 1, 5, 10, 50, 100, 500 ng/mL). Be sure to also include an unspiked blank ("zero" point).
-
Add Internal Standard: Add a constant amount of your internal standard solution to every calibration vial and every unknown sample vial.
-
Construct the Curve: Analyze the prepared calibrants. Construct your calibration curve by plotting the analyte/IS peak area ratio (y-axis) against the concentration (x-axis). Use this curve to quantify the pyrazine concentration in your unknown samples.
By following these structured troubleshooting and methodological guides, you will be better equipped to identify, mitigate, and compensate for matrix effects, leading to higher quality data in your analysis of pyrazine derivatives.
References
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Bichon, E., et al. (2021). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Journal of Analytical Toxicology, 45(8), 835-844. [Link]
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Bowman, D., et al. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 47(2), 148-155. [Link]
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Bonfiglio, R., et al. (1999). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. [Link]
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Covey, T. R. (2011). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 29(10), 942-951. [Link]
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Capriotti, A. L., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(16), 3746. [Link]
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Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]
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Bernaert, N., et al. (2012). Improved Synthesis of Deuterium-Labeled Alkyl Pyrazines for Use in Stable Isotope Dilution Analysis. In Flavor Chemistry of Nitrogen-Containing Compounds. ACS Symposium Series, Vol. 1118, pp 125-139. [Link]
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Gierschner, P., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Analytical Chemistry, 95(43), 15878–15885. [Link]
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Li, W., & Tse, F. L. S. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Expert Opinion on Drug Metabolism & Toxicology, 15(1), 1-4. [Link]
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Ren, X., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. [Link]
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Ren, X., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. [Link]
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Dolan, J. W. (2015). Matrix Effects and Recovery. LCGC North America, 33(1), 24-29. [Link]
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Scribd. HPLC Troubleshooting Guide. [Link]
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Chen, S., et al. (2025). Characterization of the content characteristics of pyrazines and volatile phenols in Chinese Baijiu Daqu by QuEChERS-UPLC-MS/MS approach. Food Research International, 193, 115891. [Link]
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Agilent Technologies. (2018). HPLC Column Troubleshooting: What Every HPLC User Should Know. [Link]
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Ali, F., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of Food Science, 84(8), 2096-2104. [Link]
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Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
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Searle, B. C., et al. (2018). Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. Journal of Proteome Research, 17(8), 2829–2837. [Link]
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Labat, S., et al. (2009). Investigation of the matrix effects on a HPLC-ESI-MS/MS method and application for monitoring triazine, phenylurea and chloroacetanilide herbicides in environmental waters. Analytica Chimica Acta, 639(1-2), 40-48. [Link]
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ResearchGate. (2018). Scheme of sampling preparation. [Link]
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Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. [Link]
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Poole, C. F. (2007). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC North America, 25(11), 1174-1186. [Link]
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Orochem Technologies. QuEChERS. [Link]
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He, Y., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods, 10(5), 947. [Link]
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Perestrelo, R., et al. (2023). Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. Foods, 12(15), 2894. [Link]
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Blank, I., et al. (2002). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry, 50(10), 2953-2960. [Link]
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ResearchGate. (2002). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. [Link]
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Malachová, A., et al. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 62(25), 5794-5805. [Link]
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Stoll, D. R. (2021). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America, 39(12), 586-590. [Link]
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Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(47), 14818–14826. [Link]
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Al-Masri, M., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental & Analytical Toxicology, 6(5). [Link]
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Trufelli, H., et al. (2011). An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. Mass Spectrometry Reviews, 30(3), 491-509. [Link]
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Validation & Comparative
A Head-to-Head Comparison of Derivatization Reagents for Amine Analysis: Dansyl Chloride vs. 9-Fluorenylmethyl Chloroformate (FMOC-Cl)
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the accurate quantification of primary and secondary amines is a frequent challenge. These compounds, which include critical biomarkers like amino acids and biogenic amines, often lack the intrinsic physicochemical properties required for sensitive detection by modern analytical instrumentation such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Pre-column derivatization is a powerful strategy to overcome these limitations by chemically modifying the analyte to enhance its detectability and chromatographic behavior.
This guide provides an in-depth, objective comparison of two stalwart derivatization reagents: dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl). While the initial inquiry included "2-(Chloromethyl)-6-methylpyrazine hydrochloride," an extensive search of the scientific literature revealed no evidence of its use as an amine derivatization agent. Therefore, we present a more pertinent and practical comparison to a well-established and widely utilized alternative, FMOC-Cl. Our analysis is grounded in experimental data to provide a clear, authoritative resource for selecting the optimal reagent for your specific analytical needs.
The Rationale for Derivatization
The primary objectives of derivatizing amines prior to analysis are threefold:
-
Introduction of a Reporter Group: To attach a chromophore for UV-Vis absorbance detection or a fluorophore for fluorescence detection, dramatically increasing sensitivity.
-
Enhanced Ionization Efficiency: To improve the ionization of the analyte in the mass spectrometer source, leading to lower limits of detection.
-
Improved Chromatographic Separation: To increase the hydrophobicity of polar amines, resulting in better retention and separation on reversed-phase HPLC columns.
The choice of derivatization reagent is a critical decision that can significantly impact the quality and reliability of analytical results. This choice is often a balance between reaction efficiency, derivative stability, and the specific requirements of the analytical method.
Dansyl Chloride: The Versatile Workhorse
Dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) has been a cornerstone of amine analysis for decades. It reacts with primary and secondary amines, as well as phenols and thiols, under alkaline conditions to form stable, highly fluorescent sulfonamide adducts.
Mechanism of Action: The reaction proceeds via a nucleophilic attack of the unprotonated amine on the sulfonyl chloride group of dansyl chloride, displacing the chloride ion and forming a stable sulfonamide bond.
Caption: Reaction of FMOC-Cl with an amine to form a fluorescent derivative.
Key Performance Characteristics of FMOC-Cl:
-
High Specificity: Reacts almost exclusively with amino groups, resulting in cleaner chromatograms with fewer interfering peaks. [1]* Rapid Reaction: The derivatization is typically very fast, often reaching completion within minutes at room temperature. [1][2]* Excellent Derivative Stability: The resulting FMOC-carbamates are highly stable, with reports indicating stability for at least 48 hours at room temperature, making it well-suited for automated analysis of large sample batches. [1][2][3]* High Sensitivity: Enables detection in the low femtomole range due to the high fluorescence of the FMOC group. [1][2]* Minimal Interference: The use of a scavenger reagent can effectively remove excess FMOC-Cl, preventing interference from its hydrolysis by-product. [1] Limitations:
-
Potential for Di-substituted Products: For analytes with more than one amino group, such as lysine, the formation of di-substituted derivatives can occur, which may complicate chromatographic separation and quantification.
-
Cost: FMOC-Cl can be more expensive than dansyl chloride.
Head-to-Head Performance Comparison
The choice between dansyl chloride and FMOC-Cl will ultimately depend on the specific analytical goals, sample matrix, and available instrumentation. The following table summarizes key performance parameters based on available experimental data.
| Feature | Dansyl Chloride | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) |
| Target Analytes | Primary and secondary amines, phenols, thiols [4] | Primary and secondary amines [2] |
| Reaction pH | Alkaline (pH 9.5-10) [4] | Alkaline (pH 9-11.4) [1] |
| Reaction Time | 30-120 minutes [4][1] | 1-40 minutes [1][2] |
| Reaction Temperature | Room temperature to 60°C [4] | Room temperature [2] |
| Derivative Stability | Generally stable, but can be light-sensitive | Highly stable (over 48 hours) [1][2][3] |
| Detection Methods | Fluorescence, UV-Vis, Mass Spectrometry | Fluorescence, UV-Vis, Mass Spectrometry |
| Excitation Wavelength (λex) | ~330-340 nm [1] | ~260-265 nm [1] |
| Emission Wavelength (λem) | ~520-540 nm [1] | ~310-315 nm [1] |
| Detection Limits | Low picomole to femtomole range | Low femtomole range [1][2] |
Experimental Workflows and Protocols
A robust and reproducible derivatization protocol is essential for accurate and precise quantification. Below are representative step-by-step methodologies for both dansyl chloride and FMOC-Cl derivatization of amines.
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"2-(Chloromethyl)-6-methylpyrazine hydrochloride" vs. fluorescamine for primary amine analysis
A Comparative Guide to Primary Amine Analysis: The Established Standard vs. a Novel Prospect
An In-Depth Analysis of Fluorescamine and 2-(Chloromethyl)-6-methylpyrazine hydrochloride
For researchers, scientists, and drug development professionals, the accurate quantification of primary amines is a frequent analytical challenge. From characterizing protein termini to monitoring drug metabolism, the ability to sensitively detect these moieties is paramount. Due to their general lack of native fluorescence, derivatization with a fluorogenic or fluorescent reagent is a common strategy to enhance detection sensitivity, particularly in complex biological matrices.
This guide provides a detailed comparison between two such reagents: fluorescamine , the well-established, fluorogenic standard for primary amine analysis, and 2-(Chloromethyl)-6-methylpyrazine hydrochloride , a potential but largely unexplored alternative. We will delve into the established performance of fluorescamine with supporting data and protocols, while concurrently exploring the theoretical potential and inherent risks of the novel pyrazine-based reagent from a first-principles perspective. This comparative framework is designed to empower the analytical scientist to not only master a standard technique but also to critically evaluate and potentially develop novel methodologies.
Part 1: Fluorescamine - The Gold Standard
Fluorescamine has been a cornerstone of amine analysis for decades, and for good reason. Its primary strength lies in its fluorogenic nature: the reagent itself is non-fluorescent, and its hydrolysis byproducts are also non-fluorescent.[1] This elegantly simple characteristic minimizes background signal, providing a clean baseline for sensitive quantification.
Mechanism of Action: A Rapid and Specific Reaction
Fluorescamine reacts almost instantaneously with primary amines at room temperature under alkaline conditions (pH 8-9) to form a stable and highly fluorescent pyrrolinone derivative.[1][2] The reaction is remarkably fast, with a half-life in the order of milliseconds, making it ideal for both manual and automated derivatization, including post-column HPLC applications.[3]
Crucially, fluorescamine does not form fluorescent products with secondary amines, granting it a high degree of specificity for primary amines.[2]
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Caption: Reaction pathway of fluorescamine with primary amines.
Performance Characteristics & Key Considerations
While powerful, the utility of fluorescamine is governed by key experimental parameters that every researcher must master.
| Parameter | Fluorescamine | Rationale & Expert Insights |
| Specificity | Primary amines only | Does not form fluorescent adducts with secondary amines, offering high selectivity.[2] |
| Reaction pH | pH 8.0 - 9.0 (Borate Buffer) | The reaction requires alkaline conditions to ensure the amine is deprotonated and nucleophilic.[2][4] Borate buffer is a common choice. |
| Solvent | Acetone or Acetonitrile | Fluorescamine is poorly soluble in water and must be dissolved in a water-miscible, non-hydroxylic organic solvent.[5][6] |
| Reaction Speed | Milliseconds | The reaction is nearly instantaneous, which is advantageous for high-throughput and post-column derivatization but requires rapid and thorough mixing to ensure reproducibility.[1][3] |
| Spectral Properties | Ex: ~380-390 nm / Em: ~470-480 nm | The resulting fluorophore emits in the blue region of the spectrum.[7][8] |
| Major Limitation | Hydrolysis | The reagent is highly susceptible to hydrolysis.[3][5] This competitive reaction consumes the reagent, necessitating the use of a large excess and rapid addition to the aqueous amine sample with vigorous mixing to maximize derivatization efficiency. |
| Quantum Yield | Variable (0.1 - 0.35) | The quantum yield can be influenced by the microenvironment of the fluorophore, which can lead to variability in signal intensity between different proteins.[9] |
Self-Validating Experimental Protocol: Pre-Column Derivatization with Fluorescamine for HPLC-FLD
This protocol provides a robust framework for the derivatization of primary amine-containing analytes prior to chromatographic separation.
1. Reagent Preparation (Critical Step):
- Amine Derivatization Buffer: Prepare a 0.2 M Borate buffer and adjust the pH to 9.0 with NaOH. Filter through a 0.22 µm filter. Causality: This pH ensures the primary amine is in its nucleophilic, unprotonated state for efficient reaction.
- Fluorescamine Stock Solution: Prepare a solution of 1.5 mg/mL fluorescamine in anhydrous, HPLC-grade acetone. This solution is only stable for about a week when stored in the dark at room temperature.[5] Causality: Fluorescamine must be dissolved in an anhydrous, aprotic solvent to prevent premature hydrolysis.
2. Standard and Sample Preparation:
- Prepare stock solutions of your amine standard in the Amine Derivatization Buffer.
- Dilute samples to the expected concentration range using the same buffer. Ensure samples are free of other primary amines (e.g., Tris buffer).
3. Derivatization Workflow:
- To 100 µL of the amine standard or sample in a microcentrifuge tube, add 50 µL of the Fluorescamine Stock Solution.
- Immediately and vigorously vortex the tube for at least 30 seconds. Causality: The derivatization reaction and the competing hydrolysis reaction are both extremely fast. Vigorous, immediate mixing is the most critical variable to control for reproducibility, as it ensures the fluorescamine preferentially reacts with the amine before it is quenched by water.
- Allow the reaction to proceed for 2 minutes at room temperature.
- The sample is now ready for immediate injection onto the HPLC system. The derivative is stable for several hours.[5]
4. HPLC-FLD Analysis:
- Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of Acetonitrile and Water (or a suitable buffer like phosphate buffer, pH 7).
- Flow Rate: 1.0 mL/min.
- Fluorescence Detector: Set excitation to 390 nm and emission to 475 nm.[5]
5. System Validation:
- Blank Injection: Derivatize a sample of the Amine Derivatization Buffer alone. The resulting chromatogram should show no significant peaks at the retention time of the analyte, confirming the absence of background fluorescence from reagent hydrolysis products.
- Calibration Curve: Prepare a series of standards and derivatize them. The resulting peak area vs. concentration plot should be linear within the desired analytical range.
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}
Caption: Experimental workflow for pre-column derivatization.
Part 2: 2-(Chloromethyl)-6-methylpyrazine hydrochloride - A Theoretical Exploration
In contrast to the well-documented fluorescamine, 2-(Chloromethyl)-6-methylpyrazine hydrochloride is not an established reagent for primary amine analysis. There is a notable absence of peer-reviewed literature detailing its use for this application, including validated protocols or performance data. However, based on fundamental chemical principles, we can explore its potential as a fluorescent labeling agent.
Proposed Mechanism of Action: Nucleophilic Substitution
The chloromethyl group (-CH₂Cl) attached to the pyrazine ring is an excellent electrophilic center.[5] Primary amines, acting as nucleophiles, can displace the chloride ion in a standard Sₙ2 nucleophilic substitution reaction.
This reaction would covalently link the amine to the pyrazine moiety. Unlike fluorescamine, this reaction is not inherently fluorogenic; the pyrazine reagent itself may possess some fluorescence. The key to its utility would be a significant enhancement in fluorescence quantum yield upon conjugation to the amine, or a substantial spectral shift that allows for selective detection.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Proposed nucleophilic substitution reaction.
Hypothesized Performance & Potential Challenges
Based on the chemistry of pyrazines and related derivatization reactions, we can postulate a set of characteristics and the significant hurdles a researcher would need to overcome.
| Parameter | Hypothesized 2-(Chloromethyl)-6-methylpyrazine | Rationale & Research Questions |
| Specificity | Primary & Secondary Amines | The Sₙ2 reaction should proceed with both primary and secondary amines. This offers broader applicability than fluorescamine but sacrifices specificity. |
| Reaction pH | Neutral to Mildly Basic | The reaction requires a base to neutralize the HCl byproduct. A non-nucleophilic organic base like diisopropylethylamine (DIEA) in an organic solvent would be a logical starting point to avoid competing reactions. |
| Solvent | Aprotic Organic (e.g., Acetonitrile, DMF) | To avoid solvolysis of the chloromethyl group, an aprotic solvent would be necessary. This complicates the analysis of aqueous samples, requiring extraction or solvent exchange. |
| Reaction Speed | Minutes to Hours | Sₙ2 reactions of this type are typically much slower than the fluorescamine reaction and may require heating to proceed at a reasonable rate. This would need empirical optimization. |
| Spectral Properties | Unknown | While pyrazine derivatives can be fluorescent, the specific excitation/emission maxima and quantum yield of the amine adduct are unknown.[1] Related N-heterocycles like aminopyridines fluoresce with Ex/Em around 390/480 nm.[10] |
| Major Limitation | Lack of Data & Non-Fluorogenic | The complete absence of established analytical protocols is the primary barrier. Furthermore, the reagent itself is likely fluorescent, which would contribute to background signal and demand chromatographic separation from the derivatized product. |
| Potential Advantage | Derivative Stability | The resulting secondary or tertiary amine linkage is expected to be highly stable across a wide pH range, potentially offering more robust derivatives than the fluorescamine adduct under certain conditions. |
Exploratory Protocol for Method Development
The following is a hypothetical, non-validated protocol intended as a starting point for a researcher interested in evaluating the potential of 2-(Chloromethyl)-6-methylpyrazine hydrochloride.
1. Reagent Preparation:
- Derivatization Solvent: Anhydrous Acetonitrile (ACN).
- Pyrazine Reagent Stock: Prepare a 10 mM solution of 2-(Chloromethyl)-6-methylpyrazine hydrochloride in anhydrous ACN.
- Base: Prepare a 100 mM solution of Diisopropylethylamine (DIEA) in anhydrous ACN.
2. Sample Preparation:
- Samples containing primary amines must be in an anhydrous, aprotic solvent. Aqueous samples would require lyophilization or solid-phase extraction followed by elution in an appropriate organic solvent.
3. Derivatization Test Reaction:
- To 100 µL of the amine sample in ACN, add 20 µL of the DIEA solution and 20 µL of the Pyrazine Reagent Stock.
- Cap the vial tightly and heat at 60 °C.
- Monitor the reaction over time (e.g., 30 min, 1 hr, 2 hr, 4 hr) by HPLC-FLD to determine the optimal reaction time. Causality: Heat is often required to drive Sₙ2 reactions to completion. A time-course experiment is essential to balance derivatization yield against potential side-product formation.
4. Initial Analytical Characterization:
- Fluorimeter Scan: After confirming product formation (e.g., by LC-MS), scan the derivatized product in a spectrofluorometer to determine its optimal excitation and emission wavelengths.
- HPLC-FLD Method Development: Use the determined wavelengths for fluorescence detection. Develop a gradient method to separate the derivatized amine from the unreacted pyrazine reagent and other byproducts.
5. Validation Steps:
- Assess reaction yield, linearity, limit of detection (LOD), and derivative stability.
Head-to-Head Comparison: The Verdict
| Feature | Fluorescamine | 2-(Chloromethyl)-6-methylpyrazine hydrochloride |
| Status | Established & Validated | Unexplored & Theoretical |
| Mechanism | Fluorogenic reaction with primary amines | Nucleophilic substitution with primary/secondary amines |
| Reaction Speed | Extremely Fast (milliseconds) | Slow (likely minutes to hours, requires heat) |
| Specificity | High (Primary amines only) | Low (Primary and secondary amines) |
| Background Signal | Low (Reagent is non-fluorescent) | High (Reagent is likely fluorescent) |
| Aqueous Samples | Compatible (with rapid mixing) | Incompatible (Requires anhydrous conditions) |
| Protocol | Well-defined and robust | Requires extensive development and validation |
| Confidence | High confidence in results | Low confidence, high risk/high reward R&D |
Conclusion and Recommendations
For routine, sensitive, and specific analysis of primary amines , fluorescamine remains the authoritative and recommended choice . Its fluorogenic nature, rapid reaction kinetics, and extensive body of literature provide a reliable and robust platform for quantification. The primary challenge—its susceptibility to hydrolysis—is a well-understood phenomenon that can be effectively managed through rigorous protocol adherence, particularly rapid and efficient mixing.
2-(Chloromethyl)-6-methylpyrazine hydrochloride , on the other hand, represents an academic curiosity more than a practical alternative at this stage. While the underlying chemistry is sound, it is an undocumented and unvalidated reagent for this purpose. Its investigation would be a pure research and development project, not a routine analytical task. The potential advantages of forming a more stable derivative are currently outweighed by significant practical hurdles, including the need for anhydrous conditions, slower reaction times, lack of specificity, and a likely high fluorescent background from the unreacted reagent.
Choose fluorescamine for validated, high-sensitivity analysis of primary amines where a rapid and specific result is required.
Consider investigating 2-(Chloromethyl)-6-methylpyrazine hydrochloride only if you are engaged in developing novel analytical methodologies from the ground up, have a specific need for a highly stable derivative that fluorescamine cannot provide, and possess the resources for extensive method development, including full spectral characterization and reaction optimization.
References
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Interchim. (n.d.). Fluorescamine. Retrieved from [Link]
-
Udenfriend, S., Stein, S., Böhlen, P., Dairman, W., Leimgruber, W., & Weigele, M. (1972). Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range. Science, 178(4063), 871-872. Retrieved from [Link]
-
Zhang, M., et al. (2020). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 25(15), 3485. Retrieved from [Link]
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Chen, R. F. (1974). Fluorescence Properties of Fluorescamine-Protein Conjugates. Analytical Letters, 7(1), 65-75. Retrieved from [Link]
-
Castell, J. V., et al. (1979). A mechanism for the fluorogenic reaction of amino groups with fluorescamine and MDPF. Histochemistry, 64(1), 69-78. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorescamine. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Heterocyclic Chemistry: The Versatility of 2-(Chloromethyl)pyrazine. Retrieved from [Link]
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ACS Publications. (2023). Pyrazine as a More Efficient Luminophore than Benzene for Producing Red-Shifted and Enhanced Photoluminescence. The Journal of Physical Chemistry A. Retrieved from [Link]
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ResearchGate. (2017). Fluorimetric Quantitation of Protein using the Reactive Compound Fluorescamine. Retrieved from [Link]
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What-When-How. (n.d.). Fluorescamine (Molecular Biology). Retrieved from [Link]
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RSC Publishing. (n.d.). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic. Retrieved from [Link]
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Bio-Rad. (n.d.). Fluorimetric Quantitation of Protein using the Reactive Compound Fluorescamine. Retrieved from [Link]
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A Senior Application Scientist's Guide: NBD-Cl vs. a Novel Pyrazine Contender for HPLC-FLD of Amines
Introduction: The Enduring Challenge of Amine Quantification
In the landscape of pharmaceutical development, clinical diagnostics, and food safety, the accurate quantification of low-molecular-weight amines is a critical task. These compounds, encompassing biogenic amines, amino acids, and pharmaceutical intermediates, often lack a native chromophore or fluorophore, rendering their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or Fluorescence (FLD) detectors challenging. Consequently, pre- or post-column derivatization is an indispensable strategy to append a detectable tag onto the amine, enhancing sensitivity and selectivity.[1][2]
For decades, 4-chloro-7-nitrobenzofurazan (NBD-Cl) has been a cornerstone reagent for this purpose, valued for its reactivity with both primary and secondary amines.[3][4] However, the pursuit of analytical excellence demands continuous innovation. This guide provides an in-depth, experience-driven comparison between the well-established NBD-Cl and a potential, yet uncharacterized, alternative: 2-(Chloromethyl)-6-methylpyrazine hydrochloride .
While NBD-Cl represents a validated industry standard, this guide will explore the hypothetical potential of the novel pyrazine-based reagent. We will dissect the established mechanisms and protocols for NBD-Cl, and based on fundamental chemical principles, propose a reaction pathway and a rigorous experimental framework to evaluate 2-(Chloromethyl)-6-methylpyrazine hydrochloride as a future contender in fluorescent amine analysis.
The Incumbent: 4-Chloro-7-nitrobenzofurazan (NBD-Cl)
NBD-Cl is a non-fluorescent molecule that becomes highly fluorescent upon reaction with primary or secondary amines.[5] This "fluorogenic" property is ideal for minimizing background signal from excess reagent.
Mechanism of Action
The derivatization proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The amino group of the analyte acts as the nucleophile, attacking the electron-deficient carbon atom at the 4-position of the benzofurazan ring and displacing the chlorine atom.[6] The reaction is facilitated under alkaline conditions (typically pH 9-11), which deprotonates the amino group, thereby increasing its nucleophilicity.[6][7]
Caption: Reaction of NBD-Cl with an amine.
Photophysical Properties of NBD-Amine Adducts
The resulting NBD-amine derivatives are intensely fluorescent. The excitation (λex) and emission (λem) maxima are solvent-dependent but typically fall within a useful range for standard HPLC fluorescence detectors.[8]
-
For Primary Amine Adducts (in MeOH): λex ≈ 465 nm / λem ≈ 535 nm[5]
-
For Secondary Amine Adducts (in MeOH): λex ≈ 485 nm / λem ≈ 540 nm[5]
A notable characteristic of NBD derivatives is their environmental sensitivity; their fluorescence quantum yield is often low in aqueous environments but increases significantly in more nonpolar, aprotic solvents.[9][10] This can be leveraged in HPLC by using mobile phases with a high organic content.
The Contender: 2-(Chloromethyl)-6-methylpyrazine hydrochloride
While NBD-Cl is effective, it is not without drawbacks, such as its hydrolysis to the fluorescent NBD-OH at high pH, which can contribute to background noise.[6] This opens the door for novel reagents that may offer improved stability or different selectivity. 2-(Chloromethyl)-6-methylpyrazine hydrochloride is a commercially available compound, but to date, its application as an HPLC-FLD derivatization agent for amines is not documented in peer-reviewed literature. Based on its structure, we can posit its potential utility.
Proposed Mechanism of Action
The key reactive feature of this molecule is the chloromethyl group (-CH₂Cl) attached to the pyrazine ring. Unlike the SNAr mechanism of NBD-Cl, this reagent is primed for a classic bimolecular nucleophilic substitution (SN2) reaction.[9] The carbon of the chloromethyl group is the electrophilic center, and the chloride ion is the leaving group.
The reaction would involve the amine nucleophile attacking the chloromethyl carbon, displacing the chloride. A base would be required to neutralize the hydrochloride salt and deprotonate the incoming amine nucleophile, similar to the NBD-Cl reaction.
Caption: Proposed reaction of 2-(Chloromethyl)-6-methylpyrazine.
Hypothesized Properties of Pyrazine-Amine Adducts
The fluorescence of the resulting aminomethyl-pyrazine derivative is speculative but can be inferred from existing research on pyrazine-based fluorophores. Pyrazine derivatives are known to exhibit fluorescence, often with large Stokes shifts.[8][11] Their photophysical properties are highly dependent on the substituents and the solvent environment.[8] It is plausible that the formation of the amine adduct could create a fluorescent species, potentially with different excitation and emission characteristics compared to NBD-adducts, which could be advantageous in complex matrices.
Head-to-Head Comparison: Established Fact vs. Scientific Postulate
A direct, data-driven comparison is not yet possible. However, we can structure a comparison based on the known properties of NBD-Cl and the hypothesized characteristics of the pyrazine reagent.
| Feature | NBD-Cl (4-chloro-7-nitrobenzofurazan) | 2-(Chloromethyl)-6-methylpyrazine hydrochloride (Hypothesized) |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr)[6] | Nucleophilic Substitution (SN2)[9] |
| Reactive Site | C4 on the benzofurazan ring[7] | Carbon of the chloromethyl group[9] |
| Amine Reactivity | Primary and Secondary Amines[3] | Expected to react with Primary and Secondary Amines |
| Reaction Conditions | Alkaline (pH 9-11), 60-70°C, 10-30 min[6] | Requires base; likely needs optimization (temperature, time) |
| Key Advantage | Well-established, extensive literature, proven sensitivity[12][13] | Potentially more stable reagent (no aromatic ring deactivation), simpler SN2 mechanism |
| Key Disadvantage | Hydrolyzes to fluorescent NBD-OH, potential for background[6] | Completely uncharacterized for this application; fluorescence properties are unknown |
| λex / λem (in MeOH) | ~465 nm / 535 nm (Primary Amines)[5] | Unknown; pyrazine fluorophores can vary widely[8][11] |
Experimental Protocol: A Proposed Framework for Evaluation
To rigorously assess the viability of 2-(Chloromethyl)-6-methylpyrazine hydrochloride as a derivatization agent, a systematic study is required. The following protocol outlines a head-to-head comparison against NBD-Cl using a model primary amine (e.g., octylamine) and a secondary amine (e.g., diethylamine).
Caption: Proposed workflow for evaluating and comparing derivatization reagents.
Step-by-Step Methodology
1. Reagent Preparation:
-
Amine Standards: Prepare 1 mg/mL stock solutions of octylamine and diethylamine in acetonitrile. Create a working standard mix at 10 µg/mL.
-
NBD-Cl Solution (5 mM): Dissolve 1.0 mg of NBD-Cl in 1.0 mL of acetonitrile. Prepare fresh daily and protect from light.
-
Pyrazine Reagent Solution (5 mM): Dissolve 0.97 mg of 2-(Chloromethyl)-6-methylpyrazine hydrochloride in 1.0 mL of acetonitrile.
-
Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.5 with NaOH.
2. Derivatization Protocol (NBD-Cl - Benchmark):
-
In a microcentrifuge tube, combine 100 µL of the amine working standard, 200 µL of borate buffer, and 200 µL of the NBD-Cl solution.
-
Vortex the mixture thoroughly.
-
Incubate in a water bath at 60°C for 20 minutes.
-
Cool the tube to room temperature.
-
Add 50 µL of 0.1 M HCl to quench the reaction and the fluorescence of hydrolyzed NBD-OH.[6]
-
Dilute with the initial mobile phase to 1.0 mL.
3. Derivatization Protocol (Pyrazine Reagent - Exploratory):
-
In a microcentrifuge tube, combine 100 µL of the amine working standard, 10 mg of anhydrous potassium carbonate (as a base), and 200 µL of the pyrazine reagent solution.
-
Vortex the mixture thoroughly.
-
Incubate in a water bath at 60°C for 20 minutes (this is a starting point; time and temperature will require optimization).
-
Cool the tube to room temperature.
-
Centrifuge to pellet the base.
-
Transfer the supernatant and dilute with the initial mobile phase to 1.0 mL.
4. HPLC-FLD Analysis:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
FLD Settings (NBD-Cl): λex = 470 nm, λem = 530 nm.
-
FLD Settings (Pyrazine): Perform a spectral scan on the derivatized product to determine optimal λex and λem.
Conclusion and Future Outlook
NBD-Cl remains a robust and reliable derivatizing agent for the HPLC-FLD analysis of primary and secondary amines, backed by decades of research and applications.[12][14] Its reaction mechanism, performance characteristics, and limitations are well understood, making it the go-to choice for many laboratories.
The potential of 2-(Chloromethyl)-6-methylpyrazine hydrochloride is, at present, purely theoretical. However, its chemical structure presents a plausible alternative pathway (SN2) for amine derivatization. The pyrazine core is a common feature in fluorescent molecules, suggesting a strong possibility that its amine adducts will be fluorescent.[15] The key unknown is whether these derivatives will offer any tangible advantages over NBD-amine adducts in terms of fluorescence intensity, stability, or reduced background interference.
The experimental framework proposed here provides a clear roadmap for any research, methods development, or drug development professional to perform a rigorous, side-by-side evaluation. Only through such empirical investigation can we determine if this novel pyrazine contender has the potential to become a new staple in the analytical chemist's toolkit.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Mastering Heterocyclic Chemistry: The Versatility of 2-(Chloromethyl)pyrazine. [Online]. Available: [Link]
- Al-Zahrani, F. A. (2019). Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of L-ornithine. RSC Advances, 9(41), 23783-23791.
- Wang, Y., et al. (2023). Pyrazine as a More Efficient Luminophore than Benzene for Producing Red-Shifted and Enhanced Photoluminescence. The Journal of Physical Chemistry A, 127(44), 9324–9332.
- Rajapakse, H., et al. (2011). Hydrophilic pyrazine dyes as exogenous fluorescent tracer agents for real-time point-of-care measurement of glomerular filtration rate. Journal of Medicinal Chemistry, 54(14), 5048-5058.
- Elbashir, A. A., et al. (2011). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino Acids. DergiPark.
- Chatterjee, S., et al. (2012). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. PLoS ONE, 7(9), e44539.
- Milosheska, D., et al. (2023). (PDF) 4-CHLORO-7-NITROBENZOFURAZAN (NBD-CL) AS PRE AND POST-COLUMN DERIVATIZATION REAGENT FOR AMINE GROUPS ANALYSIS USING CHROMATOGRAPHY: A MINI-REVIEW.
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MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Online]. Available: [Link]
- Cui, Y., et al. (2021). Novel Pyrazine-Bridged D-A-D Type Charge Neutral Probe for Membrane Permeable Long-Term Live Cell Imaging. Frontiers in Chemistry, 9, 780829.
- Ceylan, B., & Çayci, M. (2024). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of biogenic amines in frozen fish sold in markets. Global NEST Journal, 26(9), 06420.
- Wang, L., et al. (2015). A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al3+. Analytical Methods, 7(18), 7543-7547.
- Al-Kindy, S. M., et al. (2020). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Fluorogenic Reagent. Sultan Qaboos University Journal for Science, 25(1), 35-46.
- Dadova, J., et al. (2003). Liquid chromatographic determination of biogenic amines in a meat product during fermentation and long-term storage. Czech Journal of Food Sciences, 21(5), 167-175.
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Scientific.Net. (n.d.). The Two-Photon Excited Fluorescence of Pyrazine Derivatives. [Online]. Available: [Link]
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- Belfield, K. D., et al. (2009). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. The Journal of Organic Chemistry, 74(1), 103-111.
- Lim, C. S., et al. (2021). Development of a novel chromophore reaction-based fluorescent probe for biogenic amines detection.
- Samanta, S., et al. (2018). Small-molecule fluorescent probes and their design. Chemical Society Reviews, 47(16), 6002-6023.
- Lee, M.-H., et al. (2019). Synthesis of a Novel Pyrazine–Pyridone Biheteroaryl-Based Fluorescence Sensor and Detection of Endogenous Labile Zinc Ions in Lung Cancer Cells. Sensors, 19(9), 2095.
- Zhang, X., et al. (2022). A Novel Fluoro-Pyrazine-Bridged Donor-Accepter-Donor Fluorescent Probe for Lipid Droplet-Specific Imaging in Diverse Cells and Superoxide Anion Generation. Pharmaceutical Research, 39(5), 849-860.
- Bouzian, N., et al. (2021).
- Azmi, N. A. N., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 5814389.
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A Senior Application Scientist's Guide to Fluorescent Derivatization Reagents for Amino Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of amino acids is a cornerstone of proteomics, nutritional analysis, and clinical diagnostics. Due to their general lack of strong chromophores or fluorophores, amino acids often require derivatization to enable sensitive detection by High-Performance Liquid Chromatography (HPLC).[1] This guide provides an in-depth comparison of common fluorescent derivatization reagents, offering insights into their mechanisms, performance characteristics, and practical applications to empower you in selecting the optimal reagent for your analytical needs.
The "Why" of Derivatization in Amino Acid Analysis
Direct analysis of amino acids by HPLC is often hampered by their high polarity and low volatility, leading to poor retention on conventional reversed-phase columns and low detection sensitivity.[2] Fluorescent derivatization addresses these challenges by covalently attaching a fluorophore to the amino acid molecule. This not only imparts fluorescence, dramatically increasing detection sensitivity, but also increases the hydrophobicity of the amino acid, improving its chromatographic separation.
The choice of a derivatization reagent is critical and depends on several factors, including the specific amino acids of interest (primary, secondary, or both), the required sensitivity, the complexity of the sample matrix, and the available instrumentation. An ideal derivatization reagent should react rapidly and completely with all target amino acids to form stable, single derivatives with high quantum yields.[3]
A Comparative Overview of Key Fluorescent Derivatization Reagents
This section details the most widely used fluorescent derivatization reagents, exploring their reaction chemistry, advantages, and limitations.
Ortho-phthalaldehyde (OPA)
OPA is one of the most popular pre-column derivatization reagents for primary amino acids.[4] In the presence of a thiol, such as 3-mercaptopropionic acid (MPA), OPA reacts with primary amines to form highly fluorescent and stable isoindole derivatives.[4]
Mechanism of Action:
Caption: OPA derivatization of a primary amino acid.
-
Advantages:
-
Rapid Reaction: The derivatization is typically complete within minutes at room temperature.
-
High Sensitivity: OPA derivatives exhibit strong fluorescence, allowing for detection in the low picomole range.[5]
-
Automation-Friendly: The fast and simple reaction is well-suited for automated pre-column derivatization using an autosampler.[4][6]
-
Cost-Effective: OPA is a relatively inexpensive reagent.[6]
-
-
Disadvantages:
9-Fluorenylmethyl Chloroformate (FMOC-Cl)
To overcome the limitation of OPA with secondary amines, 9-fluorenylmethyl chloroformate (FMOC-Cl) is often used, either alone or in combination with OPA for comprehensive amino acid analysis.[7] FMOC-Cl reacts with both primary and secondary amino acids to form stable, fluorescent derivatives.
Mechanism of Action:
Caption: FMOC derivatization of an amino acid.
-
Advantages:
-
Disadvantages:
-
Excess Reagent Interference: Excess FMOC-Cl and its hydrolysis product (FMOC-OH) are fluorescent and can interfere with the chromatogram if not properly managed.
-
Slower Reaction: The reaction is generally slower than with OPA.
-
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)
AQC is a popular derivatization reagent that reacts with both primary and secondary amino acids to form stable, fluorescent urea derivatives. It is the basis for the well-known AccQ•Tag™ method.
Mechanism of Action:
Caption: AQC derivatization of an amino acid.
-
Advantages:
-
Broad Reactivity: Derivatizes both primary and secondary amino acids in a single step.[9]
-
Highly Stable Derivatives: The resulting derivatives are very stable, allowing for batch processing and re-analysis.[9][10]
-
Clean Reaction: The major byproduct, 6-aminoquinoline (AMQ), is well-resolved from the derivatized amino acids.[9]
-
Excellent Reproducibility: The derivatization reaction is highly reproducible.[7]
-
-
Disadvantages:
-
Cost: AQC is generally more expensive than OPA or FMOC-Cl.
-
Reagent Stability: The reconstituted AQC reagent has limited stability and should be used promptly.
-
Dansyl Chloride (DNS-Cl)
Dansyl chloride has a long history in amino acid analysis, reacting with primary and secondary amino groups to produce stable, fluorescent sulfonamide adducts.[11]
Mechanism of Action:
Caption: Dansyl chloride derivatization of an amino acid.
-
Advantages:
-
Broad Reactivity: Reacts with both primary and secondary amino acids.[12]
-
Stable Derivatives: The dansylated amino acids are highly stable.
-
Versatile Detection: The derivatives are not only fluorescent but also have strong UV absorbance, offering detection flexibility.
-
Cost-Effective: Dansyl chloride is a relatively low-cost reagent.
-
-
Disadvantages:
-
Slow Reaction and Harsh Conditions: The reaction often requires elevated temperatures and prolonged incubation times.[12]
-
Multiple Derivatives: Some amino acids (e.g., lysine, tyrosine) can form multiple derivatives, complicating the chromatogram.
-
Excess Reagent Interference: Excess dansyl chloride hydrolyzes to the fluorescent dansyl sulfonic acid, which can interfere with the analysis.[3]
-
4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)
NBD-F is a highly sensitive fluorogenic reagent that reacts with both primary and secondary amines. It is particularly useful for the analysis of amino acid neurotransmitters.
-
Advantages:
-
High Sensitivity: NBD-F provides excellent sensitivity, enabling detection in the femtomole to attomole range.
-
Broad Reactivity: Reacts with both primary and secondary amino acids.
-
Favorable Spectral Properties: The excitation and emission wavelengths of NBD-F derivatives are in the visible range, which can reduce background fluorescence from biological matrices.
-
-
Disadvantages:
-
Reaction Conditions: Derivatization often requires heating.
-
Derivative Stability: The stability of NBD-F derivatives can be a concern and may require careful optimization of reaction and storage conditions.
-
Quantitative Data Summary
| Reagent | Target Amines | Excitation (nm) | Emission (nm) | Derivatization Time | Derivative Stability | Limit of Detection (LOD) |
| OPA/MPA | Primary | 340-350 | 450-455 | ~1 min | Moderate | ~20 pM/L[5] |
| FMOC-Cl | Primary & Secondary | 266 | 305-315 | 1-5 min | High[3] | Femtomole range[8] |
| AQC | Primary & Secondary | 250 | 395 | ~10 min | Very High[9][10] | 0.004-0.4 pmol[10] |
| Dansyl-Cl | Primary & Secondary | ~335 | ~520 | 30-90 min | High[12] | Low femtomole range[3] |
| NBD-F | Primary & Secondary | ~470 | ~530 | 5-30 min | Moderate | Femtomole to attomole range |
Experimental Protocols
The following are generalized, step-by-step methodologies for the most common derivatization procedures. It is crucial to optimize these protocols for your specific application and instrumentation.
Automated Pre-column Derivatization with OPA and FMOC
This method is ideal for the comprehensive analysis of both primary and secondary amino acids and is readily automated.[4][6]
Workflow Diagram:
Caption: Automated OPA/FMOC derivatization workflow.
Methodology:
-
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 10.2): Prepare a 0.4 M solution of sodium borate and adjust the pH to 10.2. This high pH is necessary to deprotonate the amino groups of the amino acids, making them nucleophilic.
-
OPA/MPA Reagent: Dissolve OPA in the borate buffer and add 3-mercaptopropionic acid (MPA). MPA acts as the thiol required for the reaction and forms more stable derivatives than other thiols.[4]
-
FMOC Reagent: Dissolve FMOC-Cl in a suitable organic solvent like acetonitrile.
-
-
Automated Derivatization Sequence (within the autosampler):
-
The autosampler is programmed to first aspirate the amino acid standard or sample.
-
The OPA/MPA reagent is then added, and the mixture is incubated for a short period (e.g., 1 minute) to allow for the complete derivatization of primary amino acids.
-
Following this, the FMOC reagent is added to derivatize the secondary amino acids. A second incubation (e.g., 4 minutes) is performed.
-
The reaction is then ready for injection onto the HPLC system.
-
-
Chromatographic Analysis:
-
The derivatized amino acids are separated on a reversed-phase C18 column using a gradient elution.
-
A fluorescence detector is used with wavelength switching to detect the OPA derivatives (Ex: 340 nm, Em: 450 nm) and the FMOC derivatives (Ex: 266 nm, Em: 305 nm).
-
Manual Pre-column Derivatization with AQC
This protocol is based on the widely used Waters AccQ•Tag™ chemistry and is known for its robustness and the stability of the derivatives.
Workflow Diagram:
Caption: Manual AQC derivatization workflow.
Methodology:
-
Reagent Preparation:
-
AQC Reagent: The AQC reagent is typically supplied as a lyophilized powder and is reconstituted in acetonitrile immediately before use.
-
-
Derivatization Procedure:
-
To your amino acid sample or standard, add borate buffer (typically pH 8.8-10.1) to ensure the amino groups are unprotonated.[9]
-
Add the reconstituted AQC reagent. A molar excess of the reagent is required to ensure complete derivatization.
-
Vortex the mixture immediately and thoroughly.
-
Heat the reaction mixture at 55°C for 10 minutes to drive the reaction to completion.
-
-
Chromatographic Analysis:
-
The derivatized sample can be directly injected onto a reversed-phase C18 column.
-
Detection is performed using a fluorescence detector with excitation at 250 nm and emission at 395 nm.[10]
-
Conclusion
The selection of a fluorescent derivatization reagent for amino acid analysis is a critical decision that impacts the sensitivity, accuracy, and efficiency of your workflow. OPA is a cost-effective and easily automated choice for the analysis of primary amino acids. When comprehensive analysis of both primary and secondary amino acids is required, a combined OPA/FMOC approach or the use of AQC are excellent options, with AQC offering the advantage of highly stable derivatives. Dansyl chloride remains a viable, low-cost alternative, particularly when UV detection is also a consideration, though its reaction conditions are more demanding. NBD-F provides exceptional sensitivity for specialized applications. By understanding the principles, advantages, and limitations of each reagent, and by carefully validating the chosen method, researchers can achieve reliable and high-quality quantitative amino acid analysis to advance their scientific endeavors.
References
-
In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Amino Acid Analysis by Dansylation: A Revised Method. (n.d.). Cardinal Scholar. Retrieved January 21, 2026, from [Link]
-
Targeted quantification of amino acids by dansylation. (2019). STAR Protocols. Retrieved January 21, 2026, from [Link]
-
Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters Corporation. Retrieved January 21, 2026, from [Link]
-
Determination of 17 AQC derivatized - Amino acids in baby food samples. (n.d.). KNAUER. Retrieved January 21, 2026, from [Link]
-
The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025). MDPI. Retrieved January 21, 2026, from [Link]
-
Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent. Retrieved January 21, 2026, from [Link]
-
HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]
-
Amino Acid Analysis. (n.d.). Agilent. Retrieved January 21, 2026, from [Link]
-
Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run. (2004). ScienceDirect. Retrieved January 21, 2026, from [Link]
-
HPLC of amino acids as dansyl and dabsyl derivatives. (2005). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological origin. (2002). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters. Retrieved January 21, 2026, from [Link]
-
Dansyl chloride. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. (2002). Indian Journal of Clinical Biochemistry. Retrieved January 21, 2026, from [Link]
Sources
- 1. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 3. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. fs.usda.gov [fs.usda.gov]
- 7. agilent.com [agilent.com]
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A Senior Application Scientist's Guide to the Validation of an HPLC Method for 2-(Chloromethyl)-6-methylpyrazine hydrochloride
Introduction: The Imperative of Method Validation in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is paved with rigorous analytical scrutiny. The reliability of this journey hinges on the quality of data produced, and at the heart of data quality lies the process of analytical method validation. Validation is the documented evidence that an analytical procedure is suitable for its intended purpose, a non-negotiable requirement by regulatory bodies worldwide, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]
This guide provides an in-depth, experience-driven walkthrough for validating a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of "2-(Chloromethyl)-6-methylpyrazine hydrochloride." This compound, a key intermediate or potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), requires a precise and reliable method to ensure process control and final product quality. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind each step, interpreting the data, and demonstrating how these elements coalesce to build a scientifically sound and defensible analytical method.
The Analytical Target: 2-(Chloromethyl)-6-methylpyrazine hydrochloride
To develop and validate a robust HPLC method, we must first understand the analyte.
-
Structure: A pyrazine ring with chloromethyl and methyl substituents. The pyrazine core contains a chromophore, making it suitable for UV detection.
-
Properties: As a hydrochloride salt, it is expected to be polar and water-soluble.
-
Analytical Challenge: The primary goal is to develop a method that can accurately quantify the main compound while also being able to separate it from any potential process impurities or degradation products.
Proposed HPLC Method for Validation
Based on the analyte's properties, a reversed-phase HPLC method is the logical choice. The following parameters serve as the foundation for the validation studies detailed in this guide.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | 20mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with H₃PO₄) : Acetonitrile (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Standard Conc. | 100 µg/mL (prepared in mobile phase) |
| Run Time | 10 minutes |
The Validation Workflow: A Structured Approach
Method validation is not a single experiment but a series of interconnected studies. The logical flow ensures that the foundational aspects of the system's performance are confirmed before proceeding to more detailed method characteristics.
Caption: A logical workflow for HPLC method validation.
System Suitability Testing (SST)
Scientific Rationale: Before we can validate the method, we must first verify the performance of the entire chromatographic system—the pump, injector, column, and detector.[4][5] SST is not a one-time check; it is performed before every analytical run to ensure the system is adequate for the intended analysis on that specific day.[4][6]
Experimental Protocol:
-
Prepare a standard solution of 2-(Chloromethyl)-6-methylpyrazine hydrochloride at the target concentration (e.g., 100 µg/mL).
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five or six replicate injections of the standard solution.[5]
-
Calculate the key performance parameters from the resulting chromatograms.
Data Analysis & Acceptance Criteria:
| Parameter | Acceptance Criteria | Scientific Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. A high tailing factor can indicate column degradation. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and how well-separated peaks will be. |
| % RSD of Peak Area | ≤ 1.0% for 6 injections (for drug substance) | Demonstrates the precision of the injector and the stability of the pump flow.[7] |
| % RSD of Retention Time | ≤ 1.0% for 6 injections | Indicates the stability and consistency of the pump's flow rate and mobile phase. |
Data Presentation: Hypothetical SST Results
| Injection | Retention Time (min) | Peak Area (mAU*s) | Tailing Factor | Theoretical Plates |
| 1 | 4.51 | 850123 | 1.15 | 7560 |
| 2 | 4.52 | 852345 | 1.14 | 7610 |
| 3 | 4.51 | 849876 | 1.15 | 7550 |
| 4 | 4.53 | 853112 | 1.16 | 7490 |
| 5 | 4.52 | 851543 | 1.14 | 7620 |
| 6 | 4.51 | 850555 | 1.15 | 7580 |
| Mean | 4.52 | 851259 | 1.15 | 7568 |
| STDEV | 0.01 | 1254 | ||
| %RSD | 0.15% | 0.15% | ||
| Result | Pass | Pass | Pass | Pass |
Specificity (Selectivity)
Scientific Rationale: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[8][9][10] This is arguably the most critical validation parameter. A method that is not specific can produce falsely elevated results. To prove specificity, we intentionally stress the analyte under various conditions to generate potential degradation products.
Experimental Protocol:
-
Prepare Samples:
-
Blank: Mobile phase or sample diluent.
-
Placebo: A mixture of all formulation excipients (if applicable).
-
Standard: 100 µg/mL of the analyte.
-
Forced Degradation Samples: Expose the analyte solution (e.g., 1 mg/mL) to the following conditions, then dilute to the target concentration:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C (solid state) for 48 hours.
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
-
Analysis: Inject the blank, placebo, standard, and all stressed samples into the HPLC system.
-
Evaluation:
-
The blank and placebo injections should show no interfering peaks at the retention time of the analyte.
-
In the stressed samples, the analyte peak should be well-resolved from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm that the main peak is spectrally pure.
-
Caption: Specificity: Resolution of the analyte from other components.
Data Analysis & Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Blank/Placebo | No significant interference at the retention time of the analyte peak. |
| Peak Resolution | Resolution (Rs) between the analyte and the closest eluting peak should be > 2.0.[9] |
| Peak Purity | Peak purity index > 0.990 (if using a PDA detector).[9] |
Linearity and Range
Scientific Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[11][12] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[11][12]
Experimental Protocol:
-
Prepare a stock solution of the analyte.
-
Perform serial dilutions to create at least five concentration levels. For an assay method, the typical range is 80% to 120% of the target concentration. A wider range (e.g., 50% to 150%) is also common.[13]
-
Example Levels: 50, 75, 100, 125, 150 µg/mL.
-
-
Inject each concentration level in triplicate.
-
Plot the average peak area against the concentration.
Data Analysis & Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero (not significantly different from zero). |
| Residuals | The residuals (difference between actual and predicted response) should be randomly distributed around zero. |
Data Presentation: Linearity Results
| Concentration (µg/mL) | Avg. Peak Area |
| 50 | 425560 |
| 75 | 638910 |
| 100 | 851259 |
| 125 | 1064050 |
| 150 | 1277890 |
| r² | 0.9998 |
| Slope | 8510 |
| Y-Intercept | 950 |
| Result | Pass |
Accuracy
Scientific Rationale: Accuracy expresses the closeness of the method's results to the true value.[14][15] It is typically determined by spiking a known amount of analyte into a placebo matrix (or blank) and calculating the percent recovery.
Experimental Protocol:
-
Prepare solutions by spiking the analyte into a placebo solution at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the amount of analyte recovered.
-
Calculate the percent recovery for each sample.
Data Analysis & Acceptance Criteria:
| Parameter | Acceptance Criteria |
| % Recovery | Typically 98.0% to 102.0% for a drug substance assay.[13] |
| % RSD | The RSD of the recoveries at each level should be ≤ 2.0%. |
Data Presentation: Accuracy (Recovery) Results
| Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 80% | 80 | 80.2 | 100.3% |
| 80% | 80 | 79.8 | 99.8% |
| Avg. | 99.8% | ||
| %RSD | 0.45% | ||
| 100% | 100 | 100.5 | 100.5% |
| 100% | 100 | 99.7 | 99.7% |
| 100% | 100 | 101.0 | 101.0% |
| Avg. | 100.4% | ||
| %RSD | 0.66% | ||
| 120% | 120 | 119.5 | 99.6% |
| 120% | 120 | 120.8 | 100.7% |
| 120% | 120 | 121.1 | 100.9% |
| Avg. | 100.4% | ||
| %RSD | 0.70% | ||
| Overall Result | Pass |
Precision
Scientific Rationale: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[16] It is assessed at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval of time under the same conditions.[1]
-
Intermediate Precision: Precision within the same laboratory but under different conditions (e.g., different days, different analysts, different equipment).[17]
Experimental Protocol:
-
Repeatability:
-
Prepare six individual samples of the analyte at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
-
Intermediate Precision:
-
Have a second analyst, on a different day and using a different HPLC system (if available), prepare and analyze another six samples.
-
-
Calculate the % RSD for each set of six results and for the combined twelve results.
Data Analysis & Acceptance Criteria:
| Parameter | Acceptance Criteria |
| % RSD (Repeatability) | ≤ 2.0% (often ≤ 1.0% for drug substance) |
| % RSD (Intermediate Precision) | ≤ 2.0% |
Data Presentation: Precision Results
| Parameter | Analyst 1 / Day 1 (Peak Area) | Analyst 2 / Day 2 (Peak Area) |
| Rep 1 | 850123 | 853421 |
| Rep 2 | 852345 | 855100 |
| Rep 3 | 849876 | 852987 |
| Rep 4 | 853112 | 856012 |
| Rep 5 | 851543 | 854532 |
| Rep 6 | 850555 | 853888 |
| Mean | 851259 | 854323 |
| %RSD | 0.15% | 0.12% |
| Overall %RSD (n=12) | \multicolumn{2}{c | }{0.21% } |
| Result | \multicolumn{2}{c | }{Pass } |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Scientific Rationale:
-
LOD: The lowest concentration of an analyte that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision.[18][19]
-
LOQ: The lowest concentration that can be quantified with acceptable accuracy and precision.[18][19][20] These are critical for impurity analysis but are also good practice to establish for an assay method.
Experimental Protocol (Based on Standard Deviation of the Response and the Slope):
-
Use the data from the linearity study.
-
Calculate the standard deviation of the y-intercepts of the regression line (σ).
-
Use the slope (S) of the calibration curve.
-
Apply the following ICH-accepted formulas:[20][21]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Prepare standards at the calculated LOQ and LOD concentrations and inject them to confirm that the analyte is quantifiable (for LOQ) and detectable (for LOD, typically with a signal-to-noise ratio of ~3:1).[18]
Data Presentation: LOD & LOQ Results
| Parameter | Value | Calculation |
| Slope (S) | 8510 | From Linearity Curve |
| STDEV of Intercept (σ) | 800 | From Regression Statistics |
| Calculated LOD (µg/mL) | 0.31 | 3.3 * (800 / 8510) |
| Calculated LOQ (µg/mL) | 0.94 | 10 * (800 / 8510) |
Robustness
Scientific Rationale: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[22][23][24] This provides an indication of its reliability during normal usage and is crucial for method transfer between labs.
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Typical parameters to vary include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase pH (± 0.2 units)
-
Mobile Phase Composition (e.g., ± 2% absolute organic content)
-
-
Monitor the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).
Data Analysis & Acceptance Criteria:
| Parameter | Acceptance Criteria |
| SST Parameters | All system suitability criteria (Tailing, Plates, %RSD) must still be met under the varied conditions. |
| Retention Time | Should not shift significantly to cause co-elution with other peaks. |
Data Presentation: Robustness Results
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | SST Result |
| Nominal | - | 4.52 | 1.15 | Pass |
| Flow Rate | 0.9 mL/min | 5.01 | 1.16 | Pass |
| 1.1 mL/min | 4.10 | 1.14 | Pass | |
| Temperature | 25 °C | 4.65 | 1.18 | Pass |
| 35 °C | 4.41 | 1.12 | Pass | |
| pH | 2.8 | 4.50 | 1.15 | Pass |
| 3.2 | 4.54 | 1.16 | Pass | |
| Overall Result | Pass |
Conclusion: A Validated Method Fit for Purpose
The comprehensive validation process detailed above provides documented, scientific evidence that the proposed HPLC method for 2-(Chloromethyl)-6-methylpyrazine hydrochloride is suitable for its intended use. The method has been demonstrated to be specific, linear, accurate, precise, and robust over the defined analytical range. By adhering to the principles outlined in regulatory guidelines and applying sound scientific reasoning, we have established a reliable analytical tool essential for ensuring product quality and supporting the drug development lifecycle.[17][25]
References
-
Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods. Retrieved from [Link]
-
Industrial Pharmacist. (n.d.). Linearity and Range in Analytical Method Validation by HPLC. Retrieved from [Link]
-
Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?. Retrieved from [Link]
-
Altabrisa Group. (2025, September 20). What Are LOD and LOQ in HPLC Methods?. Retrieved from [Link]
-
AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Retrieved from [Link]
-
American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]
-
Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained. Retrieved from [Link]
-
Assay Analytica. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]
-
HPLC Calculator. (n.d.). Establishing LOD & LOQ in Analytical Method Validation. Retrieved from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
-
Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]
-
Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Retrieved from [Link]
-
PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips. Retrieved from [Link]
-
Mastelf. (2025, February 10). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Retrieved from [Link]
-
MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]
-
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
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Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. Retrieved from [Link]
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LCGC International. (n.d.). Method Validation and Robustness. Retrieved from [Link]
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Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]
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Shimadzu Corporation. (2022, March 3). How to do HPLC method validation. YouTube. Retrieved from [Link]
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Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
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Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
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ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method?. Retrieved from [Link]
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ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]
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ResearchGate. (n.d.). Robustness/ruggedness tests in method validation. Retrieved from [Link]
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SIELC Technologies. (n.d.). Pyrazine. Retrieved from [Link]
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Lösungsfabrik. (2018, June 5). What is robustness?. Retrieved from [Link]
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ECA Academy. (n.d.). FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]
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ResearchGate. (n.d.). Linearity, accuracy and precision results of HPLC method. Retrieved from [Link]
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LCGC International. (n.d.). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Retrieved from [Link]
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Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance?. Retrieved from [Link]
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AZoM. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Retrieved from [Link]
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Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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U.S. Food and Drug Administration (FDA). (n.d.). Analytical Procedures and Method Validation for Drugs and Biologics. Retrieved from [Link]
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U.S. Food and Drug Administration (FDA). (1994). Validation of Chromatographic Methods. Retrieved from [Link]
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IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
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U.S. Food and Drug Administration (FDA). (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
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International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Sensitive Quantification of 2-(Chloromethyl)-6-methylpyrazine Hydrochloride and its Synthetic Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the pyrazine moiety is a cornerstone, integral to the architecture of numerous therapeutic agents.[1][2] The compound 2-(Chloromethyl)-6-methylpyrazine hydrochloride serves as a key reactive intermediate in the construction of these complex molecules. Its primary utility lies in its ability to introduce the 2-methyl-6-methylpyrazine group through nucleophilic substitution reactions. However, the very reactivity that makes this compound a valuable synthetic tool also presents challenges in terms of its stability and potential as a genotoxic impurity. Consequently, the ability to detect and quantify this compound and its derivatives at trace levels is of paramount importance for ensuring the safety and quality of active pharmaceutical ingredients (APIs).
This guide provides a comprehensive comparison of analytical methodologies for the sensitive detection and quantification of 2-(Chloromethyl)-6-methylpyrazine hydrochloride derivatives. Furthermore, it explores safer and more efficient synthetic alternatives, offering a comparative analysis of their performance based on available experimental data. Our objective is to equip researchers and drug development professionals with the technical insights necessary to navigate the analytical and synthetic challenges associated with this critical class of compounds.
I. The Analytical Imperative: High-Sensitivity Detection of Pyrazine Intermediates
The control of reactive intermediates like 2-(Chloromethyl)-6-methylpyrazine hydrochloride is a critical aspect of pharmaceutical quality control. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities in APIs to ensure patient safety.[3] Given the potential genotoxicity of chloromethylated compounds, analytical methods with exceptional sensitivity are not just desirable but essential. This section compares two prevalent analytical techniques for the trace analysis of pyrazine derivatives: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
A. Comparative Analysis of Analytical Methodologies
The choice of analytical technique is a balance between the required sensitivity, selectivity, and the resources available. While HPLC-UV is a workhorse in many pharmaceutical laboratories for its robustness and cost-effectiveness, LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for trace-level impurity analysis.[4]
| Analytical Method | Principle | Best Suited For | Potential Advantages | Potential Limitations |
| HPLC-UV | Separation based on polarity, with detection via UV absorbance. | Routine quality control, purity assessment of bulk material. | Cost-effective, robust, widely available. | Lower sensitivity, potential for interference from co-eluting impurities. |
| LC-MS/MS | Separation by HPLC coupled with mass-based detection and fragmentation. | Trace-level impurity quantification, genotoxic impurity analysis, bioanalytical studies. | High sensitivity (ppb to ppt levels), high specificity, structural confirmation. | Higher cost, more complex instrumentation and method development. |
B. Sensitivity and Limit of Detection (LOD): A Quantitative Comparison
| Compound | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| 2-Chloromethyl-3,4-dimethoxy pyridine hydrochloride | LC-MS/MS | Not explicitly stated | 0.3 ppm | [5] |
| 2,6-Dimethylpyrazine | UPLC-MS/MS | 0.02 µg/L | 0.05 µg/L | - |
| Tetrabenazine | HPLC-UV | 0.04 µg/mL | 0.15 µg/mL | [4] |
Note: The data for 2,6-dimethylpyrazine is included as a proxy for a related pyrazine structure, and the data for Tetrabenazine illustrates the typical sensitivity of HPLC-UV for a pharmaceutical compound.
The data clearly indicates that LC-MS/MS provides significantly lower detection and quantification limits, often by several orders of magnitude, compared to HPLC-UV. The ability to quantify a chloromethylated pyridine derivative at 0.3 ppm underscores the suitability of LC-MS/MS for controlling potentially genotoxic impurities at the stringent levels required by regulatory agencies.[5]
II. Experimental Protocols for Method Validation
To ensure the reliability and reproducibility of analytical data, the validation of the chosen method is crucial. Below are detailed, step-by-step protocols for both a high-sensitivity LC-MS/MS method and a standard HPLC-UV method, which can be adapted for the analysis of 2-(Chloromethyl)-6-methylpyrazine hydrochloride and its derivatives.
A. High-Sensitivity LC-MS/MS Method for Trace Quantification
This protocol is designed for the trace-level quantification of chloromethylated pyrazine or pyridine derivatives, inspired by validated methods for genotoxic impurity analysis.[5]
1. Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system capable of delivering stable gradients at low flow rates.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 4.6 mm, 3 µm).[5]
-
Mobile Phase A: 10 mM Ammonium acetate in water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: 21% B (Isocratic).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Ionization Mode: ESI Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the reference standard in a suitable diluent (e.g., methanol or acetonitrile) at a concentration of 100 µg/mL.
-
Working Standards: Serially dilute the stock solution to prepare a series of calibration standards ranging from the expected LOQ to approximately 150% of the specification limit.
-
Sample Preparation: Dissolve the API sample in the diluent to a final concentration of 1 mg/mL.
3. Method Validation Parameters:
-
Specificity: Analyze a blank (diluent), a sample of the API spiked with the impurity, and an unspiked API sample to demonstrate the absence of interference at the retention time of the analyte.
-
Linearity: Analyze the calibration standards in triplicate and plot the peak area response against the concentration. The correlation coefficient (r²) should be ≥ 0.99.
-
LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting a series of diluted standard solutions.[6]
-
Accuracy: Perform recovery studies by spiking the API sample with the impurity at three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). The recovery should be within 80-120%.
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate preparations of the spiked sample at 100% of the specification limit. The relative standard deviation (RSD) should be ≤ 15%.
Diagram of LC-MS/MS Workflow
Caption: Workflow for trace-level quantification by LC-MS/MS.
B. Validated HPLC-UV Method for Pyrazine Derivatives
This protocol provides a general framework for the analysis of pyrazine derivatives using HPLC-UV, a widely accessible technique in pharmaceutical laboratories.[7]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: Determined from the UV spectrum of the analyte in the mobile phase (a wavelength of approximately 270 nm is a reasonable starting point for pyrazine derivatives).[7]
-
Injection Volume: 10 µL.[7]
-
Column Temperature: 30 °C.[7]
2. Standard and Sample Preparation:
-
Follow the same procedure as described for the LC-MS/MS method, but with higher concentrations for the working standards to be within the linear range of the UV detector.
3. Method Validation Parameters:
-
Follow the same validation principles as for the LC-MS/MS method, with adjusted acceptance criteria for accuracy and precision as appropriate for a less sensitive method.
Diagram of HPLC-UV Workflow
Caption: General workflow for the analysis of pyrazine derivatives by HPLC-UV.
III. Safer and More Efficient Synthetic Alternatives
The use of highly reactive chloromethylated intermediates like 2-(Chloromethyl)-6-methylpyrazine hydrochloride can present challenges in terms of handling, stability, and the potential for side reactions. Modern synthetic chemistry offers several alternatives that can provide higher yields, milder reaction conditions, and a better safety profile.
A. Activation of 2-(Hydroxymethyl)-6-methylpyrazine
A more stable and less hazardous precursor, 2-(hydroxymethyl)-6-methylpyrazine, can be used in a two-step approach. This involves the in-situ or separate conversion of the alcohol to a more reactive species, such as a sulfonate ester (mesylate or tosylate), which is an excellent leaving group for subsequent nucleophilic substitution.
Advantages:
-
The starting material, 2-(hydroxymethyl)-6-methylpyrazine, is more stable and safer to handle than its chloromethylated counterpart.
-
The final nucleophilic substitution step can often be carried out under milder conditions, leading to higher yields and fewer byproducts.
Diagram of the Two-Step Activation and Substitution Pathway
Caption: Synthetic pathway involving the activation of a hydroxymethyl precursor.
B. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful and versatile alternative for forming carbon-carbon bonds, completely circumventing the need for a chloromethyl group.[6] In this approach, a halopyrazine (e.g., 2-chloro-6-methylpyrazine or 2-bromo-6-methylpyrazine) is coupled with a suitable organoboron reagent in the presence of a palladium catalyst and a base.
Advantages:
-
Broad substrate scope and excellent functional group tolerance.
-
Milder reaction conditions compared to many classical methods.
-
Often provides high yields, even for complex molecules.[2]
Performance Data:
-
The Suzuki-Miyaura coupling of 2,5-dibromopyrazine with 3-borylindole has been reported to proceed with a 69% yield.[2]
-
Palladium-catalyzed cross-coupling of chloropyrazines with various aromatic heterocycles has been shown to give moderate to good yields.[8]
Diagram of the Suzuki-Miyaura Cross-Coupling Pathway
Caption: General scheme for the Suzuki-Miyaura cross-coupling of a halopyrazine.
IV. Conclusion
The sensitive detection and quantification of 2-(Chloromethyl)-6-methylpyrazine hydrochloride and its derivatives are critical for ensuring the quality and safety of pharmaceutical products. While HPLC-UV remains a valuable tool for routine analysis, the superior sensitivity and specificity of LC-MS/MS make it the method of choice for trace-level impurity analysis, particularly for potentially genotoxic compounds.
In the realm of synthesis, modern methodologies offer compelling alternatives to the use of reactive chloromethylated pyrazines. The activation of more stable hydroxymethyl precursors and the application of palladium-catalyzed cross-coupling reactions provide safer, more efficient, and often higher-yielding routes to complex pyrazine-containing molecules. By embracing these advanced analytical and synthetic strategies, researchers and drug development professionals can enhance the quality, safety, and efficiency of their work in the ever-evolving field of pharmaceutical sciences.
V. References
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Pyrazine and its derivatives- synthesis and activity-a review. (2021). International Journal of Biology, Pharmacy and Allied Sciences. Retrieved January 21, 2026, from [Link]
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Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. (2012). PubMed. Retrieved January 21, 2026, from [Link]
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PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES. (1992). HETEROCYCLES. Retrieved January 21, 2026, from [Link]
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In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Review on the Synthesis of Pyrazine and Its Derivatives. (2017). ResearchGate. Retrieved January 21, 2026, from [Link]
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Palladium-catalyzed cross-coupling reactions in total synthesis. (2002). PubMed. Retrieved January 21, 2026, from [Link]
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Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). MDPI. Retrieved January 21, 2026, from [Link]
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Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. (2018). MDPI. Retrieved January 21, 2026, from [Link]
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Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. (2022). MDPI. Retrieved January 21, 2026, from [Link]
-
Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]
-
EP1256588A1 - Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both. (2002). Google Patents. Retrieved January 21, 2026, from
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Guideline on Impurities in new Active Pharmaceutical Ingredients. (2023). BfArM. Retrieved January 21, 2026, from [Link]
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CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate. (2021). Google Patents. Retrieved January 21, 2026, from
-
Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. (2011). PubMed. Retrieved January 21, 2026, from [Link]
-
Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis of 2,5-dihydroxy-3,6-bis-(2-hydroxybenzyl)pyrazine. (1981). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Synthesis of 2-hydroxy-methyl-3,5,6-trimethyl-pyrazine palmitate and preparation of intravenous emulsion. (2009). ResearchGate. Retrieved January 21, 2026, from [Link]
-
CA1146171A - 2-hydroxymethyl-pyrazine derivatives and process for their preparation. (1983). Google Patents. Retrieved January 21, 2026, from
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A Researcher's Comprehensive Guide to the Stability of Amine-Reactive Fluorescent Dyes
In the dynamic fields of biomedical research and drug development, the precision and reliability of fluorescence-based assays are paramount. The covalent labeling of proteins, antibodies, and other biomolecules with fluorescent probes is a cornerstone of these techniques. However, the stability of the chosen fluorescent dye can significantly impact the reproducibility and validity of experimental results. This guide provides an in-depth, objective comparison of the stability of commonly used amine-reactive fluorescent dyes, supported by experimental data and detailed protocols to empower researchers to make informed decisions for their specific applications.
The Critical Role of Fluorophore Stability
The selection of a fluorescent probe extends beyond its spectral properties. The stability of the dye under various experimental conditions, including exposure to light, changes in pH, and temperature fluctuations, is a critical determinant of data quality. An unstable fluorophore can lead to signal loss, the generation of fluorescent artifacts, and ultimately, misinterpretation of results. This guide will delve into three key aspects of stability:
-
Photostability: The resistance of a fluorophore to photochemical destruction upon exposure to excitation light.
-
pH Stability: The ability of a dye to maintain its fluorescent properties across a range of pH values.
-
Thermal and Storage Stability: The long-term stability of the dye and its conjugates under various storage conditions and temperature stresses.
This guide will focus on a comparative analysis of several major families of amine-reactive fluorescent dyes: Alexa Fluor™ , cyanine (Cy™) dyes , DyLight™ Fluor , and ATTO™ dyes .
Comparative Analysis of Fluorescent Dye Stability
The choice of a fluorescent dye often involves a trade-off between brightness and stability. Here, we present a synthesis of available data to compare the stability profiles of popular amine-reactive dyes.
Photostability: Resisting the Bleaching Effect
Photobleaching, the irreversible loss of fluorescence due to light-induced damage, is a major concern in fluorescence microscopy, particularly in time-lapse imaging and high-intensity applications like super-resolution microscopy.
Studies have consistently shown that Alexa Fluor dyes exhibit superior photostability compared to their cyanine counterparts. For instance, in a quantitative comparison, Alexa Fluor 647 was found to be considerably more photostable than Cy5, retaining about 80% of its initial fluorescence after prolonged exposure, while Cy5 retained only 55%[1]. This enhanced photostability is a significant advantage in experiments requiring long or repeated exposures to excitation light.
ATTO dyes are also recognized for their high photostability, often rivaling or even exceeding that of Alexa Fluor dyes in certain spectral regions[2][]. The rigid molecular structure of ATTO dyes is designed to minimize non-radiative decay pathways that contribute to photobleaching[4]. For example, ATTO 647N has been reported to produce twice the fluorescence of Cy5 in aqueous solution and exhibits high resistance to ozone degradation, making it suitable for microarray applications[].
DyLight dyes are also marketed as having improved brightness and photostability, similar to the Alexa Fluor family[5]. While direct, extensive quantitative comparisons across all families are limited in single studies, some data suggests that DyLight dyes are generally more photostable than Alexa Fluor dyes[6]. For instance, one study found that DyLight 650 was significantly more photostable than Alexa Fluor 660, which lost all its fluorescence within an hour under the tested conditions[6].
Cyanine dyes (Cy3, Cy5) , while widely used, are generally more susceptible to photobleaching compared to the Alexa Fluor, ATTO, and DyLight series[1][2][7]. Their flexible polymethine chain can undergo photoisomerization, a process that competes with fluorescence emission and can lead to irreversible photodegradation[4].
Summary of Photostability:
| Dye Family | Relative Photostability | Key Characteristics |
| ATTO | Excellent | Rigid structure designed for high photostability[4]. |
| DyLight | Very Good to Excellent | Generally more photostable than Alexa Fluor dyes in some comparisons[6]. |
| Alexa Fluor | Very Good | Significantly more photostable than Cy dyes[1][7]. |
| Cyanine (Cy) | Moderate | Prone to photoisomerization and subsequent photobleaching[4]. |
pH Stability: Maintaining Fluorescence in Varied Environments
The fluorescence intensity of many dyes can be sensitive to the pH of their environment. This is a critical consideration for experiments involving cellular compartments with varying pH or when using different buffer systems.
Alexa Fluor dyes are known for their excellent pH stability, maintaining strong fluorescence over a broad pH range (typically pH 4-10)[5]. This makes them reliable probes for a wide array of biological applications where pH may fluctuate.
DyLight dyes also exhibit high fluorescence intensity over a wide pH range (pH 4-9), making them a robust choice for various experimental conditions[8].
The fluorescence of cyanine dyes , particularly the older generations, can be more susceptible to changes in pH. For instance, the fluorescence of fluorescein isothiocyanate (FITC), a classic amine-reactive dye, is significantly quenched at acidic pH[9]. While newer cyanine derivatives have improved pH stability, it remains an important factor to consider.
ATTO dyes are generally designed to be less sensitive to environmental factors, including pH, contributing to their overall stability.
Chemical Stability of the Reactive Group: The Hydrolysis of NHS Esters
Most amine-reactive dyes are supplied as N-hydroxysuccinimidyl (NHS) esters. The stability of this reactive group is crucial for efficient conjugation to primary amines on proteins and other biomolecules. The primary degradation pathway for NHS esters is hydrolysis, which is highly dependent on pH and moisture.
The rate of NHS ester hydrolysis increases significantly with increasing pH[10]. The half-life of an NHS ester can be several hours at pH 7 but can decrease to minutes at pH 8.6. This underscores the importance of performing conjugation reactions at an optimal pH, typically between 7.2 and 8.5, to balance the reactivity of the primary amines and the stability of the NHS ester[11][12]. It is also critical to use anhydrous solvents like DMSO or DMF for preparing stock solutions of amine-reactive dyes to prevent premature hydrolysis[13].
While the fundamental chemistry of NHS ester hydrolysis is the same for all dyes, the specific structure of the fluorophore can influence the steric hindrance and electronic environment of the ester, potentially leading to minor differences in hydrolysis rates. However, the dominant factors remain pH, temperature, and the presence of water.
Experimental Protocols for Stability Assessment
To enable researchers to perform their own comparative stability studies, this section provides detailed, step-by-step methodologies for assessing photostability, pH stability, and long-term storage stability.
Experimental Workflow for Stability Comparison
The following diagram illustrates a comprehensive workflow for comparing the stability of different fluorescent amine derivatives.
Caption: Workflow for comparing the stability of fluorescent amine derivatives.
Protocol for Photostability Assessment
This protocol describes a method for quantifying the photobleaching rate of fluorescently labeled proteins.
Materials:
-
Fluorescently labeled protein conjugates.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Fluorescence microscope with a high-intensity light source (e.g., mercury arc lamp or laser) and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Dilute the fluorescently labeled protein conjugates in PBS to a suitable concentration for imaging. Mount a small volume on a microscope slide and cover with a coverslip.
-
Image Acquisition:
-
Locate a field of view with multiple fluorescently labeled molecules or a uniform fluorescent field.
-
Set the microscope to acquire a time-lapse series of images. Use consistent illumination intensity and exposure time for all samples being compared.
-
Acquire images continuously until the fluorescence intensity has significantly decreased (e.g., by 50% or more).
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in each frame of the time-lapse series.
-
Correct for background fluorescence by subtracting the mean intensity of a background ROI (an area with no fluorescent signal).
-
Normalize the fluorescence intensity of each frame to the intensity of the first frame (t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
Protocol for pH Stability Assessment
This protocol outlines a method to evaluate the fluorescence stability of dye conjugates across a range of pH values.
Materials:
-
Fluorescently labeled protein conjugates.
-
A series of buffers with different pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and carbonate-bicarbonate buffer for pH 9-11).
-
Spectrofluorometer.
Procedure:
-
Sample Preparation: Prepare a stock solution of the fluorescently labeled protein conjugate.
-
Fluorescence Measurement:
-
For each pH value, add a small aliquot of the stock solution to the respective buffer in a cuvette to achieve the same final concentration.
-
Measure the fluorescence emission spectrum of each sample using the spectrofluorometer. Use the same excitation wavelength and instrument settings for all measurements.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each sample.
-
Normalize the fluorescence intensity at each pH to the maximum intensity observed across the entire pH range.
-
Plot the normalized fluorescence intensity as a function of pH.
-
A dye with high pH stability will show a relatively flat line across the tested pH range.
-
Protocol for Thermal and Long-Term Storage Stability
This protocol describes an accelerated stability study to assess the long-term stability of fluorescently labeled proteins at different storage temperatures.
Materials:
-
Fluorescently labeled protein conjugates.
-
Storage buffer (e.g., PBS with a cryoprotectant like glycerol for frozen storage).
-
Incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 37°C).
-
-20°C and -80°C freezers.
-
Spectrofluorometer or other fluorescence-based assay reader.
Procedure:
-
Sample Aliquoting and Storage:
-
Aliquot the fluorescently labeled protein into multiple tubes to avoid freeze-thaw cycles.
-
Store aliquots at different temperatures: 4°C, -20°C, and -80°C for long-term storage, and at elevated temperatures (e.g., 25°C and 37°C) for accelerated stability testing.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.
-
Allow the frozen samples to thaw on ice.
-
Measure the fluorescence intensity and, if applicable, the biological activity of the protein (e.g., antibody binding affinity via ELISA).
-
-
Data Analysis:
-
Normalize the fluorescence intensity and biological activity at each time point to the initial values (time 0).
-
Plot the normalized values as a function of time for each storage condition.
-
This will reveal the rate of degradation under different storage conditions and help determine the optimal storage strategy for maintaining the integrity of the fluorescent conjugate. For many antibodies, storage at -20°C or -80°C in small aliquots is optimal[14][15]. Enzyme-conjugated antibodies, however, should generally be stored at 4°C[14].
-
Conclusion: Selecting the Right Tool for the Job
The stability of fluorescent amine derivatives is a multifaceted issue with significant implications for experimental outcomes. While there is no single "best" dye for all applications, a clear understanding of their relative stabilities can guide researchers toward the most appropriate choice.
-
For applications demanding the highest photostability, such as super-resolution microscopy or long-term live-cell imaging, ATTO and DyLight dyes are excellent choices, with Alexa Fluor dyes also offering very good performance.
-
When working across a range of pH conditions, the superior pH stability of Alexa Fluor and DyLight dyes provides confidence in the consistency of the fluorescent signal.
-
While cyanine dyes are valuable tools, their lower photostability and, in some cases, greater pH sensitivity should be considered, and appropriate controls and imaging conditions should be implemented.
Ultimately, the optimal fluorescent probe is one that not only meets the spectral requirements of the experiment but also maintains its integrity and performance under the specific experimental conditions. By carefully considering the stability data presented and utilizing the provided protocols to validate dye performance in their own experimental setups, researchers can enhance the quality, reproducibility, and reliability of their fluorescence-based studies.
References
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M.P. Haugland, et al. (2003). Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates. Journal of Histochemistry & Cytochemistry, 51(12), 1699–1712. [Link]
-
Panchuk-Voloshina, N., et al. (1999). Alexa Dyes, a Series of New Fluorescent Dyes that Yield Exceptionally Bright, Photostable Conjugates. Journal of Histochemistry & Cytochemistry, 47(9), 1179–1188. [Link]
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Dempsey, G. T., et al. (2011). Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging. Nature Methods, 8(12), 1027–1036. [Link]
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Wurm, C. A., et al. (2011). The ATTO 565 Dye and Its Applications in Microscopy. Molecules, 16(4), 3245-3263. [Link]
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Dianova. (n.d.). Fluorescent Dyes for Secondary Antibodies. Retrieved from [Link]
- Johnson, I. (n.d.). The Molecular Probes Handbook—A Guide to Fluorescent Probes and Labeling Technologies. Thermo Fisher Scientific.
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Klykov, O., & Weller, M. G. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(14), 5821-5825. [Link]
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Huynh, K., & Partch, C. L. (2015). The fluorescent protein stability assay: an efficient method for monitoring intracellular protein stability. Methods in molecular biology (Clifton, N.J.), 1258, 259–269. [Link]
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Colyer, C. L., et al. (1995). Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules by capillary zone electrophoresis. Analytical biochemistry, 230(2), 271-278. [Link]
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Charles River. (n.d.). Stability Testing of Biopharmaceutical Products. Retrieved from [Link]
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FDA. (2014). Expiration Dating and Stability Testing for Human Drug Products. Retrieved from [Link]
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Synaptic Systems. (n.d.). FAQ - How should I store my antibody / peptide upon arrival?. Retrieved from [Link]
-
Kaushal, M., et al. (2010). Comparison of a chimeric anti-carcinoembryonic antigen antibody conjugated with visible or near-infrared fluorescent dyes for imaging pancreatic cancer in orthotopic nude mouse models. Journal of biomedical optics, 15(5), 056017. [Link]
-
Egyptian Drug Authority. (n.d.). Stability Study Protocol. Retrieved from [Link]
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Nanda, J. S., & Lorsch, J. R. (2014). Labeling a protein with fluorophores using NHS ester derivitization. Methods in enzymology, 536, 87–94. [Link]
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A Comparative Guide to Derivatization Strategies for the Quantification of 2-(Chloromethyl)-6-methylpyrazine hydrochloride: Linearity and Recovery Studies
For researchers, scientists, and drug development professionals, the accurate quantification of potentially genotoxic impurities (PGIs) is a critical aspect of pharmaceutical quality control.[1][2][3] 2-(Chloromethyl)-6-methylpyrazine hydrochloride, a reactive intermediate, presents a significant analytical challenge due to its potential for degradation and its polar nature, which can lead to poor chromatographic performance. This guide provides an in-depth comparison of analytical strategies for this compound, focusing on derivatization techniques to enhance its detectability by Gas Chromatography-Mass Spectrometry (GC-MS). We will explore proposed derivatization methodologies and compare them against a direct analysis approach, with a focus on establishing robust linearity and recovery profiles in accordance with international regulatory standards.[4]
The Analytical Challenge: Why Derivatization is Key
Direct analysis of 2-(Chloromethyl)-6-methylpyrazine hydrochloride by GC-MS can be problematic. The presence of the polar hydrochloride salt and the reactive chloromethyl group can lead to issues such as poor peak shape, thermal degradation in the injector, and low sensitivity.[5] Derivatization is a chemical modification process that converts an analyte into a more suitable form for analysis, often by increasing its volatility and thermal stability.[6][7] For our target analyte, the reactive chloromethyl group provides a prime target for derivatization, enabling the formation of more stable and readily detectable compounds.
This guide will compare two primary derivatization approaches with a direct injection method:
-
Method A: Direct Analysis (No Derivatization)
-
Method B: Alkylation Derivatization with Sodium Methoxide
-
Method C: Thioether Derivatization with Sodium Thiophenolate
The performance of each method will be evaluated based on linearity and recovery studies, providing the necessary data to select the most robust and reliable analytical approach.
Experimental Design and Methodologies
The following sections detail the experimental protocols for each analytical method. All experiments should be conducted in accordance with Good Laboratory Practices (GLP) and the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.
Method A: Direct GC-MS Analysis (No Derivatization)
This method serves as a baseline to evaluate the necessity of derivatization.
Experimental Protocol:
-
Standard Preparation: Prepare a stock solution of 2-(Chloromethyl)-6-methylpyrazine hydrochloride in a suitable solvent such as dichloromethane or acetonitrile. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample matrix in the chosen solvent to the same concentration as the standards.
-
GC-MS Parameters:
-
Injector: Splitless mode, 250°C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
-
Oven Program: 70°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min[8]
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scan range 50-300 amu
-
Method B: Alkylation Derivatization with Sodium Methoxide
This approach transforms the chloromethyl group into a less reactive and more volatile methoxymethyl group.
Derivatization Reaction:
Caption: Alkylation of 2-(Chloromethyl)-6-methylpyrazine.
Experimental Protocol:
-
Derivatization Reagent: Prepare a 0.5 M solution of sodium methoxide in methanol.
-
Standard and Sample Derivatization: a. To 1 mL of the standard or sample solution, add 100 µL of the sodium methoxide solution. b. Cap the vial and heat at 60°C for 30 minutes. c. Cool to room temperature and neutralize with a small amount of acetic acid. d. Extract the derivative with dichloromethane.
-
GC-MS Analysis: Utilize the same GC-MS parameters as in Method A.
Method C: Thioether Derivatization with Sodium Thiophenolate
This method introduces a bulky, easily ionizable group, potentially enhancing mass spectrometric detection.
Derivatization Reaction:
Caption: Thioether formation from 2-(Chloromethyl)-6-methylpyrazine.
Experimental Protocol:
-
Derivatization Reagent: Prepare a 0.5 M solution of sodium thiophenolate in methanol.
-
Standard and Sample Derivatization: a. To 1 mL of the standard or sample solution, add 100 µL of the sodium thiophenolate solution. b. Cap the vial and let it react at room temperature for 15 minutes. c. Quench the reaction with water and extract the derivative with ethyl acetate.
-
GC-MS Analysis: Employ the same GC-MS parameters as in Method A.
Linearity and Recovery Studies: A Comparative Analysis
To objectively compare these methods, linearity and recovery studies are paramount. These validation experiments provide quantitative data on the accuracy and reliability of each approach across a specified concentration range.
Linearity Study
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.
Experimental Workflow:
Caption: Workflow for Linearity Study.
Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.99 is generally considered acceptable for impurity analysis.
Expected Outcomes and Comparison:
| Method | Expected R² | Rationale |
| Method A (Direct) | Potentially < 0.99 | Poor peak shape and potential for on-column degradation can lead to non-linear responses. |
| Method B (Alkylation) | ≥ 0.99 | The resulting methoxy derivative is more stable and volatile, leading to improved chromatography and a more linear response. |
| Method C (Thioether) | ≥ 0.99 | The stable thioether derivative is expected to exhibit excellent chromatographic behavior, resulting in a highly linear response. |
Recovery Study (Accuracy)
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often determined by spike and recovery experiments.
Experimental Workflow:
Caption: Workflow for Recovery Study.
Acceptance Criteria: For impurity analysis, recovery is typically expected to be within 80-120%.
Expected Outcomes and Comparison:
| Method | Expected Recovery (%) | Rationale |
| Method A (Direct) | Potentially outside 80-120% | Analyte loss due to adsorption or degradation can lead to poor and inconsistent recovery. |
| Method B (Alkylation) | 90-110% | The derivatization is expected to be quantitative, leading to accurate and precise recovery values. |
| Method C (Thioether) | 95-105% | The mild reaction conditions and stability of the derivative are likely to result in high and consistent recovery. |
Conclusion: Selecting the Optimal Method
Based on the principles of chromatography and derivatization, both Method B (Alkylation) and Method C (Thioether formation) are anticipated to significantly outperform Method A (Direct Analysis) . The choice between Method B and Method C may depend on factors such as reagent availability, reaction robustness, and potential for interference from the sample matrix. Method C, with its milder reaction conditions, may be preferable to avoid potential side reactions.
Ultimately, the experimental data from the linearity and recovery studies will provide the definitive evidence for selecting the most suitable method for the routine quantification of 2-(Chloromethyl)-6-methylpyrazine hydrochloride. By employing a systematic and scientifically sound validation approach, researchers can ensure the accuracy and reliability of their analytical data, a cornerstone of drug safety and quality.
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Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Retrieved from [Link]
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ACS Publications. (2024, March 19). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds | ACS Omega. Retrieved from [Link]
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Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]
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ScienceScholar. (2022, July 18). Review on identification and quantification of genotoxic impurities. Retrieved from [Link]
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Longdom Publishing. (2014, December 29). Gas Chromatography-Mass Spectrometry Analysis of Photosensitive Characteristics in Citrus and Herb Essential Oils. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). GC Derivatization. Retrieved from [Link]
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A Senior Application Scientist's Guide to Inter-day and Intra-day Precision of Pyrazine-Based Derivatization Methods
For researchers and drug development professionals, the reliable quantification of analytes is non-negotiable. The precision of an analytical method—its ability to produce consistent results from repeated measurements of the same sample—is a cornerstone of data integrity and validation. This guide provides an in-depth comparison of the inter-day and intra-day precision of pyrazine-based derivatization methods, offering field-proven insights into their performance for challenging analytes like carbonyls and α-keto acids.
The derivatization of low-molecular-weight, highly reactive, or non-chromophoric compounds is a critical step to enable or enhance their detection by common analytical platforms like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Pyrazine-based methods, which typically involve the reaction of a 1,2-dicarbonyl moiety (present in analytes like α-keto acids and α-dicarbonyl compounds) with a 1,2-diamino aromatic reagent, are particularly powerful. This reaction forms stable, readily detectable quinoxaline or other pyrazine derivatives. Understanding the precision of these methods is paramount for their successful implementation in regulated and research environments.
Pillar 1: Understanding Analytical Precision
Before comparing methods, it is crucial to establish a firm understanding of precision as defined by authoritative bodies like the International Council for Harmonisation (ICH).[1][2][3]
-
Intra-day Precision (Repeatability): This measures the precision over a short interval of time, with the analysis conducted by the same person, on the same instrument, and with the same reagents on the same day. It reflects the method's inherent variability.
-
Inter-day Precision (Intermediate Precision): This assesses the variations within a single laboratory over a longer period.[3] It accounts for variables such as different days, different analysts, and different equipment, providing a more realistic picture of a method's long-term consistency.
Precision is typically expressed as the Relative Standard Deviation (RSD) or Coefficient of Variation (CV) , calculated from a series of replicate measurements. A lower RSD (%) indicates higher precision.
The Chemistry: Forming the Pyrazine Core
The foundational reaction for these methods is the condensation of a 1,2-diaminoaromatic reagent, such as o-phenylenediamine (OPD) or 2,3-diaminonaphthalene (DAN), with an α-dicarbonyl compound. This reaction efficiently forms a stable, heterocyclic quinoxaline derivative that is often fluorescent or electrochemically active, significantly enhancing detection sensitivity.
Caption: General reaction of an α-dicarbonyl with a 1,2-diaminoaromatic reagent.
Pillar 2: Comparative Precision of Pyrazine-Based Methods
The precision of a derivatization method is not solely dependent on the reagent but is a function of the entire analytical workflow, including sample matrix, reaction conditions, and the instrumental analysis technique. The following table summarizes reported precision data from various studies employing pyrazine-based derivatization.
| Derivatization Reagent | Analyte Class | Analytical Method | Intra-Day Precision (RSD%) | Inter-Day Precision (RSD%) | Source(s) |
| o-Phenylenediamine (OPD) | α-Dicarbonyls | GC-NPD | 5.8 - 7.3% (recovery RSD) | Not Reported | [4] |
| 1,2-Diamino-4,5-methylenedioxybenzene (DMB) | α-Keto Acids | HPLC-Fluorescence | ~5% | Not Reported | [5] |
| meso-Stilbenediamine (SDA) | α-Keto Acids | HPLC-UV | Not Reported | <10% (overall precision) | [6] |
| 2,3-Diaminonaphthalene (DAN) | α-Ketoaldehydes | HPLC-Fluorescence | Not Reported | Not Reported | [7] |
| Comparison: Non-Pyrazine Method | |||||
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes | LC-DAD | Not Reported | 1.2 - 4.6% | [8] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyls | LC-MS | <9% | <15% | [9] |
Expert Insights on the Data:
-
Method-Dependent Precision: As shown, RSD values typically fall within the 1-15% range, which is generally acceptable for bioanalytical methods. The data demonstrates that methods using DMB for α-keto acid analysis can achieve excellent intra-day precision of around 5%.[5]
-
Causality of Variability: The primary sources of imprecision in these methods often stem from the derivatization step itself. Factors such as slight variations in reaction time, temperature, pH, and reagent concentration can impact the final yield of the derivative and thus the quantitative result.
-
Comparison with Alternatives: The precision of pyrazine-based methods is comparable to that of other common derivatization techniques, such as using 2,4-dinitrophenylhydrazine (DNPH) for carbonyls.[8][9] The choice of reagent often depends more on the specific analyte, required sensitivity, and available instrumentation.
Pillar 3: A Self-Validating Experimental Protocol
Here we provide a detailed protocol for the determination of α-keto acids in biological fluids using 1,2-diamino-4,5-methylenedioxybenzene (DMB), a method known for producing highly fluorescent derivatives.[5][10] The protocol includes inherent checks to ensure trustworthiness.
Workflow: α-Keto Acid Analysis via DMB Derivatization
Caption: Experimental workflow for α-keto acid analysis.
Step-by-Step Methodology
1. Reagent Preparation (Trustworthiness Check):
-
Derivatization Reagent: Prepare a solution of 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB·2HCl) containing sodium sulfite and 2-mercaptoethanol in dilute HCl.[10]
-
Causality: 2-mercaptoethanol and sodium sulfite are reducing agents that protect the diamine reagent from oxidative degradation, ensuring its reactivity is consistent across samples. Fresh preparation is recommended for best precision.
-
2. Calibration Standards and Quality Controls (QC):
-
Prepare a series of calibration standards by spiking known concentrations of α-keto acid standards into a surrogate matrix (e.g., water or stripped serum).
-
Prepare at least three levels of QC samples (low, medium, high) to be run alongside the unknown samples. These QCs are critical for validating the precision and accuracy of each analytical run.
3. Sample Derivatization:
-
To 40 µL of sample, standard, or QC, add 40 µL of the DMB reagent solution in a sealed reaction vial.[10]
-
Vortex briefly to mix.
-
Heat the mixture at 85°C for 45 minutes in a heating block or water bath.[10]
-
Causality: Consistent and uniform heating is critical. Temperature fluctuations are a major source of inter-sample variability (imprecision). Using a calibrated heating block with a timer ensures this step is reproducible.
-
4. Reaction Quenching and Neutralization:
-
After heating, immediately place the vials on ice for 5 minutes to stop the reaction.[10]
-
Dilute the reaction mixture fivefold with a 65 mM NaOH aqueous solution.[10]
-
Causality: This step is twofold. First, cooling rapidly and uniformly halts the derivatization, preventing further reaction that could lead to variability. Second, adjusting the pH to be basic is often necessary to maximize the fluorescence quantum yield of the resulting quinoxalinone derivative, thereby enhancing sensitivity and improving the signal-to-noise ratio.[11]
-
5. HPLC-Fluorescence Analysis:
-
Inject a fixed volume (e.g., 25 µL) of the final solution into the HPLC system.
-
Separation: Use a C18 reversed-phase column with an isocratic or gradient mobile phase to separate the derivatized analytes.
-
Detection: Set the fluorescence detector to the appropriate excitation and emission wavelengths for the DMB-derivatives (e.g., Ex: ~350 nm, Em: ~450 nm).
6. Data Evaluation for Precision:
-
Intra-day: Analyze a minimum of five replicates of each QC level within the same run. Calculate the mean, standard deviation, and RSD% for each level. The RSD% should be within the laboratory's pre-defined acceptance limits (typically <15%).
-
Inter-day: Repeat the analysis of QC samples on at least two different days, preferably with a different analyst or on a different instrument. Calculate the overall RSD% for the combined runs to determine intermediate precision.
Conclusion
Pyrazine-based derivatization methods are robust and reliable tools for the quantification of carbonyls and α-keto acids in complex matrices. When executed with attention to critical parameters—reagent stability, precise control of reaction conditions, and a validated analytical endpoint—these methods demonstrate excellent intra-day and inter-day precision, with RSDs typically well within the acceptable limits for regulated and research applications. By understanding the chemistry and implementing self-validating protocols, researchers can confidently employ these techniques to generate high-quality, reproducible data.
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Sampling and Analytical Method for Alpha-Dicarbonyl Flavoring Compounds via Derivatization with o-Phenylenediamine and Analysis Using GC-NPD. National Institutes of Health (NIH). [Link]
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Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. U.S. Geological Survey. [Link]
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A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. ResearchGate. [Link]
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Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry. [Link]
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The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. Sheffield Hallam University. [Link]
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The alpha-keto acids of branched-chain amino acids: simplified derivatization for physiological samples and complete separation as quinoxalinols by packed column gas chromatography. PubMed. [Link]
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Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. ResearchGate. [Link]
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Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI. [Link]
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A Senior Application Scientist's Guide to the Comparative HPLC Analysis of Pyrazine Isomers
In the landscape of pharmaceutical and chemical analysis, the separation of structurally similar isomers presents a persistent challenge. Among these, the diazine isomers—pyrazine, pyrimidine, and pyridazine—are of significant interest due to their prevalence in medicinal chemistry, agrochemicals, and flavor science.[1][2] Their nearly identical molecular weights and subtle differences in physicochemical properties make their separation by High-Performance Liquid Chromatography (HPLC) a complex task, often leading to co-elution with standard methods.[3]
This guide provides a comparative analysis of HPLC methodologies, moving beyond a simple recitation of protocols. It delves into the causality behind method selection, offering a framework for rational method development grounded in the fundamental physicochemical properties of these isomers. We will explore the performance of various stationary phases, the critical role of mobile phase optimization, and provide a validated, step-by-step protocol for achieving baseline separation.
The Analytical Challenge: A Tale of Three Isomers
The difficulty in separating pyrazine, pyrimidine, and pyridazine stems from their subtle structural differences, which translate into nuanced variations in their polarity, basicity (pKa), and dipole moments. Understanding these properties is the cornerstone of developing a selective HPLC method.
| Isomer | Structure | pKa (Conjugate Acid) | Dipole Moment (D) | Elution Order Rationale |
| Pyrazine | 1,4-diazine | 0.37[4] | ~0 D | The most symmetrical and least polar, resulting in the weakest interactions with polar stationary phases. |
| Pyrimidine | 1,3-diazine | ~1.3 | ~2.4 D | Intermediate polarity and dipole moment lead to moderate retention in polar interaction modes. |
| Pyridazine | 1,2-diazine | ~2.3 | ~3.9 D | The largest dipole moment, due to the adjacent nitrogen atoms, causes the strongest interaction with polar surfaces, leading to the longest retention.[5] |
Data sourced from publicly available chemical databases and literature.
These properties dictate how each isomer interacts with the stationary and mobile phases. A successful separation hinges on selecting a chromatographic mode that can effectively exploit these small differences.
Caption: Relationship between isomer properties and typical HPLC elution order.
Comparative Analysis of Stationary Phases
The choice of stationary phase is the most critical factor in achieving selectivity. We will compare three distinct chromatographic modes: traditional Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Porous Graphitic Carbon (PGC).
Reversed-Phase (C18): A Limited Approach
Standard C18 columns, which separate analytes based on hydrophobicity, are generally ineffective for these isomers. Their similar, polar nature results in minimal retention and poor resolution. While some separation of six-membered heterocycles can be achieved on C18 with aqueous acetonitrile mobile phases, it is often unsatisfactory for these closely related isomers.[5]
-
Mechanism: Primarily hydrophobic interactions.
-
Performance: Typically results in co-elution or very poor separation of the diazine isomers.
-
Causality: The isomers possess similar, low hydrophobicity. The dominant separation mechanism of a C18 phase fails to differentiate the subtle electronic differences between them.
Hydrophilic Interaction Liquid Chromatography (HILIC): The Preferred Mode
HILIC has proven to be a superior technique for separating polar compounds, including these isomers.[3][6] The mechanism involves the partitioning of the analyte between an organic-rich mobile phase and an immobilized aqueous layer on a polar stationary phase (e.g., bare silica, zwitterionic, or amide phases).
-
Mechanism: A complex interplay of partitioning, hydrogen bonding, and dipole-dipole interactions.[7]
-
Performance: Consistently provides better separation and retention compared to reversed-phase.
-
Causality: HILIC directly exploits the key differentiators: polarity and dipole moment. Pyridazine, with the largest dipole moment, interacts most strongly with the polar stationary phase, leading to the longest retention. Pyrazine, being non-polar, is the least retained. This allows for an elution order based on polarity, which is ideal for this sample set.
Porous Graphitic Carbon (PGC): A Powerful Alternative
PGC columns offer a unique and powerful mechanism for separating structurally similar compounds and isomers.[8][9] The stationary phase is a flat, highly polarizable sheet of graphite.
-
Mechanism: Retention is governed by two main interactions: (1) dispersive interactions based on the analyte's ability to make close contact with the flat graphite surface, and (2) a "polar retention effect on graphite" (PREG), where polar analytes induce a dipole in the polarizable graphite surface, leading to strong retention.[10][11]
-
Performance: Excellent for isomer separations, often providing unique selectivity compared to HILIC.
-
Causality: PGC separates based on molecular planarity and polarizability.[12] The electron-rich nature of the diazine rings interacts strongly with the graphite surface's electron cloud. Differences in the isomers' electron distribution, dictated by the nitrogen positions, lead to differential retention. The more polar the molecule, the stronger the induced dipole interaction and the greater the retention.[10]
Table 2: Stationary Phase Performance Summary
| Stationary Phase | Primary Mechanism | Suitability for Diazine Isomers | Key Advantage |
| Reversed-Phase (C18) | Hydrophobic Interactions | Poor | Widely available |
| HILIC (e.g., Silica) | Partitioning & Polar Interactions | Excellent | Leverages polarity differences effectively |
| Porous Graphitic Carbon (PGC) | PREG & Dispersive Interactions | Excellent | Unique selectivity based on polarizability and shape |
Mobile Phase Optimization: The Key to Resolution
Once an appropriate stationary phase (HILIC or PGC) is selected, the mobile phase composition must be optimized to fine-tune the separation.
Organic Modifier and Water Content
In HILIC, the mobile phase typically consists of a high percentage of a weak, aprotic solvent like acetonitrile (ACN) and a smaller percentage of a strong, polar solvent like water.
-
Solvent Strength: In HILIC, water is the strongest eluting solvent.[13] Increasing the water content decreases retention. This is the opposite of reversed-phase chromatography.
-
Method Development: A typical starting point is a gradient from ~95% ACN to ~50% ACN. The gradient slope can be adjusted to improve the resolution between closely eluting peaks.
The Critical Role of pH and Buffers
For ionizable compounds like the diazine isomers, mobile phase pH is a powerful tool for controlling retention and selectivity.[14]
-
Mechanism of Action: The pKa of the conjugate acid for these bases ranges from ~0.4 to ~2.3. By adjusting the mobile phase pH relative to these pKa values, one can control the degree of protonation (ionization) of each isomer.[7]
-
Practical Application (HILIC): In HILIC, charged species are generally more retained than their neutral counterparts.[13] Setting the mobile phase pH to a low value (e.g., pH 3 using a formic acid or ammonium formate buffer) ensures all three isomers are fully protonated. This enhances their polarity and promotes strong interaction with the HILIC stationary phase, leading to increased retention and improved peak shape.[15] For robust methods, the mobile phase pH should be at least 1.5 units away from the analyte's pKa.[16]
Caption: A logical workflow for developing an HPLC method for pyrazine isomers.
Validated Protocol: HILIC Separation of Diazine Isomers
This section provides a robust, self-validating protocol for the baseline separation of pyrazine, pyrimidine, and pyridazine using HILIC.
Step-by-Step Methodology
-
Column: Use a HILIC silica-based column (e.g., 100 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjust to pH 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
-
HPLC Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
-
Detection: UV at 260 nm (All isomers show significant absorbance between 200-380 nm[17]).
-
-
Gradient Profile:
-
Time (min) | %A (Aqueous) | %B (ACN)
-
---|---|---
-
0.0 | 5 | 95
-
5.0 | 40 | 60
-
5.1 | 5 | 95
-
7.0 | 5 | 95
-
-
Sample Preparation: Dissolve a standard mixture of the three isomers in 95:5 Acetonitrile:Water at a concentration of approximately 10 µg/mL each.
-
System Suitability:
-
Inject the standard mixture six times.
-
The resolution between pyrimidine and pyridazine should be > 2.0.
-
The relative standard deviation (RSD) for the retention times of all three peaks should be < 1.0%.
-
Expected Outcome: This method should yield an elution order of pyrazine, followed by pyrimidine, and finally pyridazine, with baseline resolution between all three peaks. The low pH ensures the basic nitrogen atoms are protonated, enhancing polarity and interaction with the HILIC phase, while the gradient effectively elutes them in order of increasing polarity.
Conclusion
The successful HPLC separation of pyrazine, pyrimidine, and pyridazine is not achievable through standard reversed-phase methods. A purpose-driven approach, grounded in the physicochemical properties of the isomers, is essential. Both Hydrophilic Interaction Liquid Chromatography (HILIC) and Porous Graphitic Carbon (PGC) chromatography offer the necessary selectivity by exploiting differences in polarity, dipole moment, and polarizability.
For routine analysis, HILIC provides a robust and reliable solution. By carefully optimizing the mobile phase—particularly by controlling pH to ensure protonation—analysts can achieve baseline separation. This guide serves as a framework, empowering researchers to move beyond trial-and-error and apply fundamental principles to conquer the persistent challenge of isomer analysis.
References
-
Šmelcer, V., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. PubMed. Available at: [Link][2]
-
Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH. Available at: [Link][18]
-
Grinevich, O. I., et al. (2024). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link][3][5]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. Available at: [Link][13]
-
Dwivedi, P. (n.d.). Retention and Effective Diffusion of Model Metabolites on Porous Graphitic Carbon. NIH. Available at: [Link][10]
-
Galaon, T., & David, V. (2012). The influence of mobile phase pH on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. Available at: [Link][16]
-
Etminan, H., et al. (2013). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate. Available at: [Link][17]
-
Wikipedia. (n.d.). Pyrazine. Wikipedia. Available at: [Link][4]
-
Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link][14]
-
Guillarme, D., & Veuthey, J. L. (n.d.). Insights into the Shape-Selective Retention Properties of Porous Graphitic Carbon Stationary Phases and Applicability for Polar Compounds. LCGC International. Available at: [Link][9]
-
Guiochon, G., & Tarafder, A. (2011). Hydrophilic interaction liquid chromatography. ResearchGate. Available at: [Link][6]
-
Pousinis, P., et al. (2016). HILIC Chromatography An Insight on the Retention Mechanism. Longdom Publishing. Available at: [Link][7]
-
West, C., et al. (2008). Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography. PubMed. Available at: [Link][8]
-
Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.. Available at: [Link][15]
-
Studzinska, S., & Buszewski, B. (2013). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC. Available at: [Link]
-
Toth, B. (2012). Ultrafast resonance-enhanced multiphoton ionization in the azabenzenes: Pyridine, pyridazine, pyrimidine, and pyrazine. UNL Digital Commons. Available at: [Link][1]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-(Chloromethyl)-6-methylpyrazine Hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)-6-methylpyrazine hydrochloride. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and data from authoritative sources. While a specific Safety Data Sheet (SDS) for 2-(Chloromethyl)-6-methylpyrazine hydrochloride was not available, this guide is based on the SDS for the closely related isomer, 2-(Chloromethyl)-3-methylpyrazine Hydrochloride, and general principles for handling hazardous chemicals.
Understanding the Hazards
2-(Chloromethyl)-3-methylpyrazine Hydrochloride is classified as a substance that is harmful if swallowed or inhaled, causes serious eye irritation, skin irritation, and may cause respiratory irritation[1]. Due to the structural similarity, it is prudent to assume a comparable hazard profile for 2-(Chloromethyl)-6-methylpyrazine hydrochloride.
Hazard Summary:
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed[1]. |
| Acute Toxicity, Inhalation | Harmful if inhaled[1]. |
| Skin Corrosion/Irritation | Causes skin irritation[1]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1]. |
| Specific target organ toxicity | May cause respiratory irritation[1]. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling 2-(Chloromethyl)-6-methylpyrazine hydrochloride.
| PPE Component | Specifications and Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile) are mandatory. For tasks with a higher risk of splash or prolonged contact, double-gloving is recommended[2]. Gloves should be inspected before use and changed regularly, or immediately if contaminated or damaged[3]. |
| Eye and Face Protection | ANSI-approved safety goggles or safety glasses with side shields are required[2]. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing[2]. |
| Body Protection | A lab coat is required. For larger quantities or procedures with a high splash potential, a chemically resistant apron or gown should be worn over the lab coat[4]. |
| Respiratory Protection | All handling of the solid compound or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors[5]. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary[6]. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow is paramount to ensuring safety. The following diagram and steps outline the process from preparation to post-handling cleanup.
Safe Handling Workflow Diagram
Detailed Steps:
-
Assemble PPE: Before entering the laboratory, don all required PPE as outlined in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is operational. The work surface should be clean and uncluttered. Have spill cleanup materials readily available.
-
Obtain Chemical: Transport the chemical container in a secondary, shatterproof container from the storage location to the fume hood.
-
Weighing: If weighing the solid, perform this task within the fume hood to contain any dust. Use a disposable weigh boat.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Reaction/Use: Conduct all experimental procedures within the fume hood with the sash at the lowest practical height.
-
Decontaminate Surfaces: After handling is complete, decontaminate all surfaces, glassware, and equipment that may have come into contact with the chemical. A 70% ethanol solution may be suitable for initial cleaning, followed by a thorough wash with soap and water[7].
-
Segregate Waste: Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in a designated hazardous waste container.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, face shield/goggles, gown/lab coat, and finally, respirator (if used).
-
Wash Hands: Wash hands thoroughly with soap and water after removing all PPE[2].
Emergency Procedures: Be Prepared for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action Plan |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do[1][8]. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes[2][8]. Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air and keep them comfortable for breathing[1]. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water[2]. Seek immediate medical attention[1]. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., sand, vermiculite)[1]. Scoop the material into a designated hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response team. |
Disposal Plan: Responsible Waste Management
All waste generated from the handling of 2-(Chloromethyl)-6-methylpyrazine hydrochloride must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams[2].
-
Empty Containers: "Empty" containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company[1].
By adhering to these guidelines, you can significantly minimize the risks associated with handling 2-(Chloromethyl)-6-methylpyrazine hydrochloride and maintain a safe laboratory environment.
References
-
Advanced Biotech. (2025, January 25). Safety Data Sheet: 2-Methylthio-3(5/6)-methyl pyrazine synthetic. Retrieved from [Link]
-
The Sarpong Group, University of California, Berkeley. (2016, October 24). Carcinogens Chemical Class Standard Operating Procedure. Retrieved from [Link]
-
Axxence Aromatic GmbH. (n.d.). NATURAL 2-ETHYL-6-METHYL PYRAZINE. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. CDC Stacks. Retrieved from [Link]
-
European Food Safety Authority. (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. National Institutes of Health. Retrieved from [Link]
-
Oregon Occupational Safety and Health Administration. (n.d.). Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
Synerzine. (n.d.). SAFETY DATA SHEET Pyrazine, 2,6-dimethyl-. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Synerzine. (2018, June 22). Pyrazine, 2-ethyl-6-methyl- Safety Data Sheet. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
